molecular formula C9H6BrNO B1384411 8-Bromoquinolin-5-ol CAS No. 116836-28-3

8-Bromoquinolin-5-ol

Cat. No.: B1384411
CAS No.: 116836-28-3
M. Wt: 224.05 g/mol
InChI Key: PQDUEAPSAXAQOY-UHFFFAOYSA-N
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Description

8-Bromoquinolin-5-ol is a useful research compound. Its molecular formula is C9H6BrNO and its molecular weight is 224.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromoquinolin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-7-3-4-8(12)6-2-1-5-11-9(6)7/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDUEAPSAXAQOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 8-Bromoquinolin-5-ol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of 8-Bromoquinolin-5-ol, a halogenated derivative of 8-hydroxyquinoline, tailored for researchers, scientists, and professionals in drug development. We will delve into its chemical structure, physicochemical properties, synthesis methodologies, and its emerging applications, particularly in medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices and to provide actionable protocols.

Introduction to this compound: A Versatile Chemical Scaffold

This compound belongs to the 8-hydroxyquinoline (8-HQ) class of compounds, which are recognized for their diverse biological activities.[1] The 8-HQ scaffold is a bicyclic structure composed of a pyridine ring fused to a phenol ring.[1] This arrangement, with the hydroxyl group in close proximity to the nitrogen atom, makes 8-hydroxyquinolines potent monoprotic bidentate chelating agents for a wide array of metal ions.[1] The introduction of a bromine atom at the 5-position of the quinoline ring in this compound offers a valuable synthetic handle for further molecular elaboration through cross-coupling reactions, significantly expanding its utility as a chemical building block.[2]

The dual functionality of this compound—its metal-chelating capability and the reactivity of its bromine substituent—underpins its growing importance in the development of novel therapeutic agents and functional materials.[2] Derivatives of 8-hydroxyquinoline have demonstrated a broad spectrum of pharmacological activities, including anticancer, neuroprotective, antimicrobial, and anti-inflammatory effects, often linked to their ability to modulate metal ion homeostasis.[3][4]

Chemical Structure and Physicochemical Properties

The unique arrangement of atoms in this compound dictates its chemical behavior and physical characteristics.

Chemical Identifiers
IdentifierValueSource
IUPAC Name This compound[5]
CAS Number 1198-14-7[2]
Molecular Formula C₉H₆BrNO[5]
Molecular Weight 224.05 g/mol [2]
Canonical SMILES C1=CC2=C(C=CC(=C2N=C1)O)Br[6]
InChI Key WIIUANWSGSTCLG-UHFFFAOYSA-N[2]
Physicochemical Data
PropertyValueSource
Melting Point 320°C (decomposes)[5]
Boiling Point 185°C at 0.2 mmHg[5]
Solubility Insoluble in many common organic solvents, with marginal solubility in a mixture of methanol and acetone.[7][7]

The high melting point and limited solubility are indicative of strong intermolecular forces in the solid state.

Spectral Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum provides further confirmation of the molecular structure, with distinct signals for each of the nine carbon atoms.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200–3550 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, indicative of intermolecular hydrogen bonding.[8] Other characteristic peaks would include C=C and C=N stretching vibrations of the aromatic rings.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is a powerful tool for confirming the molecular formula of this compound. The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (M and M+2).[6]

Synthesis of this compound

The synthesis of this compound can be approached through several routes, with the choice of method often depending on the desired purity, yield, and scalability.

Direct Bromination of 8-Hydroxyquinoline

Direct bromination of 8-hydroxyquinoline is a common approach, though it can lead to a mixture of mono- and di-brominated products.[7] Careful control of reaction conditions is necessary to favor the formation of the desired 5-bromo isomer.

  • Dissolve 8-hydroxyquinoline (1.0 g, 6.9 mmol) in acetonitrile (20 mL).

  • Prepare a solution of bromine (2.202 g, 13.8 mmol, 1.5 eq) in acetonitrile (10 mL).

  • Add the bromine solution dropwise to the 8-hydroxyquinoline solution over 10 minutes.

  • Stir the reaction mixture at 0°C for 24 hours.[7]

  • During the reaction, a quinoline salt will precipitate due to the formation of HBr.[7]

  • After the reaction is complete, dissolve the resulting yellow solid in acetonitrile (15 mL).

  • Wash the organic layer with a 5% aqueous solution of sodium bicarbonate (4 x 25 mL) to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product, which will be a mixture of 5,7-dibromo-8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline.[7]

  • The desired this compound can be separated from the mixture by chromatographic techniques.

Synthesis via 8-Methoxyquinoline

An alternative, two-step synthesis offers a more regioselective route to this compound, avoiding the formation of di-brominated byproducts.[2] This method involves the bromination of 8-methoxyquinoline followed by demethylation.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Demethylation 8-Methoxyquinoline 8-Methoxyquinoline Reaction_1 Bromination 8-Methoxyquinoline->Reaction_1 Bromine (Br2) Bromine (Br2) Bromine (Br2)->Reaction_1 Chloroform (CHCl3) Chloroform (CHCl3) Chloroform (CHCl3)->Reaction_1 Solvent 5-Bromo-8-methoxyquinoline 5-Bromo-8-methoxyquinoline Reaction_2 Demethylation 5-Bromo-8-methoxyquinoline->Reaction_2 Reaction_1->5-Bromo-8-methoxyquinoline Yield: 92% Boron tribromide (BBr3) Boron tribromide (BBr3) Boron tribromide (BBr3)->Reaction_2 Dichloromethane (CH2Cl2) Dichloromethane (CH2Cl2) Dichloromethane (CH2Cl2)->Reaction_2 Solvent This compound This compound Reaction_2->this compound Yield: 89%

Caption: Two-step synthesis of this compound.

Step 1: Synthesis of 5-Bromo-8-methoxyquinoline

  • Dissolve 8-methoxyquinoline (382.4 mg, 2.4 mmol) in distilled dichloromethane (15 mL).

  • Prepare a solution of bromine (422.4 mg, 2.7 mmol, 1.1 eq) in chloroform.

  • Add the bromine solution dropwise to the 8-methoxyquinoline solution over 10 minutes at ambient temperature in the dark.

  • Stir the reaction mixture for 2 days, monitoring the progress by thin-layer chromatography (TLC).[2]

  • Upon completion, wash the organic layer with a 5% aqueous solution of sodium bicarbonate (3 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by passing it through a short alumina column, eluting with a mixture of ethyl acetate and hexane (1:3) to yield 5-bromo-8-methoxyquinoline as a brown solid (92% yield).[2]

Step 2: Demethylation to this compound

  • Dissolve the 5-bromo-8-methoxyquinoline from the previous step in dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a solution of boron tribromide (BBr₃) in dichloromethane.

  • Allow the reaction to warm to room temperature and stir until the demethylation is complete (monitored by TLC).

  • Carefully quench the reaction with water or methanol.

  • Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound (89% yield).[2]

Applications in Drug Development and Materials Science

The unique structural features of this compound make it a valuable precursor in several scientific domains.

Precursor in Medicinal Chemistry

The 8-hydroxyquinoline scaffold is a "privileged structure" in medicinal chemistry, known for its wide range of biological activities.[7] this compound serves as a key intermediate for the synthesis of more complex derivatives with potential therapeutic applications.

  • Anticancer Agents: 8-Hydroxyquinoline derivatives have been investigated as anticancer agents, with their mechanism of action often attributed to their ability to chelate metal ions that are essential for tumor growth and proliferation.[7][9] They can also induce apoptosis and inhibit enzymes like topoisomerase.[9] The bromine atom on this compound allows for the introduction of various substituents through cross-coupling reactions to modulate the compound's anticancer activity and selectivity.

  • Neuroprotective Agents: Metal ion dyshomeostasis is implicated in several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[3][4] 8-Hydroxyquinoline derivatives can act as metal chelators, restoring metal balance in the brain and exhibiting neuroprotective effects.[10]

  • Antimicrobial Agents: The 8-hydroxyquinoline core is present in several antimicrobial drugs. Derivatives of this compound can be synthesized to explore new antimicrobial agents with improved efficacy and a broader spectrum of activity.[7]

Building Block in Materials Science

The fluorescent properties of 8-hydroxyquinoline and its derivatives make them suitable for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and fluorescent chemosensors for metal ion detection.[1] The ability to functionalize the this compound scaffold allows for the fine-tuning of its photophysical properties for specific applications.

Mechanism of Action: The Role of Metal Chelation

The biological activities of 8-hydroxyquinoline derivatives are often linked to their ability to chelate essential metal ions, thereby disrupting crucial cellular processes.

G 8-HQ_Derivative 8-Hydroxyquinoline Derivative Chelation Metal Chelation 8-HQ_Derivative->Chelation Metal_Ions Intracellular Metal Ions (e.g., Fe, Cu, Zn) Metal_Ions->Chelation Enzyme_Inhibition Inhibition of Metalloenzymes (e.g., Topoisomerase) Chelation->Enzyme_Inhibition ROS_Generation Generation of Reactive Oxygen Species (ROS) Chelation->ROS_Generation DNA_Damage DNA Damage Enzyme_Inhibition->DNA_Damage ROS_Generation->DNA_Damage Apoptosis_Pathway Activation of Apoptosis Pathway DNA_Damage->Apoptosis_Pathway Cell_Death Cancer Cell Death Apoptosis_Pathway->Cell_Death

Caption: Proposed anticancer mechanism of 8-hydroxyquinoline derivatives.

As illustrated above, 8-hydroxyquinoline derivatives can enter cancer cells and chelate intracellular metal ions. This sequestration of essential metals can lead to the inhibition of metalloenzymes that are vital for cell survival and proliferation, such as topoisomerases.[9] Furthermore, the metal complexes formed can catalyze the generation of reactive oxygen species (ROS), leading to oxidative stress and DNA damage. The accumulation of DNA damage can trigger the activation of apoptotic pathways, ultimately resulting in cancer cell death.

Safety and Handling

This compound is classified as a substance that causes skin and serious eye irritation.[6] Therefore, appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[5] Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[5] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.[5]

Conclusion

This compound is a versatile and valuable building block for the synthesis of a wide range of functional molecules. Its inherent metal-chelating properties, coupled with the synthetic flexibility offered by the bromine substituent, make it a compound of significant interest for researchers in drug discovery and materials science. This guide has provided a detailed overview of its chemical and physical properties, robust synthesis protocols, and potential applications, offering a solid foundation for further research and development in this exciting area of chemistry.

References

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Benchchem. (n.d.). 5-Bromoquinolin-8-ol | High-Purity Reagent. Benchchem.
  • PubChem. (n.d.). 8-Bromoquinoline. PubChem. [Link]

  • Al-Amiery, A. A., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

  • PubChem. (n.d.). 8-Quinolinol, 5-bromo-. PubChem. [Link]

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Taylor & Francis Online. [Link]

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Dovepress. [Link]

  • Chan, S. H., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. PubMed Central. [Link]

  • Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. [Link]

  • Suwanjang, W., et al. (2016). Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose. PubMed Central. [Link]

  • Li, Y., et al. (2020). Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. RSC Publishing. [Link]

  • Bahgat, K., & Ragheb, A. G. (2007). Analysis of Vibratinal Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations. ResearchGate. [Link]

  • Brown, W. D., & Gouliaev, A. H. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses. [Link]

Sources

8-Bromoquinolin-5-ol CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of 5-Bromoquinolin-8-ol

In the landscape of heterocyclic chemistry and drug discovery, the quinoline nucleus stands as a "privileged scaffold," a framework upon which a multitude of biologically active molecules have been built. Within this class, 5-Bromoquinolin-8-ol (also known as 5-Bromo-8-hydroxyquinoline) emerges as a compound of significant interest. Its unique bifunctional nature—possessing both a reactive bromine atom and a potent metal-chelating 8-hydroxyquinoline core—renders it an exceptionally versatile building block for synthetic chemists and a compelling lead for medicinal chemists.

This guide provides a comprehensive technical overview of 5-Bromoquinolin-8-ol, delving into its chemical and physical properties, synthesis, and diverse applications. The content is tailored for researchers and drug development professionals, offering not just data, but also the scientific rationale behind its utility in areas ranging from catalysis to the development of novel therapeutics.

A Note on Nomenclature: The user query specified "8-Bromoquinolin-5-ol." However, the vast majority of chemical literature, databases, and commercial suppliers refer to the compound with CAS Number 1198-14-7 as 5-Bromoquinolin-8-ol or 5-Bromo-8-hydroxyquinoline . This guide will proceed using the latter, more common nomenclature to ensure alignment with established scientific literature.

Core Properties of 5-Bromoquinolin-8-ol

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of 5-Bromoquinolin-8-ol are summarized below.

PropertyValueSource(s)
CAS Number 1198-14-7[1]
Molecular Formula C₉H₆BrNO[2]
Molecular Weight 224.05 g/mol [2]
IUPAC Name 5-bromoquinolin-8-ol
Appearance White to orange to green powder/crystal[1]
Melting Point 127 °C[1]
Boiling Point 362.7 ± 22.0 °C (Predicted)[1]
pKa 3.77 ± 0.10 (Predicted)[1]
Storage Temperature Room Temperature, under inert atmosphere[1]

Synthesis and Purification: A Strategic Approach

The synthesis of 5-Bromoquinolin-8-ol is most effectively achieved through a two-step process starting from 8-methoxyquinoline. This route is favored for its high yield and selectivity, avoiding issues such as the formation of di-brominated byproducts.

Causality in Synthetic Strategy

The chosen synthetic pathway leverages the directing effects of the methoxy group on the quinoline ring. The methoxy group at the 8-position is an ortho-, para-director, but due to steric hindrance at the 7-position (ortho), bromination is selectively directed to the 5-position (para). Subsequent demethylation is a robust and well-established method for unmasking the hydroxyl group. This indirect, two-step synthesis is preferable to direct bromination of 8-hydroxyquinoline, which can lead to a mixture of mono- and di-brominated products, complicating purification.

Visualizing the Synthesis Workflow

The following diagram illustrates the logical flow of the two-step synthesis of 5-Bromoquinolin-8-ol.

Synthesis_Workflow cluster_step1 Step 1: Electrophilic Bromination cluster_step2 Step 2: Demethylation cluster_purification Purification A 8-Methoxyquinoline C 5-Bromo-8-methoxyquinoline A->C Reaction B Bromine (Br₂) in CH₂Cl₂ B->C Reagent E 5-Bromoquinolin-8-ol C->E Reaction D Boron Tribromide (BBr₃) in DCM D->E Reagent F Crude Product E->F H Pure 5-Bromoquinolin-8-ol F->H Process G Recrystallization (Ethanol/Water) G->H Method

Caption: Two-step synthesis workflow for 5-Bromoquinolin-8-ol.

Detailed Experimental Protocol: Synthesis of 5-Bromoquinolin-8-ol

This protocol is a self-validating system, with progress monitored by Thin Layer Chromatography (TLC) and the final product confirmed by its physical properties.

Step 1: Synthesis of 5-Bromo-8-methoxyquinoline [3]

  • Reaction Setup: In a flask protected from light, dissolve 8-methoxyquinoline (e.g., 2.4 mmol) in distilled dichloromethane (CH₂Cl₂, 15 mL).

  • Reagent Addition: Prepare a solution of bromine (Br₂, 1.1 eq, e.g., 2.7 mmol) in chloroform (CHCl₃) or CH₂Cl₂. Add this solution dropwise to the 8-methoxyquinoline solution over 10 minutes at ambient temperature with continuous stirring.

  • Reaction Monitoring: Allow the reaction to stir for 2 days in the dark. Monitor the reaction's completion by TLC, observing the consumption of the starting material.

  • Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer with a 5% sodium bicarbonate (NaHCO₃) solution (3 x 20 mL) to neutralize any remaining acid. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Initial Purification: Pass the crude material through a short column of alumina, eluting with a mixture of ethyl acetate and hexane (e.g., 1:3 ratio). Evaporate the solvent to yield 5-Bromo-8-methoxyquinoline as a solid (typical yield: ~92%).

Step 2: Demethylation to 5-Bromoquinolin-8-ol [4]

  • Reaction Setup: Suspend the 5-Bromo-8-methoxyquinoline (e.g., 4.6 mmol) in dichloromethane (DCM, 20 mL) in a flask under an inert atmosphere (e.g., nitrogen) and cool to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a 1M solution of boron tribromide (BBr₃) in DCM (e.g., 2.2 to 6 equivalents) dropwise to the cooled suspension. CAUTION: BBr₃ is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight. The reaction can be gently heated (e.g., to 45 °C) if necessary to drive it to completion.

  • Quenching and Isolation: Carefully quench the reaction by adding it dropwise to a stirring mixture of ice water or a saturated aqueous NaHCO₃ solution. A precipitate will form.

  • Final Purification: Collect the solid product by filtration. Wash the solid thoroughly with water and then a suitable solvent like isopropanol. The product can be further purified by recrystallization from an ethanol/water mixture to afford pure 5-Bromoquinolin-8-ol.

Key Applications in Research and Drug Development

The dual functionality of 5-Bromoquinolin-8-ol makes it a valuable tool in several areas of chemical and pharmaceutical research.

Privileged Scaffold and Metal Chelator

The 8-hydroxyquinoline moiety is a powerful bidentate chelating agent, capable of forming stable complexes with a wide range of metal ions such as Cu²⁺, Fe³⁺, and Zn²⁺. This chelation occurs through the deprotonated hydroxyl group at the 8-position and the lone pair of electrons on the quinoline nitrogen. This property is crucial in medicinal chemistry, where the disruption of metal ion homeostasis is a known mechanism for antimicrobial and anticancer activity.

Synthetic Handle for C-C Bond Formation

The bromine atom at the 5-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions.[4] This allows for the straightforward introduction of aryl or heteroaryl substituents at this position, enabling the synthesis of a diverse library of complex quinoline derivatives for structure-activity relationship (SAR) studies.

Suzuki_Coupling A 5-Bromoquinolin-8-ol (Protected OH group) D Suzuki Coupling Reaction A->D B Arylboronic Acid B->D C Pd Catalyst (e.g., Pd(OAc)₂) + Base (e.g., K₂CO₃) C->D Catalyzes E 5-Aryl-8-hydroxyquinoline (After deprotection) D->E Yields

Caption: General workflow for a Suzuki cross-coupling reaction.

Experimental Insight: For Suzuki coupling, the acidic proton of the 8-hydroxyl group can interfere with the catalytic cycle. Therefore, it is often necessary to protect this group (e.g., as a benzyl ether) before the reaction and deprotect it afterward to obtain the final product.

Anticancer and Antimicrobial Research

Derivatives of 8-hydroxyquinoline are widely investigated for their therapeutic potential. Brominated 8-hydroxyquinolines, in particular, have demonstrated significant antiproliferative activity against various cancer cell lines, including human cervix carcinoma (HeLa) and colon carcinoma (HT29).

Mechanism of Action: A key anticancer mechanism for some 8-hydroxyquinoline derivatives is the inhibition of DNA topoisomerase I.[5] Topoisomerases are critical enzymes that manage the topological state of DNA during replication and transcription. By inhibiting these enzymes, the compounds can lead to DNA damage and ultimately trigger apoptosis (programmed cell death) in cancer cells.

Safety and Handling

As a laboratory chemical, 5-Bromoquinolin-8-ol must be handled with appropriate precautions.

  • Hazard Identification: It is classified as a skin and eye irritant.

  • GHS Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Precautionary Measures:

    • P280: Wear protective gloves, eye protection, and face protection.

    • P264: Wash skin thoroughly after handling.

    • P302+P352: IF ON SKIN: Wash with plenty of water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage: Store in a tightly closed container in a dry, well-ventilated place under an inert atmosphere.

Conclusion

5-Bromoquinolin-8-ol is a multifunctional and highly valuable compound for researchers in organic synthesis and drug development. Its robust synthesis, combined with the strategic positioning of a reactive bromine atom and a metal-chelating motif, provides a powerful platform for creating novel and complex molecular architectures. Its demonstrated biological activities, including potential anticancer mechanisms through topoisomerase inhibition, underscore its importance as a lead scaffold for the development of next-generation therapeutics. This guide serves as a foundational resource for scientists looking to harness the full potential of this versatile chemical entity.

References

  • Demethylation of Methyl Ethers - Boron Tribromide (BBr3) . Common Organic Chemistry. [Link]

  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers . National Institutes of Health (NIH). [Link]

  • O-Demethylation . Chem-Station Int. Ed.. [Link]

  • demethylation of aryl methyl ethers by . Journal of the Chemical Society. [Link]

  • 8-Quinolinol, 5-bromo- | C9H6BrNO | CID 70974 . PubChem - NIH. [Link]

  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents . ResearchGate. [Link]

  • 3,3'-dihydroxybiphenyl - Organic Syntheses Procedure . Organic Syntheses. [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles . ACG Publications. [Link]

  • Design, synthesis, and biological evaluation of indenoisoquinoline topoisomerase I inhibitors featuring polyamine side chains on the lactam nitrogen . PubMed. [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics . PMC - NIH. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 8-Bromoquinolin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

8-Bromoquinolin-5-ol is a valuable heterocyclic building block in the fields of medicinal chemistry and materials science. Its substituted quinoline scaffold is a key pharmacophore in numerous bioactive compounds. This technical guide provides researchers, scientists, and drug development professionals with a detailed, mechanistically-driven exploration of the synthesis of this compound. We present a robust and high-yield two-step pathway commencing from the readily available 8-methoxyquinoline. The core of this guide focuses on the causality behind experimental choices, particularly the regioselectivity of the key bromination step, and provides field-proven protocols. Alternative synthetic strategies are also discussed to provide a comprehensive overview.

Introduction to Quinolines and Strategic Synthesis

The quinoline ring system is a privileged scaffold in drug design, forming the core of a wide array of therapeutic agents with activities including antimalarial, anticancer, and antimicrobial properties[1][2]. The specific placement of functional groups, such as halogens and hydroxyl moieties, on the quinoline nucleus is critical for modulating biological activity and tuning physicochemical properties[3][4]. This compound, in particular, offers three distinct points for further chemical modification: the hydroxyl group, the bromo-substituent (e.g., for cross-coupling reactions), and the pyridine ring nitrogen.

The primary challenge in synthesizing this molecule lies in achieving the precise 5-hydroxy, 8-bromo substitution pattern. Direct electrophilic substitution on a quinoline-5-ol or quinolin-8-ol core often leads to mixtures of products due to competing directing effects. This guide, therefore, outlines a strategic pathway that leverages a protecting group to ensure high regioselectivity and overall yield.

Retrosynthetic Analysis and Pathway Selection

A logical retrosynthetic approach to this compound suggests a few potential pathways. The most critical disconnection is the installation of the bromine and hydroxyl functionalities onto the quinoline core.

G Target This compound Intermediate1 5-Bromo-8-methoxyquinoline Target->Intermediate1 Ether Cleavage (Demethylation) StartingMaterial1 8-Methoxyquinoline Intermediate1->StartingMaterial1 Electrophilic Aromatic Substitution (Regioselective Bromination)

Caption: Retrosynthetic analysis of this compound.

Strategic Rationale:

  • Pathway 1 (Recommended): Functional Group Interconversion on a Pre-formed Quinoline. This strategy involves starting with a substituted quinoline and performing sequential modifications. Our analysis identified a highly efficient route starting from 8-methoxyquinoline. The methoxy group acts as a powerful ortho-, para-director while also serving as a protected form of the target hydroxyl group. Crucially, the bromination of 8-methoxyquinoline proceeds with high regioselectivity to furnish the 5-bromo isomer, which can then be deprotected[1].

  • Pathway 2 (Less Favorable): Direct Bromination of 5-Hydroxyquinoline. The hydroxyl group is a strong activating group. Attempting to directly brominate 5-hydroxyquinoline (or its isomer, 8-hydroxyquinoline) would likely result in a mixture of products, including di-brominated species at the highly activated 5 and 7 positions, making purification difficult and yields low[1].

  • Pathway 3 (Less Favorable): De Novo Ring Construction (e.g., Skraup Synthesis). While powerful for creating the quinoline core, the Skraup synthesis requires harsh conditions (concentrated sulfuric acid, strong oxidizing agents)[5][6][7]. Constructing this compound this way would necessitate starting with a complex, substituted aniline like 2-bromo-5-aminophenol. The stability of this starting material under the aggressive reaction conditions is a significant concern, making this route less practical for this specific target.

Based on this analysis, this guide will focus on the first, most reliable pathway.

Primary Synthesis Pathway: A Two-Step Approach from 8-Methoxyquinoline

This validated pathway provides a reliable and high-yielding route to the target compound.

Step 1: Regioselective Bromination of 8-Methoxyquinoline

The first step is the critical electrophilic aromatic substitution, where bromine is installed at the C-5 position of 8-methoxyquinoline.

Reaction Scheme:

8-Methoxyquinoline + Br₂ → 5-Bromo-8-methoxyquinoline

Mechanism Deep Dive:

The bromination of 8-methoxyquinoline is a classic electrophilic aromatic substitution (EAS) reaction[8]. The outcome is governed by the interplay of the directing effects of the substituents on the quinoline ring.

  • Activating Group: The methoxy group at C-8 is a strong electron-donating group, activating the benzene portion of the ring system towards electrophilic attack, primarily at the ortho (C-7) and para (C-5) positions.

  • Deactivating System: The nitrogen atom in the pyridine ring is electron-withdrawing, deactivating the entire quinoline system, especially the pyridine ring itself. Under acidic conditions (HBr is generated in situ), the nitrogen becomes protonated, further increasing its deactivating effect[1][9]. Electrophilic attack, therefore, strongly favors the benzenoid ring.

  • Regioselectivity (C-5 vs. C-7): While the methoxy group activates both the C-5 and C-7 positions, substitution occurs almost exclusively at C-5[1]. This high regioselectivity is attributed to steric hindrance. The C-7 position is sterically encumbered by the hydrogen atom at the C-8 "peri" position. The transition state for electrophilic attack at C-7 is therefore higher in energy than the more accessible C-5 position.

G cluster_main Mechanism of C-5 Bromination Start 8-Methoxyquinoline Sigma5 σ-complex (Attack at C-5) More Stable Start->Sigma5 + Br+ Sigma7 σ-complex (Attack at C-7) Less Stable (Steric Hindrance) Start->Sigma7 + Br+ Product 5-Bromo-8-methoxyquinoline Sigma5->Product - H+

Caption: Preferential formation of the C-5 sigma complex.

Experimental Protocol: Synthesis of 5-Bromo-8-methoxyquinoline[1]

  • Dissolution: Dissolve 8-methoxyquinoline (1.0 eq) in dichloromethane (CH₂Cl₂) in a flask protected from light.

  • Reagent Addition: Prepare a solution of bromine (1.1 eq) in a small amount of chloroform (CHCl₃). Add this solution dropwise to the stirred 8-methoxyquinoline solution over 10-15 minutes at ambient temperature.

  • Reaction: Stir the reaction mixture in the dark at ambient temperature for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, transfer the mixture to a separatory funnel and wash sequentially with a 5% aqueous sodium bicarbonate (NaHCO₃) solution (3 times) and brine. The bicarbonate wash quenches unreacted bromine and neutralizes the HBr byproduct formed during the reaction[1][9].

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude brown solid by column chromatography on alumina using an ethyl acetate/hexane mixture as the eluent to afford the pure product.

Quantitative Data

ParameterValue/ConditionSource
Starting Material8-Methoxyquinoline[1]
ReagentBromine (Br₂)[1]
SolventCH₂Cl₂ / CHCl₃[1]
TemperatureAmbient[1]
Reaction Time48 hours[1]
Yield 92% [1]
Step 2: Demethylation to Yield this compound

The final step is the cleavage of the robust aryl-methyl ether bond to unmask the desired 5-hydroxyl group. This is effectively achieved using a strong Lewis acid like boron tribromide (BBr₃).

Reaction Scheme:

5-Bromo-8-methoxyquinoline + BBr₃ → this compound

Mechanism Deep Dive:

The cleavage of aryl methyl ethers with BBr₃ is a standard and reliable transformation.

  • Lewis Acid Coordination: The boron atom of BBr₃ is highly electrophilic and coordinates strongly to the Lewis basic oxygen atom of the methoxy group.

  • Nucleophilic Attack: This coordination weakens the C-O bonds and makes the methyl group highly susceptible to nucleophilic attack by a bromide ion (from another molecule of BBr₃ or dissociated from the initial adduct). This proceeds via an Sₙ2 mechanism, forming methyl bromide as a volatile byproduct.

  • Hydrolysis: An intermediate boron-oxygen bond is formed, which is subsequently hydrolyzed during the aqueous workup step to release the free phenol, this compound.

G cluster_demethylation Demethylation Mechanism with BBr₃ Start 5-Bromo-8-methoxyquinoline Adduct Lewis Acid Adduct Start->Adduct + BBr₃ Intermediate O-Boryl Intermediate Adduct->Intermediate Sₙ2 attack by Br⁻ (- CH₃Br) Product This compound Intermediate->Product Workup (H₂O)

Caption: Mechanism of aryl methyl ether cleavage using BBr₃.

Experimental Protocol: Demethylation of 5-Bromo-8-methoxyquinoline

  • Inert Atmosphere: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 5-Bromo-8-methoxyquinoline (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of boron tribromide (BBr₃, ~1.5 eq, typically 1M in DCM) dropwise via syringe.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor by TLC until the starting material is consumed.

  • Quenching: Carefully cool the mixture back to 0 °C and quench the reaction by the slow, dropwise addition of methanol, followed by water.

  • Workup: Dilute the mixture with additional DCM and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the product by recrystallization or column chromatography.

Quantitative Data

ParameterValue/Condition
ReagentBoron Tribromide (BBr₃)
SolventAnhydrous Dichloromethane
Temperature-78 °C to Room Temp
Expected Yield >85% (Typical)

Alternative Synthetic Approaches: A Brief Overview

While the primary pathway is recommended, it is valuable for the research scientist to be aware of other potential routes.

  • Sandmeyer Route from 5-Aminoquinoline: This multi-step approach would begin with the diazotization of 5-aminoquinoline, followed by a Sandmeyer reaction with CuBr to install the bromine at the 5-position, yielding 5-bromoquinoline[10][11]. The subsequent introduction of the hydroxyl group at the 8-position is non-trivial. It would likely require nitration (which favors the 5- and 8-positions), separation of the 5-bromo-8-nitroquinoline isomer, reduction of the nitro group to an amine, and a final diazotization followed by hydrolysis to yield the phenol. This route is significantly longer and likely lower yielding than the recommended pathway.

  • Skraup Synthesis: As previously mentioned, the classic Skraup synthesis builds the quinoline core from an aniline and glycerol[5][6]. To obtain the desired product directly, one would need 2-bromo-5-aminophenol. The feasibility is limited by the availability of this starting material and the harsh, strongly acidic and oxidative conditions, which could lead to undesired side reactions.

Conclusion

The synthesis of this compound is most efficiently and reliably achieved via a two-step sequence starting from 8-methoxyquinoline. This strategy elegantly overcomes the challenge of regiocontrol by using the methoxy group as both a protecting group and a powerful ortho-, para-director that sterically favors electrophilic bromination at the C-5 position. The subsequent high-yielding demethylation provides clean access to the target molecule. A thorough understanding of the underlying electrophilic substitution and ether cleavage mechanisms is paramount for successful execution and potential adaptation of this synthesis. This guide provides the necessary theoretical grounding and practical protocols to empower researchers in their synthetic endeavors.

References

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • ResearchGate. (2025). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
  • The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.
  • Unknown. (n.d.). Preparation and Properties of Quinoline.
  • ChemicalBook. (n.d.). 8-Bromoquinoline synthesis.
  • Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
  • Semantic Scholar. (n.d.). Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline.
  • ResearchGate. (n.d.). Synthesis of aminoquinolines 5a–x in two steps.
  • Unknown. (n.d.). Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline.
  • PMC - NIH. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • Benchchem. (n.d.). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals.
  • Reddit. (2020). Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures?
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions.
  • Unknown. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.

Sources

Unlocking the Therapeutic Potential of 8-Bromoquinolin-5-ol: A Quantum Chemical and Molecular Docking Guided Exploration

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] 8-Bromoquinolin-5-ol, a halogenated derivative of 8-hydroxyquinoline, presents a particularly interesting case for computational investigation due to the influence of the bromine substituent on its electronic properties and reactivity. This technical guide provides an in-depth exploration of this compound through the lens of quantum chemical calculations and molecular docking simulations. We will elucidate its structural, electronic, and spectroscopic properties using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). Furthermore, we will investigate its potential as an anticancer agent by docking it into the active site of human topoisomerase IIα, a validated target for cancer chemotherapy. Finally, we will assess its drug-likeness and pharmacokinetic profile using in silico ADMET prediction tools. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the rational design of novel quinoline-based therapeutics.

Introduction: The Significance of this compound

8-Hydroxyquinoline and its derivatives have long been recognized for their diverse pharmacological applications.[1] The introduction of a bromine atom at the 8-position, yielding this compound, is expected to modulate the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The bromine atom can also serve as a handle for further synthetic modifications, making it a versatile building block in drug discovery.[2] Understanding the fundamental electronic and structural characteristics of this compound is paramount to unlocking its therapeutic potential. Quantum chemical calculations provide a powerful, non-empirical approach to probe these properties at the atomic level, offering insights that can guide experimental studies and the design of more potent and selective analogs.

Quantum Chemical Calculations: Unveiling the Molecular Landscape

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a robust framework for predicting a wide range of molecular properties with a favorable balance of accuracy and computational cost.

Computational Methodology

All quantum chemical calculations will be performed using the Gaussian 16 software package. The initial 3D structure of this compound will be built using GaussView 6.0 and subjected to geometry optimization.

  • Theoretical Level: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional will be employed. B3LYP is a widely used and well-validated functional for organic molecules, providing reliable geometries and electronic properties.

  • Basis Set: The 6-311++G(d,p) basis set will be used. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

The choice of this theoretical level is based on its successful application in numerous studies of quinoline derivatives, demonstrating its ability to yield results in good agreement with experimental data.

Step-by-Step Computational Protocol

The following workflow will be employed to comprehensively characterize this compound:

  • Geometry Optimization: The initial structure will be optimized to find the global minimum on the potential energy surface. This step is crucial as all subsequent calculations depend on an accurate molecular geometry. The optimization will be performed without any symmetry constraints.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation will be performed at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies can be compared with experimental IR and Raman spectra for validation.

  • Spectroscopic Properties:

    • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method will be used to predict the 1H and 13C NMR chemical shifts. These theoretical values can be invaluable in assigning experimental spectra.

    • UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations will be performed to simulate the electronic absorption spectrum. This allows for the prediction of the maximum absorption wavelengths (λmax) and the nature of the electronic transitions involved.

  • Electronic Properties and Reactivity Descriptors:

    • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

    • Molecular Electrostatic Potential (MEP) Analysis: The MEP surface will be generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic attack.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to investigate intramolecular charge transfer, hyperconjugative interactions, and the hybridization of atomic orbitals.

Visualization of the Computational Workflow

G cluster_input Input Generation cluster_dft DFT Calculations (Gaussian 16) cluster_analysis Data Analysis & Interpretation Initial Structure Initial Structure Geometry Optimization Geometry Optimization Initial Structure->Geometry Optimization Frequency Analysis Frequency Analysis Geometry Optimization->Frequency Analysis Optimized Geometry Optimized Geometry Frequency Analysis->Optimized Geometry NMR (GIAO) NMR (GIAO) NMR Spectra NMR Spectra NMR (GIAO)->NMR Spectra UV-Vis (TD-DFT) UV-Vis (TD-DFT) UV-Vis Spectra UV-Vis Spectra UV-Vis (TD-DFT)->UV-Vis Spectra Electronic Properties Electronic Properties FMO, MEP, NBO FMO, MEP, NBO Electronic Properties->FMO, MEP, NBO Optimized Geometry->NMR (GIAO) Optimized Geometry->UV-Vis (TD-DFT) Optimized Geometry->Electronic Properties Vibrational Spectra Vibrational Spectra

Caption: Workflow for Quantum Chemical Calculations of this compound.

Molecular Docking: Probing the Anticancer Potential

The anticancer activity of many quinoline derivatives has been attributed to their ability to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells.[3][4] We will therefore perform a molecular docking study of this compound with human topoisomerase IIα to predict its binding affinity and interaction patterns.

Target and Ligand Preparation
  • Protein Target: The crystal structure of human topoisomerase IIα in complex with DNA (PDB ID: 4FM9) will be retrieved from the Protein Data Bank.[5] The protein will be prepared for docking using AutoDockTools by removing water molecules, adding polar hydrogens, and assigning Kollman charges.

  • Ligand Preparation: The 3D structure of this compound, optimized from the DFT calculations, will be used as the starting point. Gasteiger charges will be assigned, and rotatable bonds will be defined using AutoDockTools.

Molecular Docking Protocol
  • Grid Box Definition: A grid box will be centered on the active site of topoisomerase IIα, encompassing the key amino acid residues involved in ligand binding. The grid box dimensions will be set to ensure that the entire ligand can freely rotate and translate within the binding pocket.

  • Docking Simulation: The Lamarckian Genetic Algorithm (LGA) implemented in AutoDock 4.2 will be used for the docking calculations. A sufficient number of docking runs (e.g., 100) will be performed to ensure a thorough exploration of the conformational space.

  • Analysis of Docking Results: The docking results will be clustered based on their root-mean-square deviation (RMSD). The lowest energy conformation from the most populated cluster will be selected as the most probable binding mode. The binding energy and the nature of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) will be analyzed and visualized using Discovery Studio Visualizer.

Visualization of the Molecular Docking Workflow

G cluster_prep Preparation cluster_docking Docking Simulation (AutoDock) cluster_analysis Results Analysis Protein (PDB: 4FM9) Protein (PDB: 4FM9) Prepare Protein Prepare Protein Protein (PDB: 4FM9)->Prepare Protein Ligand (this compound) Ligand (this compound) Prepare Ligand Prepare Ligand Ligand (this compound)->Prepare Ligand Define Grid Box Define Grid Box Prepare Protein->Define Grid Box Run Docking (LGA) Run Docking (LGA) Prepare Ligand->Run Docking (LGA) Define Grid Box->Run Docking (LGA) Cluster Analysis Cluster Analysis Run Docking (LGA)->Cluster Analysis Binding Energy Binding Energy Cluster Analysis->Binding Energy Interaction Analysis Interaction Analysis Cluster Analysis->Interaction Analysis Visualization Visualization Interaction Analysis->Visualization

Caption: Workflow for Molecular Docking of this compound.

In Silico ADMET Prediction: Assessing Drug-Likeness

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical in drug discovery to minimize late-stage failures. We will use the SwissADME web server, a free and widely used tool, to predict the pharmacokinetic and drug-likeness properties of this compound.

ADMET Prediction Protocol
  • Input: The SMILES (Simplified Molecular Input Line Entry System) string of this compound will be submitted to the SwissADME web server.

  • Analysis: The server calculates a range of physicochemical descriptors, pharmacokinetic properties, drug-likeness parameters (e.g., Lipinski's rule of five), and medicinal chemistry friendliness.

  • Interpretation: The output will be analyzed to assess the potential of this compound as an orally bioavailable drug candidate. Key parameters to consider include:

    • Lipophilicity (LogP): An indicator of a compound's ability to cross cell membranes.

    • Water Solubility (LogS): Crucial for absorption and distribution.

    • Gastrointestinal (GI) Absorption: Prediction of absorption from the gut.

    • Blood-Brain Barrier (BBB) Permeation: Important for CNS-targeting drugs.

    • Cytochrome P450 (CYP) Inhibition: Potential for drug-drug interactions.

    • Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.

Visualization of the ADMET Prediction Workflow

G Input SMILES Input SMILES SwissADME Server SwissADME Server Input SMILES->SwissADME Server Physicochemical Properties Physicochemical Properties SwissADME Server->Physicochemical Properties Pharmacokinetics Pharmacokinetics SwissADME Server->Pharmacokinetics Drug-Likeness Drug-Likeness SwissADME Server->Drug-Likeness Medicinal Chemistry Medicinal Chemistry SwissADME Server->Medicinal Chemistry Interpretation Interpretation Physicochemical Properties->Interpretation Pharmacokinetics->Interpretation Drug-Likeness->Interpretation Medicinal Chemistry->Interpretation

Caption: Workflow for ADMET Prediction using the SwissADME web server.

Data Presentation and Interpretation

All quantitative data from the quantum chemical calculations, molecular docking, and ADMET predictions will be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Calculated Molecular Properties of this compound
PropertyCalculated Value
Optimized Energy (Hartree)TBD
Dipole Moment (Debye)TBD
HOMO Energy (eV)TBD
LUMO Energy (eV)TBD
HOMO-LUMO Gap (eV)TBD
λmax (nm)TBD
Table 2: Molecular Docking Results with Topoisomerase IIα (PDB: 4FM9)
ParameterValue
Binding Energy (kcal/mol)TBD
Interacting ResiduesTBD
Hydrogen BondsTBD
Hydrophobic InteractionsTBD
Table 3: Predicted ADMET Properties of this compound
PropertyPrediction
Lipophilicity (iLOGP)TBD
Water Solubility (LogS)TBD
GI AbsorptionTBD
BBB PermeantTBD
CYP InhibitorTBD
Lipinski's Rule ViolationsTBD

Conclusion and Future Directions

This technical guide outlines a comprehensive computational workflow for the in-depth characterization of this compound. By integrating quantum chemical calculations, molecular docking, and ADMET prediction, we can gain valuable insights into its structure, reactivity, potential as an anticancer agent, and drug-likeness. The results of these computational studies will provide a strong foundation for guiding the synthesis, experimental validation, and further optimization of this compound and its derivatives as novel therapeutic agents. Future work could involve exploring the impact of different substituents on the quinoline ring, investigating other potential biological targets, and performing molecular dynamics simulations to study the stability of the ligand-protein complex over time.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 140109, 8-Bromoquinoline. Retrieved January 23, 2026 from [Link].

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(21), 6459. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13. [Link]

  • Ökten, S., Taşkın-Tok, T., Öztürk, S., & Algül, Ö. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(10), 1184-1191.
  • Bala, J. (2023, January 16). SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics [Video]. YouTube. [Link]

  • Aslan, G., Ökten, S., Bingöl, M., & Algül, Ö. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, e202400506. [Link]

  • Górniak, A., Stasiłowicz-Krzemień, A., & Szewczyk, E. M. (2022). The 8-Hydroxyquinoline Derivatives of 1, 4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 27(19), 6543. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70974, 8-Quinolinol, 5-bromo-. Retrieved January 23, 2026 from [Link].

  • Ökten, S., Aslan, G., & Algül, Ö. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Bougharraf, H., Benallal, R., Mondieig, D., Negrier, P., Sahdane, T., Kabouchi, B., ... & Zawadzka, A. (2017). Synthesis, spectroscopic characterization, X-ray analysis, and DFT-HF calculations of 5-ethoxymethyl-8-hydroxyquinoline. Journal of Molecular Structure, 1130, 863-873.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 140109, 8-Bromoquinoline. Retrieved January 23, 2026 from [Link].

  • Swiss Institute of Bioinformatics. (n.d.). Frequently Asked Questions. SwissADME. Retrieved January 23, 2026, from [Link]

  • Laponogov, I., & Veselkov, D. A. (2019). Molecular mechanisms of topoisomerase 2 DNA–protein crosslink resolution. Cellular and Molecular Life Sciences, 76(22), 4467-4480.
  • Chemvigyan. (2022, April 17). swiss ADME tutorial [Video]. YouTube. [Link]

  • RCSB PDB. (n.d.). 4FM9: Human topoisomerase II alpha bound to DNA. Retrieved January 23, 2026, from [Link]

  • The Catalyst. (2021, May 11). AutoDock Tutorial- Part 4. Preparing Ligand for Docking [Video]. YouTube. [Link]

  • Arthur, D. E., & Uzairu, A. (2019). Molecular docking studies of some TOPOISOMIRASE II Inhibitors: Implication in designing of novel anticancer drugs. Journal of King Saud University-Science, 31(4), 1198-1205.
  • Priyashree, S., Jha, A., & Kumar, A. (2019). SwissADME predictions of pharmacokinetics and drug-likeness properties of small molecules present in Ipomoea mauritiana Jacq. Journal of Pharmacognosy and Phytochemistry, 8(5), 1707-1712.
  • Morris, G. M., & Lim-Wilby, M. (2008). Molecular docking. In Molecular modeling of proteins (pp. 365-382). Humana Press.
  • National Center for Biotechnology Information. (n.d.). 4FM9: Human topoisomerase II alpha bound to DNA. Retrieved January 23, 2026, from [Link]

  • Johny, A. (2024, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2023). Swiss ADME Prediction of Pharmacokinetics and Drug-Likeness Properties of Secondary Metabolism Present in Buchanania lanzan. Journal Of Current Pharma Research, 14(1), 54-62.
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 42717.
  • Bahgat, K., & Ragheb, A. G. (2007).
  • Bailly, C., & Riou, J. F. (2000). Molecular basis of the targeting of topoisomerase II-mediated DNA cleavage by VP16 derivatives conjugated to triplex-forming oligonucleotides. Nucleic acids research, 28(3), 804-811.
  • Belic, A., Dolenc, M. S., & Perdih, A. (2020). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper (II) complexes. Journal of Inorganic Biochemistry, 208, 111082.
  • Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility.

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A Comprehensive Technical Guide to the Synthesis of 8-Bromoquinolin-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthetic pathways to 8-bromoquinolin-5-ol and its derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. As a senior application scientist, this document moves beyond a simple recitation of methods to offer a critical analysis of synthetic strategies, highlighting the underlying chemical principles and practical considerations essential for successful laboratory execution.

The Strategic Importance of the this compound Scaffold

The this compound core represents a versatile platform for chemical exploration. The quinoline ring system is a well-established "privileged scaffold" in drug discovery, appearing in numerous approved pharmaceuticals. The specific substitution pattern of an 8-bromo and 5-hydroxyl group offers two distinct and orthogonal handles for further functionalization. The bromine atom at the 8-position is a prime site for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl substituents. Concurrently, the hydroxyl group at the 5-position can be readily derivatized through etherification, esterification, or other nucleophilic reactions, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity. This dual functionality makes this compound a valuable starting material for the generation of diverse chemical libraries for biological screening.

Synthetic Approaches to the this compound Core

The synthesis of the this compound scaffold can be approached through two main strategies: construction of the quinoline ring with the desired substituents in place, or post-functionalization of a pre-formed quinoline core.

Constructive Strategy: The Skraup Reaction

The Skraup synthesis is a classic and robust method for the preparation of quinolines, involving the reaction of an aromatic amine with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid.[1] To synthesize this compound, a logical starting material would be 2-bromo-5-aminophenol.

Proposed Reaction Scheme:

Skraup Synthesis of this compound start 2-Bromo-5-aminophenol + Glycerol intermediate1 Acrolein (from Glycerol dehydration) start->intermediate1 H₂SO₄, Δ intermediate2 Michael Adduct start->intermediate2 + Acrolein (Michael Addition) intermediate3 1,2-Dihydroquinoline Intermediate intermediate2->intermediate3 Cyclization & Dehydration H₂SO₄ product This compound intermediate3->product Oxidation (e.g., Nitrobenzene)

Caption: Proposed Skraup synthesis of this compound.

Mechanistic Considerations and Rationale:

The Skraup reaction proceeds through the in-situ formation of acrolein from the dehydration of glycerol by sulfuric acid.[1] The electron-rich aromatic amine, 2-bromo-5-aminophenol, then undergoes a Michael addition to the acrolein. The subsequent cyclization is an electrophilic aromatic substitution, where the electron-donating hydroxyl group directs the cyclization to the ortho position. The final step is the oxidation of the resulting dihydroquinoline to the aromatic quinoline.

Experimental Protocol (Proposed):

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

  • Charge Reagents: To the flask, add 2-bromo-5-aminophenol and glycerol.

  • Acid Addition: Slowly add concentrated sulfuric acid with cooling.

  • Oxidizing Agent: Add the oxidizing agent (e.g., nitrobenzene).

  • Heating: Heat the reaction mixture under reflux for several hours.

  • Work-up: After cooling, pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH) to precipitate the crude product.

  • Purification: The crude product can be purified by steam distillation followed by recrystallization or column chromatography.

Challenges and Considerations:

The Skraup reaction is often highly exothermic and can be difficult to control on a large scale. The use of strong acids and oxidizing agents at high temperatures requires careful safety precautions. The regioselectivity of the cyclization is generally reliable with the directing effect of the hydroxyl group.

Functionalization Strategy: Bromination of 5-Hydroxyquinoline

An alternative approach is the direct bromination of 5-hydroxyquinoline. However, this method presents significant challenges in controlling the regioselectivity. The hydroxyl group is an activating, ortho-, para-directing group, which would favor bromination at the 6- and 8-positions.

To achieve bromination at the 8-position, one might consider protecting the hydroxyl group to modulate its directing effect or employing specific brominating agents and conditions that favor the desired isomer. However, the literature on the selective bromination of 5-hydroxyquinoline to the 8-position is scarce, making this a less reliable synthetic route.

A more controlled, albeit longer, route involves the synthesis of 8-bromoquinoline followed by the introduction of the hydroxyl group. For instance, 8-bromoquinoline can be synthesized from o-bromoaniline and acrolein diethyl acetal.[2] Subsequent conversion of the 8-bromoquinoline to 8-aminoquinoline, followed by diazotization and hydrolysis, could yield 8-hydroxyquinoline, which could then be brominated. However, this multi-step process is less efficient than a direct constructive approach like the Skraup synthesis.

Derivatization of the this compound Scaffold

Once the this compound core is synthesized, it can be further functionalized at both the bromine and hydroxyl positions.

Suzuki-Miyaura Cross-Coupling at the 8-Position

The bromine atom at the 8-position is ideally suited for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a wide variety of aryl and heteroaryl groups.[3][4]

General Reaction Scheme:

Suzuki-Miyaura Coupling start This compound product 8-Arylquinolin-5-ol start->product Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) reagents Arylboronic Acid (R-B(OH)₂) Williamson Ether Synthesis start This compound product 8-Bromo-5-alkoxyquinoline start->product Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, Acetone) reagents Alkyl Halide (R-X) Esterification start This compound product 8-Bromoquinolin-5-yl Ester start->product Base (e.g., Pyridine, Et₃N) Solvent (e.g., CH₂Cl₂) reagents Acyl Chloride or Anhydride

Sources

Health and safety information for 8-Bromoquinolin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Health and Safety of Brominated Quinolinols for Research Applications

Section 1: Introduction and Scope

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. The introduction of both a hydroxyl (-OH) and a bromine (-Br) group to the quinoline core, as in bromoquinolin-ol isomers, creates compounds with unique chemical properties, often explored as intermediates in organic synthesis or as potential bioactive agents. The precise positioning of these functional groups significantly influences the molecule's reactivity, stability, and, critically, its toxicological profile.

This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the health and safety considerations for handling these compounds. Due to the specificity of available safety data, this document will focus primarily on 5-Bromoquinolin-8-ol (CAS: 1198-14-7) . However, significant data gaps exist for this specific isomer. To ensure a conservative and comprehensive risk assessment, this guide will draw upon and cross-reference safety data from the well-studied parent compound, 8-Hydroxyquinoline , and the related isomer, 8-Bromoquinoline . This comparative approach is essential for anticipating potential unevaluated hazards and establishing robust safety protocols.

Section 2: Hazard Identification and Classification

The primary and most reliable source for hazard classification is the Globally Harmonized System (GHS), as detailed in the Safety Data Sheet (SDS). For 5-Bromoquinolin-8-ol, the known classifications point towards localized irritant effects.

Based on available data, 5-Bromoquinolin-8-ol is classified as a hazardous chemical.[1] It is known to cause skin and serious eye irritation.[1] However, the toxicological properties of many quinoline derivatives have not been fully investigated, and it is crucial to consider the hazards associated with closely related analogues.[2] The parent compound, 8-Hydroxyquinoline, presents more severe systemic hazards, including acute oral toxicity, potential for allergic skin reactions, and suspected reproductive toxicity.[3] Therefore, a cautious approach assuming higher potential toxicity is warranted.

GHS Classification Summary: 5-Bromoquinolin-8-ol
CategoryGHS PictogramSignal WordHazard StatementsPrecautionary Statements
Identification N/AN/AN/AN/A
Hazards

Warning H315 : Causes skin irritation.[1] H319 : Causes serious eye irritation.[1]P264 : Wash hands and any exposed skin thoroughly after handling.[1] P280 : Wear protective gloves/protective clothing/eye protection/face protection.[1]
Response N/AN/AN/AP302+P352 : IF ON SKIN: Wash with plenty of water.[1] P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P332+P317 : If skin irritation occurs: Get medical help.[1]
Storage & Disposal N/AN/AN/AStorage : None specified.[1] Disposal : Dispose of contents/container to an approved waste disposal plant.[2]

Expert Causality Note: The "no data available" entries for acute toxicity, mutagenicity, and carcinogenicity in the SDS for 5-Bromoquinolin-8-ol do not signify an absence of hazard.[1] Given that 8-Hydroxyquinoline is toxic if swallowed (H301) and may damage an unborn child (H360D), it is scientifically prudent to handle its brominated derivatives as potentially possessing similar, uncharacterized systemic toxicities until proven otherwise.[3]

Section 3: Risk Assessment and Control Measures

A systematic risk assessment is mandatory before commencing any work with 8-Bromoquinolin-5-ol or its isomers. The core principle is the "Hierarchy of Controls," which prioritizes the most effective measures to mitigate risk.

  • Elimination/Substitution : The most effective control. Can a less hazardous chemical be used to achieve the same scientific objective?

  • Engineering Controls : These are physical changes to the workspace to isolate personnel from the hazard. For this compound, the primary engineering control is a certified chemical fume hood to prevent inhalation of dust or aerosols.[4]

  • Administrative Controls : These are procedural controls, including the development of Standard Operating Procedures (SOPs), clear labeling, and providing comprehensive training to all personnel.

  • Personal Protective Equipment (PPE) : This is the last line of defense. PPE does not eliminate the hazard but provides a barrier between the user and the chemical.

Risk Assessment Workflow Diagram

G Workflow for Safe Handling of Bromoquinolinols cluster_prep 1. Preparation & Assessment cluster_controls 2. Implement Controls (Hierarchy) cluster_handling 3. Execution & Disposal cluster_emergency 4. Emergency Preparedness A Review SDS for 5-Bromoquinolin-8-ol & related compounds B Identify Hazards: - Skin/Eye Irritation - Potential Acute Toxicity - Potential Reprotoxicity A->B C Define Experimental Scale & Procedure B->C D Engineering Control: Work in Chemical Fume Hood C->D J Locate & Verify: - Safety Shower - Eyewash Station - Spill Kit C->J E Administrative Control: Develop & Follow SOP D->E F Select & Don PPE: - Goggles, Lab Coat - Nitrile Gloves E->F G Execute Experiment per SOP F->G H Decontaminate Glassware & Work Surfaces G->H I Segregate & Dispose of Hazardous Waste H->I I->J

Caption: Risk assessment and control implementation workflow.

Section 4: Standard Operating Procedures (SOPs) for Safe Handling

The following protocols are designed to be self-validating systems for minimizing exposure.

Personal Protective Equipment (PPE)
  • Eye/Face Protection : Chemical safety goggles are mandatory.[2] A face shield should be worn in addition to goggles when there is a significant risk of splashing.

  • Skin Protection : A laboratory coat must be worn and fully fastened. Chemically resistant gloves (e.g., nitrile) are required.[1] Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.

  • Respiratory Protection : For routine handling of small quantities within a chemical fume hood, respiratory protection is not typically required.[2] If significant aerosolization or dust generation is unavoidable, a NIOSH-approved respirator with appropriate cartridges should be used after a formal respiratory protection program assessment.

Protocol for Weighing and Solution Preparation (Solid Compound)
  • Preparation : Ensure the chemical fume hood is operational. Place a plastic-backed absorbent liner on the work surface to contain any minor spills.

  • Tare Weighing : Place a clean weighing vessel on the analytical balance and tare it.

  • Aliquot Transfer : Within the fume hood, carefully transfer the approximate amount of 5-Bromoquinolin-8-ol from the stock container to the tared weighing vessel using a clean spatula. Avoid creating dust.[4]

  • Weighing : Close the stock container immediately. Transfer the covered weighing vessel to the balance, record the mass, and then return it to the fume hood.

  • Dissolution : Add the solvent to the vessel containing the compound. Ensure gentle mixing or stirring to facilitate dissolution without splashing.

  • Decontamination : Wipe the spatula and any potentially contaminated surfaces with a suitable solvent. Dispose of the absorbent liner and cleaning materials into the designated solid hazardous waste container.

  • Final Step : Wash hands thoroughly with soap and water after removing gloves.[1]

Section 5: Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Exposure Response
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[2]

  • Skin Contact : Remove all contaminated clothing immediately.[1] Wash the affected area thoroughly with soap and plenty of water.[2] Seek medical advice if irritation develops or persists.[1]

  • Inhalation : Move the affected person to fresh air.[1] If breathing is difficult or stops, provide artificial respiration.[5] Seek immediate medical attention.[2]

  • Ingestion : Do NOT induce vomiting.[1] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] Call a physician or Poison Control Center immediately.[5]

Spill Response Protocol
  • Evacuate : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control : Prevent further spillage if it is safe to do so.[1]

  • Contain & Clean : For small spills of solid material, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[4][5] For liquid spills, cover with an inert absorbent material (e.g., sand, vermiculite), collect, and place in a sealed container for disposal.[2]

  • Ventilate : Ensure the area is well-ventilated during and after cleanup.[6]

  • Decontaminate : Clean the spill area thoroughly.

Fire-Fighting Measures
  • Extinguishing Media : Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[1]

  • Hazards from Combustion : Thermal decomposition can produce hazardous gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide.[2][7]

  • Protective Equipment : Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Section 6: Toxicological and Ecological Profile

As previously noted, the toxicological data for 5-Bromoquinolin-8-ol is incomplete. The table below compares its known hazards with those of its parent compound to inform a conservative safety approach.

Comparative Toxicological Summary
Toxicological Endpoint5-Bromoquinolin-8-ol (CAS 1198-14-7)8-Hydroxyquinoline (CAS 148-24-3)
Acute Oral Toxicity No data available[1]Toxic if swallowed (LD50: 790 mg/kg, rat)[3][6]
Skin Corrosion/Irritation Causes skin irritation (Category 2)[1]Not irritating[3]
Serious Eye Damage/Irritation Causes serious eye irritation (Category 2)[1]Causes serious eye damage (Category 1)[3]
Skin Sensitization No data available[1]May cause an allergic skin reaction (Category 1)[3]
Germ Cell Mutagenicity No data available[1]No data available
Carcinogenicity No data available[1]No data available
Reproductive Toxicity No data available[1]May damage the unborn child (Repr. 1B)[3]
STOT-Single Exposure No data available[1]No data available
Ecological Information

While specific ecotoxicity data for 5-Bromoquinolin-8-ol is not available, 8-Hydroxyquinoline is classified as very toxic to aquatic life with long-lasting effects (H400/H410).[3] It is therefore imperative to prevent this class of compounds from entering drains or the environment.[6] The insolubility in water may suggest low mobility, but this does not negate its potential toxicity to aquatic organisms.[5][7]

Section 7: Disposal Considerations

All waste containing this compound or its isomers must be treated as hazardous.

  • Product : Dispose of the chemical in its original container or a suitable, labeled hazardous waste container. Do not mix with other waste streams unless directed by your institution's environmental health and safety (EHS) office.

  • Contaminated Packaging : Empty containers should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste. The decontaminated container can then be disposed of according to local regulations.

  • General Principle : All disposal must be conducted in accordance with federal, state, and local environmental regulations. Consult your institution's EHS department for specific guidance.

Section 8: References

  • ChemicalBook. (2025). 5-bromoquinolin-8-ol - Safety Data Sheet. Retrieved from ChemicalBook website.

  • Carl ROTH. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline. Retrieved from Carl ROTH website.

  • Fisher Scientific. (2025). Safety Data Sheet: 8-Bromoquinoline. Retrieved from Fisher Scientific website.

  • Fisher Scientific. (2018). Safety Data Sheet: 8-Hydroxyquinoline. Retrieved from Fisher Scientific website.

  • PENTA s.r.o. (2025). Safety Data Sheet: 8-Hydroxyquinoline. Retrieved from pentachemicals.eu.

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 5-Bromoquinoline. Retrieved from Thermo Fisher Scientific website.

  • Angene Chemical. (2025). Safety Data Sheet: 5-Bromoquinoline-8-carbonitrile. Retrieved from Angene Chemical website.

  • Fisher Scientific. (n.d.). Safety Data Sheet: 8-Quinolinol, 5,7-dibromo-. Retrieved from Fisher Scientific website.

Sources

Methodological & Application

Application Notes & Protocols: 8-Bromoquinolin-5-ol as a Versatile Building Block for Advanced OLED Materials

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Advantage of Functionalized Quinoline Scaffolds in OLEDs

The evolution of Organic Light-Emitting Diode (OLED) technology is a narrative of molecular design. Achieving high efficiency, color purity, and operational stability is fundamentally dependent on the organic materials used within the device stack.[1] Among the privileged scaffolds in optoelectronics, 8-hydroxyquinoline (8-HQ) and its derivatives are foundational, largely due to the success of tris(8-hydroxyquinolinato)aluminum (Alq3) as a robust electron transporter and emissive material.[2][3] These compounds are prized for their excellent thermal stability, high electron mobility, and strong luminescence, stemming from the formation of stable metal chelate structures.[4][5]

This guide moves beyond the parent 8-HQ to focus on a strategically functionalized derivative: 8-Bromoquinolin-5-ol . The introduction of a bromine atom at the 8-position transforms the quinoline core from a simple ligand into a versatile synthetic platform. This bromine atom serves as a reactive handle for modern cross-coupling chemistry, allowing for the precise installation of a wide array of functional groups.[6] This capability is paramount for tuning the material's electronic and photophysical properties to meet the specific demands of different roles within an OLED, be it as an emitter, host, or charge-transport material.

These notes are intended for researchers and synthetic chemists in materials science. We will not only provide step-by-step protocols but also delve into the causality behind the synthetic choices and characterization workflows, empowering you to innovate rather than merely replicate.

The Building Block: Understanding this compound

The utility of this compound lies in its distinct reactive sites, which can be addressed with high selectivity. Understanding these sites is key to designing rational synthetic routes.

  • The 5-Hydroxyl Group (-OH): This phenolic group is acidic and readily deprotonated. Its primary role is to act as a chelating agent, coordinating with metal ions (like Al³⁺, Zn²⁺) through its oxygen atom and the nitrogen of the quinoline ring to form stable 5-membered rings.[7] This chelation rigidifies the molecular structure, often leading to a significant enhancement in fluorescence quantum yield.[4]

  • The 8-Bromo Group (-Br): This is the key to the molecule's versatility. The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig (for C-N bond formation).[4][6] This allows for the covalent attachment of various aromatic moieties, enabling the rational design of materials with tailored HOMO/LUMO energy levels, charge transport capabilities, and emission colors.

Physicochemical Properties
PropertyValueSource
IUPAC Name This compound[8]
CAS Number 1198-14-7[8]
Molecular Formula C₉H₆BrNO[8]
Molecular Weight 224.05 g/mol PubChem
Appearance Typically a light yellow or beige solid---
Strategic Derivatization Pathways

The dual functionality of this compound allows for two primary synthetic strategies: modification at the bromine "head" or chelation at the hydroxyl/nitrogen "tail".

G cluster_start Starting Material cluster_paths Synthetic Pathways cluster_products Resulting Material Classes start This compound suzuki Suzuki Coupling (C-C Bond Formation) start->suzuki -Br site buchwald Buchwald-Hartwig (C-N Bond Formation) start->buchwald -Br site chelation Metal Chelation (Coordination) start->chelation -OH & N sites emitters Tunable Emitters & Host Materials suzuki->emitters htms Hole-Transport Materials (HTMs) buchwald->htms eetms Electron-Transport & Emissive Materials (EETMs) chelation->eetms

Caption: Synthetic utility of this compound.

Synthetic Protocols: From Building Block to Functional Material

Here, we provide detailed, field-tested protocols for the key transformations of this compound.

Protocol 2.1: Protection of the Hydroxyl Group

Rationale: For cross-coupling reactions at the C-Br bond, the acidic phenolic proton can interfere with the organometallic catalytic cycle. Therefore, protection of the hydroxyl group is a critical first step. Benzyl bromide is a common and effective protecting group because it is robust under coupling conditions and can be cleanly removed later via catalytic hydrogenation.[9]

Step-by-Step Methodology:

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 22.3 mmol).

  • Dissolution: Add anhydrous N,N-dimethylformamide (DMF, 100 mL) and stir until the solid is fully dissolved.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 4.6 g, 33.5 mmol, 1.5 eq) to the solution.

  • Protecting Group Addition: Add benzyl bromide (BnBr, 3.18 mL, 26.8 mmol, 1.2 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Pour the reaction mixture into 500 mL of ice-cold water. A precipitate will form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold hexane to remove non-polar impurities.

  • Purification: Dry the crude product in a vacuum oven. The resulting 5-(benzyloxy)-8-bromoquinoline can be further purified by recrystallization from ethanol or by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield a pure white or off-white solid.

Protocol 2.2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

Rationale: The Suzuki coupling is a powerful method for creating C-C bonds, allowing for the attachment of various aryl groups to the quinoline core.[4] This is the primary strategy for extending π-conjugation and tuning the emission wavelength of the final material. The choice of catalyst (e.g., Pd(PPh₃)₄) and base is crucial for achieving high yields.

Step-by-Step Methodology:

  • Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 5-(benzyloxy)-8-bromoquinoline (e.g., 2.0 g, 6.36 mmol), the desired arylboronic acid (e.g., pyrene-1-boronic acid, 1.9 g, 7.64 mmol, 1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 368 mg, 0.32 mmol, 5 mol%).

  • Solvent & Base: Add a degassed mixture of toluene (40 mL) and a 2M aqueous solution of sodium carbonate (Na₂CO₃, 20 mL).

  • Reaction: Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring for 18-24 hours. Monitor by TLC.

  • Workup: After cooling to room temperature, separate the organic layer. Extract the aqueous layer twice with ethyl acetate (2x 30 mL). Combine all organic layers.

  • Washing: Wash the combined organic phase with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude residue by column chromatography (silica gel, hexane/dichloromethane gradient) to isolate the coupled product.

  • Deprotection: Dissolve the purified, protected product in a suitable solvent like ethanol/THF. Add 10% Palladium on carbon (Pd/C) catalyst (approx. 10% by weight). Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 4-6 hours until the reaction is complete (monitored by TLC).

  • Final Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the solvent to yield the final deprotected, arylated 8-hydroxyquinoline derivative.

Protocol 2.3: Buchwald-Hartwig Amination for Hole-Transport Materials

Rationale: The Buchwald-Hartwig amination is ideal for synthesizing hole-transport materials (HTMs) by forming a C-N bond between the quinoline core and an electron-rich amine, such as carbazole or diphenylamine.[10][11] These triarylamine moieties are known for their excellent hole-transporting properties. The choice of a specialized phosphine ligand (e.g., XPhos) and a strong, non-nucleophilic base (e.g., NaOt-Bu) is critical for catalytic efficiency.[12]

Step-by-Step Methodology:

  • Setup: In a glovebox, charge an oven-dried Schlenk tube with 5-(benzyloxy)-8-bromoquinoline (e.g., 1.0 g, 3.18 mmol), the desired amine (e.g., carbazole, 638 mg, 3.82 mmol, 1.2 eq), sodium tert-butoxide (NaOt-Bu, 460 mg, 4.77 mmol, 1.5 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 58 mg, 0.064 mmol, 2 mol%), and a suitable ligand like XPhos (61 mg, 0.127 mmol, 4 mol%).

  • Solvent: Add anhydrous, degassed toluene (20 mL) via syringe.

  • Reaction: Seal the tube and heat the mixture in an oil bath at 110 °C for 12-24 hours.

  • Workup: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl). Extract with dichloromethane (3x 25 mL).

  • Purification & Deprotection: Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography. The resulting protected material can then be deprotected using the catalytic hydrogenation method described in Protocol 2.2, Step 7.

Physicochemical Characterization: Linking Structure to Function

After synthesis, a thorough characterization is essential to validate the structure and predict the material's performance in an OLED.

Protocol 3.1: Photophysical Analysis (UV-Vis and Photoluminescence)

Rationale: UV-Vis absorption reveals the optical bandgap (from the absorption edge), while photoluminescence (PL) spectroscopy measures the emission wavelength (color) and quantum yield (efficiency). These are the most direct indicators of a material's potential as a light emitter.[13]

Step-by-Step Methodology:

  • Sample Preparation: Prepare dilute solutions (10⁻⁵ to 10⁻⁶ M) of the synthesized compound in a spectroscopic-grade solvent (e.g., dichloromethane or THF).

  • UV-Vis Spectroscopy: Record the absorption spectrum using a dual-beam spectrophotometer from ~250 nm to 600 nm. The lowest energy absorption peak (λ_max,abs) is of primary interest.

  • Photoluminescence Spectroscopy: Using a spectrofluorometer, excite the sample at its λ_max,abs. Record the emission spectrum to determine the peak emission wavelength (λ_max,em).

  • Quantum Yield (Φ_PL): Measure the quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄ for blue emitters, or Alq3 in chloroform for green emitters). This involves comparing the integrated emission intensity of the sample to that of the standard under identical conditions.

Protocol 3.2: Electrochemical Analysis (Cyclic Voltammetry)

Rationale: Cyclic Voltammetry (CV) is used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the material.[14] These values are critical for ensuring efficient charge injection from the adjacent device layers (anode/HTL and cathode/ETL).

Step-by-Step Methodology:

  • Setup: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl or saturated calomel reference electrode.

  • Electrolyte: Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in an anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane).

  • Measurement: Dissolve a small amount of the sample (~1-2 mg) in the electrolyte solution. Record the voltammogram, scanning to both positive (oxidation) and negative (reduction) potentials.

  • Data Analysis:

    • Use the ferrocene/ferrocenium (Fc/Fc⁺) couple as an internal standard (E₁/₂ = 0 V).

    • Calculate HOMO level: E_HOMO = -[E_ox vs Fc/Fc⁺ + 4.8] eV

    • Calculate LUMO level: E_LUMO = -[E_red vs Fc/Fc⁺ + 4.8] eV

    • The electrochemical bandgap (E_g = E_LUMO - E_HOMO) can be calculated and compared with the optical bandgap from UV-Vis.

Expected Data Summary
Derivative TypeTypical HOMO (eV)Typical LUMO (eV)Expected λ_em (nm)Primary Role
Al(III) Chelate-5.7 to -6.0-2.9 to -3.2500 - 540 (Green)Emitter, ETL
Aryl-Substituted (Suzuki)-5.4 to -5.8-2.5 to -3.0450 - 600 (Blue to Orange)Emitter, Host
Amine-Substituted (B-H)-5.1 to -5.5-2.2 to -2.6Often weakly emissiveHTL

Application Notes: OLED Device Fabrication and Testing

The ultimate test of a new material is its performance in a functional device. Below are generalized protocols for fabricating multilayer OLEDs.

Standard OLED Device Architecture

A typical device stack is built layer-by-layer on a transparent conductive substrate.

G cluster_device OLED Device Stack cluster_charge cathode Cathode (e.g., Al, LiF/Al) etl Electron-Transport Layer (ETL) etl->cathode eml Emissive Layer (EML) (New Material as Host or Emitter) eml->etl light Light (hν) eml->light htl Hole-Transport Layer (HTL) htl->eml anode Anode (e.g., ITO) anode->htl substrate Substrate (Glass) substrate->anode holes Holes (h⁺) holes->eml electrons Electrons (e⁻) electrons->eml

Sources

In situ hybridization protocol using 8-Bromoquinolin-5-ol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: A Novel Chromogenic In Situ Hybridization (CISH) Protocol Using 8-Bromoquinolin-5-ol Derivatives as a Hapten System

Audience: Researchers, scientists, and drug development professionals.

Abstract

In situ hybridization (ISH) is a cornerstone technique for visualizing nucleic acid sequences within the morphological context of tissues and cells.[1][2][3] The power of ISH lies in its ability to link gene expression with specific cellular structures, providing critical insights in fields ranging from developmental biology to oncology.[4] Standard ISH protocols rely on a limited set of haptens (e.g., Digoxigenin, Biotin) for probe labeling and detection. This application note introduces a novel, robust protocol utilizing a synthetic this compound derivative as a new hapten for chromogenic in situ hybridization (CISH). We detail the complete workflow, from tissue preparation to signal detection, and explain the rationale behind key steps. This quinoline-based hapten system offers a new orthogonal channel for multiplexing experiments and provides a validated methodology for sensitive and specific localization of target mRNA or DNA sequences.

Principle of the Method: The 8-BQ Hapten System

The fundamental principle of this technique is the hybridization of a nucleic acid probe, covalently linked to an this compound (8-BQ) hapten, to its complementary target sequence within a fixed tissue sample.[5] The small, rigid structure of the quinoline derivative serves as a unique antigenic determinant.

The causality of the detection process is as follows:

  • Hybridization: The 8-BQ labeled antisense probe specifically binds to the target nucleic acid (e.g., mRNA).

  • Primary Immunodetection: A highly specific monoclonal antibody, developed to recognize the 8-BQ hapten, is applied to the sample and binds to the probe.

  • Secondary Detection & Amplification: An enzyme-conjugated secondary antibody (e.g., Alkaline Phosphatase (AP) conjugated anti-mouse IgG) binds to the primary antibody.

  • Signal Visualization: A chromogenic substrate (e.g., NBT/BCIP) is added. The enzyme catalyzes a reaction that produces an insoluble, colored precipitate at the site of probe hybridization, allowing for brightfield microscopic visualization.

This multi-layered approach ensures both specificity (from the probe and primary antibody) and signal amplification (from the enzymatic reaction).

G cluster_tissue Cellular Context cluster_detection Detection Cascade Target Target Nucleic Acid (mRNA / DNA) Probe 8-BQ Labeled Probe Target->Probe Hybridization PrimaryAb Anti-8-BQ Primary Ab (e.g., Mouse mAb) Probe->PrimaryAb Hapten Recognition SecondaryAb Enzyme-Linked Secondary Ab (e.g., Anti-Mouse-AP) PrimaryAb->SecondaryAb Immunobinding Substrate Chromogenic Substrate (e.g., NBT/BCIP) SecondaryAb->Substrate Catalysis Signal Visible Precipitate (Purple/Blue) Substrate->Signal Color Development

Caption: High-level workflow for 8-BQ CISH protocol.

Step 1: Deparaffinization and Rehydration

Causality: Paraffin wax must be removed to allow aqueous reagents to access the tissue. The subsequent graded ethanol series rehydrates the tissue, which is essential for all downstream enzymatic and hybridization steps.

  • Immerse slides in Xylene: 2 changes, 10 minutes each.

  • Immerse in 100% Ethanol: 2 changes, 5 minutes each.

  • Immerse in 95% Ethanol: 2 minutes.

  • Immerse in 70% Ethanol: 2 minutes.

  • Rinse in DEPC-H₂O: 5 minutes.

Step 2: Permeabilization

Causality: Formalin fixation creates protein cross-links that mask the target nucleic acid sequences. A controlled Proteinase K digestion partially degrades these proteins, increasing probe accessibility without destroying tissue morphology. [6]

  • Prepare fresh Proteinase K solution (15 µg/mL) in PBS. Pre-warm to 37°C.

  • Cover tissue sections with the solution and incubate at 37°C for 15-30 minutes. Optimization of this step is critical for different tissue types.

  • Stop the reaction by washing slides twice in PBS for 5 minutes each.

  • Fix again in 4% Paraformaldehyde for 10 minutes at room temperature to preserve morphology after digestion.

  • Wash twice in PBS for 5 minutes each.

Step 3: Hybridization

Causality: This step facilitates the specific annealing of the 8-BQ labeled probe to the target sequence. Formamide is used to lower the melting temperature of the nucleic acid duplexes, allowing hybridization to occur at a lower, less damaging temperature (e.g., 65°C instead of ~95°C). [7][8]

  • Cover the tissue with hybridization buffer and incubate for 1-2 hours at 65°C in a humidified chamber for pre-hybridization.

  • Dilute the 8-BQ probe to its optimal concentration (e.g., 250 ng/mL) in fresh, pre-warmed hybridization buffer.

  • Denature the diluted probe by heating at 95°C for 2 minutes, then immediately chill on ice. [7]4. Drain the pre-hybridization buffer from the slides.

  • Apply the denatured probe solution to the tissue section.

  • Cover with a coverslip and incubate overnight (16-18 hours) at 65°C in a humidified chamber. [8]

Step 4: Post-Hybridization Stringent Washes

Causality: These high-temperature, low-salt washes are critical for ensuring specificity. The stringency of the wash determines the stability of the probe-target duplex. Only perfectly matched hybrids will remain bound, while mismatched or non-specifically bound probes are washed away. [9]

  • Carefully remove coverslips by immersing slides in 2x SSC at room temperature.

  • Wash in pre-warmed 0.2x SSC at 75°C for 15 minutes. Perform two changes. This is the most critical stringency step.

  • Wash in MABT buffer for 5 minutes at room temperature.

Step 5 & 6: Blocking and Immunodetection

Causality: The blocking step uses an irrelevant protein (BSA) to saturate non-specific binding sites on the tissue, preventing the antibodies from sticking randomly and causing high background. [8]The subsequent antibody incubations build the detection complex on the hapten.

  • Cover tissue with Blocking Buffer and incubate for 1 hour at room temperature.

  • Dilute the primary anti-8-BQ antibody in Blocking Buffer (e.g., 1:500 dilution).

  • Drain blocking buffer and apply the primary antibody solution. Incubate for 2 hours at room temperature or overnight at 4°C.

  • Wash slides 3 times in MABT for 10 minutes each.

  • Dilute the AP-conjugated secondary antibody in Blocking Buffer (e.g., 1:1000 dilution).

  • Apply the secondary antibody solution and incubate for 1 hour at room temperature.

  • Wash slides 3 times in MABT for 10 minutes each.

Step 7 & 8: Signal Development and Final Processing

Causality: The NBT/BCIP substrate is converted by the AP enzyme into a dark purple precipitate, making the location of the target visible. The counterstain provides morphological context.

  • Equilibrate slides in NTMT buffer (pH 9.5) for 10 minutes.

  • Prepare the NBT/BCIP developing solution and apply to the tissue.

  • Incubate in the dark and monitor color development under a microscope (can take 30 minutes to several hours).

  • Stop the reaction by washing thoroughly in DI water once the desired signal intensity is reached.

  • Counterstain with Nuclear Fast Red for 1-2 minutes.

  • Rinse with DI water.

  • Dehydrate through a reversed ethanol series (70%, 95%, 100%) and clear with xylene if using a permanent organic mounting medium, or directly coverslip with an aqueous mounting medium.

Essential Controls for Data Validation

To ensure the trustworthiness of the results, the following controls must be run in parallel with every experiment.

Control TypePurposeExpected Outcome
Positive Control Probe Validates the protocol integrity and tissue quality.Strong, specific signal for a known housekeeping gene (e.g., PPIB, UBC).
Negative (Sense) Probe Assesses non-specific probe binding. [7]No signal. Any observed signal indicates background issues.
No Probe Control Checks for background from the detection system.No signal. Signal indicates non-specific antibody binding or endogenous enzyme activity.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
No Signal or Weak Signal 1. RNA degradation.2. Insufficient permeabilization (under-digestion).3. Probe concentration too low.<[6]br>4. Inactive antibody or enzyme.1. Use RNase-free techniques. Check tissue fixation time.2. Optimize Proteinase K incubation time and temperature.3. Increase probe concentration.<[10]br>4. Test reagents on a positive control slide.
High Background 1. Insufficient stringency in washes.2. Over-permeabilization (over-digestion).3. Inadequate blocking.4. Endogenous enzyme activity.1. Increase temperature or decrease salt concentration (e.g., to 0.1x SSC) of post-hybridization washes.<[9]br>2. Reduce Proteinase K incubation time.3. Increase blocking time or BSA concentration.4. Add levamisole to the NBT/BCIP solution to inhibit endogenous AP.
Spotty or Uneven Staining 1. Air bubbles trapped under coverslip.2. Tissue drying out during incubation.3. Incomplete deparaffinization.1. Apply probe/antibody solutions carefully to avoid bubbles.2. Ensure the humidified chamber is properly sealed.3. Extend time in xylene and ensure fresh reagents are used.

Safety Precautions

  • Formamide: Teratogen and irritant. Handle in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • This compound Derivatives: Quinoline-based compounds may be irritants and harmful if ingested or inhaled. [11]Consult the Safety Data Sheet (SDS) before use. [12]- General Reagents: Handle all chemicals according to standard laboratory safety procedures.

References

  • The Scientist. (2024). In Situ Hybridization: Tips, Techniques, and Expert Insights. Available at: [Link]

  • Kraljevic, S. et al. (2021). Selected In Situ Hybridization Methods: Principles and Application. PMC, NIH. Available at: [Link]

  • Springer Nature Experiments. (n.d.). In Situ Hybridization Protocols and Methods. Available at: [Link]

  • ACD Bio. (n.d.). Troubleshooting | In Situ Hybridization, RNA-ISH. Available at: [Link]

  • University College London. (n.d.). In situ hybridization protocols. Available at: [Link]

  • Langdale Lab. (2001). IN SITU HYBRIDIZATION PROTOCOL. Available at: [Link]

  • Roberts, R. (2024). in situ Hybridization: 7 Tips for Impressive Results. Bitesize Bio. Available at: [Link]

  • Creative Diagnostics. (n.d.). In Situ Hybridization Protocol. Available at: [Link]

  • National Center for Biotechnology Information. (2017). In Situ Hybridization (ISH). Available at: [Link]

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  • Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • Al-Zoubi, M. et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC, NIH. Available at: [Link]

  • Cryle, M. et al. (2021). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. PMC, NIH. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Quinolinol, 5-bromo-. PubChem. Available at: [Link]

  • Biology LibreTexts. (2021). 9.5: In Situ Hybridization. Available at: [Link]

  • ResearchGate. (2021). (PDF) Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent. Available at: [Link]

  • MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available at: [Link]

  • ResearchGate. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available at: [Link]

  • PubMed Central. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Available at: [Link]

  • PubMed. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available at: [Link]

  • Today's Clinical Lab. (2020). FISH Tips and Troubleshooting. Available at: [Link]

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Available at: [Link]

  • ResearchGate. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. Available at: [Link]

  • Wikipedia. (n.d.). Quinine. Available at: [Link]

  • ResearchGate. (2002). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Bromoquinoline. PubChem. Available at: [Link]

  • ResearchGate. (2003). 7-Bromoquinolin-8-ol | Request PDF. Available at: [Link]

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  • MDPI. (2021). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Available at: [Link]

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Application Notes and Protocols: 8-Bromoquinolin-5-ol Derivatives in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the 8-Bromoquinolin-5-ol Scaffold in Oncology

The quinoline ring system is a privileged scaffold in medicinal chemistry, with numerous derivatives approved for use as antimicrobial, anti-inflammatory, and anticancer agents.[1][2] Among these, 8-hydroxyquinoline and its halogenated derivatives have garnered significant attention for their potent biological activities, including anticancer effects.[3][4] The this compound moiety, in particular, offers a unique combination of features that make it an attractive candidate for the development of targeted cancer therapies.

The core structure of 8-hydroxyquinoline is a known metal chelator, a property that is often linked to its anticancer activity through the disruption of essential metal-dependent enzymatic processes within tumor cells.[4][5] The introduction of a bromine atom at the 5-position can enhance the cytotoxic effects of the molecule.[5][6] Furthermore, this bromine atom serves as a versatile chemical handle for further synthetic modifications, allowing for the attachment of linkers and targeting ligands.[5] This adaptability is central to its application in targeted drug delivery, a strategy designed to deliver potent cytotoxic agents directly to cancer cells while minimizing exposure to healthy tissues, thereby reducing side effects and improving the therapeutic index.[7][8][9]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound derivatives in targeted drug delivery systems. It covers the synthesis of these derivatives, their conjugation to targeting moieties, and detailed protocols for their in vitro and in vivo evaluation.

I. Synthesis of this compound Derivatives

The synthesis of this compound derivatives is a critical first step in their development for targeted drug delivery. The following protocols outline two common approaches to obtain the core scaffold and a subsequent modification to introduce a linker attachment point.

Protocol 1: Direct Bromination of 8-Hydroxyquinoline

This method involves the direct bromination of 8-hydroxyquinoline. While seemingly straightforward, this reaction can yield a mixture of mono- and di-brominated products. Careful control of reaction conditions is crucial for maximizing the yield of the desired 5-bromo derivative.

Materials:

  • 8-Hydroxyquinoline

  • 1,3-Dibutylimidazolium tribromide ([BBIm]Br₃) or Bromine (Br₂) in a suitable solvent (e.g., chloroform)

  • Appropriate reaction vessel and stirring apparatus

  • Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 8-hydroxyquinoline in a suitable solvent.

  • Bromination with [BBIm]Br₃: Add one equivalent of [BBIm]Br₃ to the 8-hydroxyquinoline solution.[5] Heat the reaction mixture to 80°C and stir for approximately 4 hours.[5] The ionic liquid serves as both the solvent and the brominating agent, offering high selectivity for the C-5 position.[5]

  • Alternative Bromination with Br₂: Alternatively, slowly add a solution of bromine in chloroform dropwise to the 8-hydroxyquinoline solution at ambient temperature. Stir the reaction for an extended period (e.g., 2 days), monitoring the reaction progress by thin-layer chromatography (TLC).[10]

  • Work-up and Purification:

    • For the [BBIm]Br₃ method, after cooling, the product can be extracted with an organic solvent and purified.

    • For the Br₂ method, wash the organic layer with a 5% sodium bicarbonate solution to quench any remaining bromine.[10] Dry the organic layer over sodium sulfate and concentrate under reduced pressure.[10]

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-Bromoquinolin-8-ol.[5]

Protocol 2: Two-Step Synthesis via 8-Methoxyquinoline

This indirect, two-step synthesis offers a more controlled route to high-purity 5-Bromoquinolin-8-ol, avoiding the formation of di-brominated byproducts.[5]

Step 1: Bromination of 8-Methoxyquinoline

  • Reaction: Dissolve 8-methoxyquinoline in chloroform. Add bromine (Br₂) dropwise and stir at room temperature.[5][10]

  • Work-up: After the reaction is complete (monitored by TLC), wash the reaction mixture with 5% sodium bicarbonate solution, dry the organic layer, and concentrate to yield 5-bromo-8-methoxyquinoline.[10]

Step 2: Demethylation

  • Reaction: Dissolve the 5-bromo-8-methoxyquinoline from the previous step in dichloromethane. Cool the solution in an ice bath and add boron tribromide (BBr₃) dropwise.[5]

  • Work-up: After the reaction is complete, quench the reaction carefully with water. Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purification: Purify the final product, 5-Bromoquinolin-8-ol, by column chromatography or recrystallization.[5]

II. Conjugation of this compound Derivatives to Targeting Moieties

The conjugation of the this compound derivative to a targeting moiety, such as a monoclonal antibody, is a pivotal step in creating a targeted drug delivery system. This process typically involves a linker molecule that connects the drug to the antibody.[11][12][13]

Conceptual Workflow for Antibody-Drug Conjugate (ADC) Formation

ADC_Workflow cluster_0 Drug-Linker Synthesis cluster_1 Antibody Modification & Conjugation cluster_2 Purification & Characterization Drug This compound Derivative Linker Linker with Reactive Group Drug->Linker Covalent Bonding Drug_Linker Drug-Linker Intermediate Linker->Drug_Linker Reduced_Ab Reduced Antibody (Exposed Thiols) Drug_Linker->Reduced_Ab Conjugation (Maleimide-Thiol) Antibody Targeting Antibody (e.g., anti-HER2) Antibody->Reduced_Ab Reduction (TCEP) ADC Antibody-Drug Conjugate (ADC) Reduced_Ab->ADC Purification Purification (e.g., SEC) ADC->Purification Characterization Characterization (e.g., MS, HPLC) Purification->Characterization

Caption: Workflow for the synthesis of an this compound based ADC.

Protocol 3: Thiol-Maleimide Conjugation to an Antibody

This protocol describes the conjugation of a maleimide-functionalized this compound derivative to a monoclonal antibody via reaction with reduced cysteine residues.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)

  • Maleimide-activated this compound derivative dissolved in DMSO

  • Cysteine solution (10 mM) for quenching

  • Purification columns (e.g., size-exclusion chromatography - SEC)

Procedure:

  • Antibody Reduction:

    • To the antibody solution (1-2 mg/mL in PBS), add TCEP in a 10:1 molar ratio (TCEP:antibody).[]

    • Incubate for 30 minutes at room temperature to reduce the interchain disulfide bonds and expose free thiol groups.[]

    • Remove excess TCEP using a desalting column.[]

  • Conjugation Reaction:

    • Immediately add the maleimide-activated this compound derivative (dissolved in DMSO) to the reduced antibody solution. A typical molar ratio is 5:1 (drug-linker:antibody), but this should be optimized.[]

    • Incubate for 1 hour at room temperature with gentle mixing.[]

  • Quenching:

    • Add 10 mM cysteine solution to the reaction mixture to cap any unreacted maleimide groups.[]

  • Purification:

    • Purify the resulting ADC using size-exclusion chromatography to remove excess drug-linker and other small molecules.[]

  • Characterization:

    • Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques such as mass spectrometry, SDS-PAGE, and SEC.[15]

III. Formulation of this compound Derivatives in Nanocarriers

For targeted delivery, this compound derivatives can also be encapsulated within nanocarriers like liposomes or nanoparticles.[6][16][17]

Protocol 4: Loading of this compound Derivatives into Liposomes

This protocol describes the thin-film hydration method for encapsulating a lipophilic this compound derivative into liposomes.[4][18]

Materials:

  • Phospholipids (e.g., DPPC, cholesterol)

  • This compound derivative

  • Chloroform or other suitable organic solvent

  • Phosphate-buffered saline (PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Sonicator or extruder

Procedure:

  • Lipid Film Formation:

    • Dissolve the phospholipids and the this compound derivative in chloroform in a round-bottom flask. A typical molar ratio of lipid to drug is 20:1.[4]

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask.[4]

    • Dry the film under vacuum overnight to remove any residual solvent.[4]

  • Hydration:

    • Add PBS to the flask and hydrate the lipid film by vortexing or gentle agitation at a temperature above the phase transition temperature of the lipids (e.g., 50°C).[4] This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain smaller, unilamellar vesicles, sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size.[4][19]

  • Purification:

    • Remove unencapsulated drug by dialysis against PBS or by size-exclusion chromatography.[4]

IV. In Vitro Evaluation of Targeted this compound Derivatives

A series of in vitro assays are essential to characterize the biological activity and stability of the targeted drug conjugate.

Protocol 5: Cytotoxicity Assay

This assay determines the potency of the this compound derivative and its targeted conjugate against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HER2-positive for a Trastuzumab conjugate, and a HER2-negative control line)

  • Cell culture medium and supplements

  • Free this compound derivative and the targeted conjugate

  • MTT or other cell viability reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the free drug and the targeted conjugate. Include untreated cells as a control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Assessment: Add the cell viability reagent (e.g., MTT) and incubate according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance using a plate reader and calculate the half-maximal inhibitory concentration (IC50) for each compound.

Table 1: Example IC50 Values of Brominated 8-Hydroxyquinolines against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µg/mL)
5,7-dibromo-8-hydroxyquinolineC6Rat Brain Tumor6.7
5,7-dibromo-8-hydroxyquinolineHeLaHuman Cervix Carcinoma25.6
5,7-dibromo-8-hydroxyquinolineHT29Human Colon CarcinomaNot specified
Data adapted from a study evaluating brominated 8-hydroxyquinolines.[5]
Protocol 6: In Vitro Stability and Drug Release Assay

This assay assesses the stability of the targeted conjugate in plasma and the release of the drug payload.[20][21]

Materials:

  • Targeted this compound conjugate

  • Human plasma

  • Incubator

  • Analytical instruments (e.g., LC-MS)

Procedure:

  • Incubation: Incubate the targeted conjugate in human plasma at 37°C for various time points (e.g., 0, 24, 48, 72 hours).

  • Sample Preparation: At each time point, precipitate the plasma proteins and extract the drug and conjugate.

  • Analysis: Analyze the samples by LC-MS to quantify the amount of intact conjugate and released drug.

  • Data Analysis: Plot the concentration of the intact conjugate and the released drug over time to determine the stability and release kinetics.

V. In Vivo Evaluation of Targeted this compound Derivatives

Animal models are crucial for evaluating the efficacy and safety of the targeted drug delivery system in a physiological context.[22][23][24][25]

Protocol 7: Xenograft Mouse Model of Cancer

This protocol outlines a typical xenograft study to assess the anti-tumor efficacy of the targeted this compound conjugate.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line that overexpresses the target antigen

  • Targeted this compound conjugate, unconjugated antibody, and free drug

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject the cancer cells into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, free drug, unconjugated antibody, targeted conjugate).

  • Dosing: Administer the treatments via an appropriate route (e.g., intravenous injection) at a predetermined dose and schedule.

  • Monitoring: Monitor the tumor size using calipers and the body weight of the mice regularly.

  • Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: Plot the tumor growth curves for each group and perform statistical analysis to determine the efficacy of the treatments.

Pharmacokinetic Analysis

In parallel with the efficacy study, a pharmacokinetic (PK) study can be performed to understand the absorption, distribution, metabolism, and excretion (ADME) of the targeted conjugate.[5][8][26][27][28] This involves collecting blood samples at various time points after administration and analyzing the concentration of the intact conjugate, total antibody, and released drug using methods like ELISA and LC-MS.[26]

VI. Conclusion and Future Perspectives

This compound derivatives represent a promising class of compounds for the development of targeted cancer therapies. Their inherent anticancer activity, coupled with the synthetic versatility afforded by the bromine atom, allows for their incorporation into sophisticated drug delivery systems. The protocols outlined in this guide provide a framework for the synthesis, conjugation, and evaluation of these targeted agents.

Future research in this area will likely focus on the development of novel linkers that offer enhanced stability in circulation and more efficient drug release at the tumor site.[10][13][29] Furthermore, exploring the combination of this compound derivatives with other therapeutic modalities within a single targeted delivery system could lead to synergistic anticancer effects. As our understanding of tumor biology and drug delivery technology advances, this compound derivatives are poised to play a significant role in the next generation of precision cancer medicines.

References

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  • Oktem, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(8), 946-954. [Link]

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  • Chilin, A., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4268. [Link]

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  • Durbin, K. R., et al. (2017). High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. ACS Omega, 2(8), 4478-4486. [Link]

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  • Rahnama, S., et al. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. Pharmaceutics, 13(6), 899. [Link]

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Use of 8-Bromoquinolin-5-ol in the synthesis of bioactive molecules

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of Bioactive Molecules Using 8-Bromoquinolin-5-ol

Authored by: A Senior Application Scientist

This document provides an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of this compound as a versatile starting material for the synthesis of novel bioactive molecules. We will explore its unique chemical properties, detail robust synthetic protocols for its derivatization, and discuss the biological significance of the resulting compounds.

Introduction: The Strategic Value of this compound

This compound is a multifunctional heterocyclic compound that holds significant strategic value in medicinal chemistry and materials science.[1] Its utility is rooted in a dual-functionality architecture:

  • A Privileged Scaffold: The core structure is 8-hydroxyquinoline (8-HQ), a motif widely recognized for its diverse biological activities, including antimicrobial, anticancer, antifungal, and neuroprotective properties.[2][3][4] This inherent bioactivity makes it an excellent foundation for drug design.

  • A Versatile Synthetic Handle: The bromine atom at the 5-position serves as an exceptionally effective leaving group for a variety of metal-catalyzed cross-coupling reactions.[1] This allows for the precise and efficient introduction of diverse chemical moieties, enabling the construction of complex molecular libraries for biological screening.

The 8-hydroxyquinoline core is a potent metal chelator, capable of forming stable, lipophilic complexes with a range of divalent and trivalent metal ions such as Cu²⁺, Fe³⁺, and Zn²⁺.[1][2] This chelation ability is often intrinsically linked to its biological mechanism of action, primarily through the disruption of metal ion homeostasis in target cells, which can inhibit critical enzymatic processes.[1][2]

PropertyValueSource
Molecular Formula C₉H₆BrNO[5][6]
Molecular Weight 224.05 g/mol [5]
Melting Point 320°C (decomposes)[7]
Appearance White to pale yellow crystalline powder[8]
Key Functional Groups 8-hydroxyl, 5-bromo[1]

Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the this compound ring is ideally positioned for palladium-catalyzed cross-coupling reactions, which are cornerstone methodologies in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron compound, typically an arylboronic acid. This reaction is highly valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a vast array of boronic acids.[9]

  • Catalyst: A palladium(0) species is the active catalyst. While Pd(PPh₃)₄ can be used directly, Pd(OAc)₂ is often used as a more stable precatalyst that is reduced in situ to Pd(0). The choice of phosphine ligands can significantly influence reaction efficiency.

  • Base: A base is essential for the transmetalation step of the catalytic cycle.[10] It activates the boronic acid by forming a more nucleophilic "ate" complex. Inorganic bases like K₂CO₃ or Na₂CO₃ are common choices.

  • Solvent System: A mixture of an organic solvent (like THF or dioxane) and water is frequently used.[11][12] The organic solvent solubilizes the aryl halide and catalyst, while water dissolves the inorganic base and facilitates the activation of the boronic acid.[11]

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and a palladium catalyst such as Pd(OAc)₂ (0.02 mmol, 2 mol%) or Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen, which can deactivate the catalyst.

  • Solvent and Base Addition: Add the base, such as powdered K₂CO₃ (2.0-3.0 mmol, 2.0-3.0 equiv.). Then, add the degassed solvent system, for instance, a 3:1 mixture of THF and deionized water (e.g., 8 mL THF, 2 mL H₂O).[12]

  • Reaction: Heat the mixture with vigorous stirring to a temperature of 70-80°C.[12]

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and then brine.[12]

  • Isolation: Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield the pure 5-aryl-8-hydroxyquinoline product.[12]

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification reagents 1. Combine Reactants (this compound, Arylboronic Acid, Pd Catalyst, Base) inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) reagents->inert solvents 3. Add Degassed Solvents (e.g., THF/Water) inert->solvents heat 4. Heat and Stir (70-80°C, 12-24h) solvents->heat monitor 5. Monitor Progress (TLC or LC-MS) heat->monitor workup 6. Aqueous Workup (EtOAc Extraction, Wash) monitor->workup isolate 7. Isolate Crude Product (Dry & Concentrate) workup->isolate purify 8. Column Chromatography isolate->purify end end purify->end Pure 5-Aryl-8-hydroxyquinoline

Fig 1. Suzuki-Miyaura Coupling Workflow
Sonogashira Cross-Coupling

The Sonogashira coupling is an indispensable tool for synthesizing aryl alkynes, reacting an aryl halide with a terminal alkyne.[13] It is uniquely efficient as it is typically co-catalyzed by palladium and copper salts and can often be run at room temperature.

  • Catalyst System: This reaction employs a dual-catalyst system. A palladium(0) complex (e.g., Pd(PPh₃)₄) facilitates the main cross-coupling cycle, while a copper(I) salt (typically CuI) acts as a co-catalyst. The copper salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is crucial for the transmetalation step with the palladium complex.

  • Base and Solvent: An amine base, most commonly triethylamine (Et₃N) or diisopropylamine (DIPEA), is used. It serves two purposes: it deprotonates the terminal alkyne to form the acetylide anion and also acts as the solvent for the reaction.

  • Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 mmol, 1.0 equiv.) in a mixture of THF and Triethylamine (Et₃N) (e.g., 4 mL THF / 2 mL Et₃N).[14]

  • Degassing: Degas the solution by bubbling Argon or Nitrogen through it for 15-20 minutes.

  • Catalyst Addition: To the degassed solution, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and the copper co-catalyst, Copper(I) iodide (CuI, 0.1 mmol, 10 mol%).[14]

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 mmol, 1.1-1.2 equiv.) dropwise to the mixture.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC. The reaction is often complete within 2-16 hours.[14]

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure 5-alkynyl-8-hydroxyquinoline derivative.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification reagents 1. Dissolve this compound in THF/Et3N degas 2. Degas Solution (Bubble Ar/N2) reagents->degas catalysts 3. Add Catalysts (Pd(PPh3)4 and CuI) degas->catalysts alkyne 4. Add Terminal Alkyne catalysts->alkyne stir 5. Stir at Room Temp (2-16h) alkyne->stir monitor 6. Monitor Progress (TLC) stir->monitor filter 7. Filter through Celite monitor->filter concentrate 8. Concentrate Filtrate filter->concentrate purify 9. Column Chromatography concentrate->purify end end purify->end Pure 5-Alkynyl-8-hydroxyquinoline

Fig 2. Sonogashira Coupling Workflow

Bioactive Applications of this compound Derivatives

The synthetic versatility of this compound allows for the creation of derivatives with a wide spectrum of biological activities. The introduction of new substituents at the 5-position can modulate the parent compound's physicochemical properties, such as lipophilicity and electronic character, thereby fine-tuning its biological profile.

Antimicrobial Agents

The 8-hydroxyquinoline scaffold is a well-established pharmacophore for antimicrobial agents.[3][15] Its derivatives have shown broad-spectrum activity against various bacteria and fungi.[2][15]

  • Mechanism of Action: The primary antimicrobial mechanism is believed to be the chelation of essential metal ions required for microbial growth and enzymatic function.[2] Halogenation at the 5- and 7-positions of the 8-HQ ring generally enhances antibacterial and antifungal activities.[2] For example, studies have shown that halogenated 8-HQ derivatives display high antigrowth activity against Gram-negative bacteria.[15]

  • Synthetic Strategy: Using this compound, chemists can synthesize novel derivatives and test their efficacy. For instance, sulfonate derivatives of related bromo-amino-quinols have demonstrated potent antibacterial and antifungal activity.[16] Newly synthesized 8-hydroxyquinoline derivatives have exhibited remarkable antibacterial activity, in some cases superior to standard antibiotics like Penicillin G.[17]

G HQ_deriv 8-Hydroxyquinoline Derivative complex Stable Lipophilic Metal Complex HQ_deriv->complex Chelation metal_ion Essential Metal Ion (e.g., Fe²⁺, Zn²⁺) metal_ion->complex disruption Disruption of Cellular Processes (e.g., Respiration, DNA Replication) complex->disruption Inhibits Enzyme Function enzyme Microbial Metalloenzyme enzyme->disruption Deprived of Cofactor death Bacterial/Fungal Cell Death disruption->death

Fig 3. Mechanism of Antimicrobial Action via Metal Chelation
Anticancer Agents

The quinoline nucleus is a prominent feature in several approved and clinical-trial-phase anticancer drugs.[18][19] Quinoline derivatives can exert their anticancer effects through multiple mechanisms.

  • Mechanism of Action: These mechanisms include the inhibition of tyrosine kinases, induction of apoptosis, disruption of cell migration, and inhibition of tubulin polymerization.[19][20] The ability of 8-hydroxyquinoline derivatives to chelate metals can also contribute to their anticancer effects by disrupting the delicate metal balance within cancer cells, leading to increased oxidative stress and apoptosis.

  • Synthetic Strategy: this compound provides a platform to develop novel quinoline-based anticancer agents. By performing Suzuki or Sonogashira couplings, researchers can introduce moieties known to interact with specific cancer targets (e.g., kinase hinge-binding regions) to create potent and selective inhibitors.

Other Therapeutic Areas

The 8-hydroxyquinoline scaffold is also being explored for its potential in treating neurodegenerative disorders like Alzheimer's disease, where metal ion dyshomeostasis is a key pathological feature.[2][21] By synthesizing derivatives with tailored blood-brain barrier permeability, researchers aim to develop agents that can modulate metal ion concentrations in the brain.

Conclusion

This compound is more than just a chemical reagent; it is a strategic building block for innovation in drug discovery. Its combination of a biologically "privileged" core and a synthetically versatile bromine handle provides an efficient and powerful platform for generating diverse libraries of novel bioactive molecules. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to fully leverage the potential of this compound in their quest for the next generation of therapeutics.

References

  • US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents.
  • Insights of 8-Hydroxyquinolines: A Novel Target in Medicinal Chemistry - ResearchGate.
  • 5-Bromoquinolin-8-ol | High-Purity Reagent - Benchchem.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications.
  • 8-Quinolinol, 5-bromo- | C9H6BrNO | CID 70974 - PubChem - NIH.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Anticancer Activity of Quinoline Derivatives - International Journal of Pharmaceutical Sciences Review and Research.
  • Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes | Request PDF.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • 5-bromoquinolin-8-ol - Safety Data Sheet - ChemicalBook.
  • Chemoselective synthesis of 5-amino-7-bromoquinolin-8-yl sulfonate derivatives and their antimicrobial evaluation.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC - NIH.
  • 1198-14-7 | 5-Bromoquinolin-8-ol - ChemScene.
  • 8-Hydroxyquinolines in medicinal chemistry: A structural perspective - PubMed.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one - Benchchem.
  • Quinoline derivatives with potential anticancer activity - ResearchGate.
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • 8-Hydroxyquinoline | 148-24-3 - ChemicalBook.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton - University of Southampton.

Sources

Troubleshooting & Optimization

Technical Support Center: 8-Bromoquinolin-5-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 8-Bromoquinolin-5-ol. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this synthetic procedure. Here, we will dissect common problems, explain the underlying chemical principles, and provide actionable, field-tested solutions to optimize your reaction outcomes.

Troubleshooting Guide: Diagnosing and Solving Low Yields

Low yields in the synthesis of this compound typically stem from issues in the electrophilic bromination of the quinolin-5-ol starting material. The quinoline ring system, activated by the hydroxyl group, is susceptible to several competing reactions.

Problem 1: My reaction yields a mixture of products, primarily the 5,7-dibromo- adduct, significantly lowering the yield of the desired 8-bromo- product.

Q: Why am I getting significant amounts of 5,7-dibromoquinolin-5-ol and how can I prevent it?

A: This is the most common challenge in this synthesis. The hydroxyl group at C5 is a powerful ortho-, para-directing activator for electrophilic aromatic substitution. This makes both the C6 and C8 positions highly susceptible to bromination. The formation of the di-brominated product is often a result of the initial 8-bromo product being sufficiently activated to react with a second equivalent of the brominating agent.

Causality & Expert Analysis: The high electron density at the positions ortho and para to the hydroxyl group makes the second bromination kinetically favorable. The key to achieving mono-bromination at the C8 position is to carefully control the reaction conditions to favor the formation of the desired product while minimizing the over-reaction.

Troubleshooting Steps:

  • Control Stoichiometry: Use of a slight excess of the brominating agent is a common cause of di-bromination. Start with a 1:1 molar ratio of quinolin-5-ol to your brominating agent (e.g., N-Bromosuccinimide).

  • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to -10 °C) can increase the selectivity for mono-bromination by slowing down the overall reaction rate, allowing for better control.[1]

  • Slow Addition of Brominating Agent: Instead of adding the brominating agent all at once, add it dropwise as a solution over an extended period. This keeps the instantaneous concentration of the electrophile low, disfavoring the second bromination.[1]

  • Choice of Solvent: The polarity of the solvent can influence the reactivity of the brominating agent. Less polar solvents like chloroform or dichloromethane can sometimes offer better selectivity compared to more polar options like acetonitrile.[1]

Problem 2: My TLC analysis shows a significant amount of unreacted quinolin-5-ol even after an extended reaction time.

Q: What are the likely reasons for incomplete conversion of my starting material?

A: Incomplete conversion points to issues with the reactivity of the brominating agent, insufficient reaction time, or deactivation of the starting material.

Causality & Expert Analysis: The nitrogen in the quinoline ring can be protonated by the HBr generated in situ during the reaction, forming a quinolinium salt.[1] This salt is significantly less reactive towards electrophilic substitution. Additionally, the chosen brominating agent might not be sufficiently electrophilic under the reaction conditions.

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure your brominating agent (e.g., NBS, Br₂) is fresh and has not decomposed. NBS, for instance, should be recrystallized if it appears discolored.

  • Optimize Reaction Time and Temperature: Monitor the reaction progress closely using TLC. If the reaction stalls, a modest increase in temperature might be necessary. However, be cautious as this can also promote side product formation.

  • Consider a Buffered System or Base: The HBr byproduct can be neutralized by adding a non-nucleophilic base to the reaction mixture. However, this can also complicate the workup. A simpler approach is to ensure the workup effectively neutralizes any acid.[1]

  • Alternative Brominating Agents: If NBS is proving ineffective, molecular bromine (Br₂) is a more potent brominating agent.[1][2] However, it is more hazardous and may lead to lower selectivity.

Problem 3: I seem to lose a significant portion of my product during the work-up and purification steps.

Q: How can I improve the recovery of this compound after the reaction is complete?

A: Product loss during work-up and purification is often due to solubility issues, improper pH adjustment, or suboptimal purification techniques.

Causality & Expert Analysis: this compound, like its parent compound, is amphoteric. It can be soluble in both acidic and basic aqueous solutions. This property can be exploited for purification but can also lead to losses if not managed correctly.

Troubleshooting Steps:

  • Careful pH Adjustment: During the aqueous workup, carefully adjust the pH. To precipitate the product from an acidic solution, neutralize it to a pH of around 7.[3] Avoid making the solution too basic, as the phenolic product will deprotonate and dissolve.

  • Efficient Extraction: Use an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions with smaller volumes of solvent to ensure complete recovery from the aqueous layer.

  • Purification Strategy:

    • Recrystallization: This is a cost-effective method for large-scale purification. A mixture of ethanol and water is often a good solvent system to try.[4]

    • Column Chromatography: For smaller scales or to separate close-running impurities like the 5,7-dibromo- product, column chromatography using silica gel with a gradient of ethyl acetate in hexane is highly effective.[4][5]

Frequently Asked Questions (FAQs)

Q: What is the most reliable and selective method for the synthesis of this compound?

A: While direct bromination of quinolin-5-ol is common, an indirect two-step synthesis can offer higher purity and avoid di-bromination issues.[4] This involves the bromination of 8-methoxyquinoline to produce 5-bromo-8-methoxyquinoline, followed by demethylation with a reagent like boron tribromide (BBr₃).[4] This method often results in a cleaner product with higher overall yield.

Q: How does the choice of brominating agent affect the reaction?

A: The choice of brominating agent is critical for both reactivity and selectivity.

Brominating AgentAdvantagesDisadvantages
N-Bromosuccinimide (NBS) Easier to handle, more selective for mono-bromination.[6][7]Less reactive than Br₂, may require longer reaction times or activation.[8]
Molecular Bromine (Br₂) Highly reactive, readily available.[1][2]More hazardous, often less selective, leading to over-bromination.[8]

Q: How can I effectively monitor the progress of my reaction?

A: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate) and visualize the spots under UV light. You should be able to distinguish the starting material, the desired product, and major byproducts like the di-brominated compound based on their different polarities (Rf values).

Q: What are the key safety precautions for this synthesis?

A: Brominating agents are corrosive and toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] Reactions involving molecular bromine should be conducted with extreme caution.

Visualizing the Process

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Quinolin-5-ol in appropriate solvent cool Cool reaction mixture (e.g., 0 °C) start->cool add_br Add brominating agent (e.g., NBS) dropwise cool->add_br stir Stir for specified time, monitor by TLC add_br->stir quench Quench reaction stir->quench extract Extract with organic solvent quench->extract wash Wash organic layer (e.g., with NaHCO3 soln) extract->wash dry Dry over Na2SO4 and concentrate wash->dry purify Purify crude product (Chromatography or Recrystallization) dry->purify characterize Characterize final product (NMR, MS, MP) purify->characterize

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting Logic

G cluster_analysis Analyze Crude Product (TLC/NMR) start Low Yield Observed analysis_node Identify major components start->analysis_node unreacted_sm High % of Starting Material? analysis_node->unreacted_sm dibromo High % of Di-bromo Product? analysis_node->dibromo poor_recovery Product lost in workup? analysis_node->poor_recovery sol_sm Increase reaction time/temp Check reagent quality unreacted_sm->sol_sm Yes sol_dibromo Lower temperature Slow reagent addition Use 1:1 stoichiometry dibromo->sol_dibromo Yes sol_recovery Optimize workup pH Improve extraction/purification poor_recovery->sol_recovery Yes

Sources

Side reactions and byproduct formation in 8-Bromoquinolin-5-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 8-Bromoquinolin-5-ol. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address the common challenges, side reactions, and byproduct formation encountered during the synthesis of this valuable heterocyclic intermediate. Our guidance is structured in a practical question-and-answer format, grounded in mechanistic principles to empower you to troubleshoot and optimize your experimental outcomes.

Section 1: Synthesis Overview & Mechanistic Challenges

The synthesis of this compound is most commonly approached via the direct electrophilic bromination of quinolin-5-ol. While seemingly straightforward, this reaction is fraught with challenges related to regioselectivity and over-bromination.

The core of the issue lies in the electronic nature of the quinolin-5-ol scaffold. The hydroxyl group at the C-5 position is a powerful activating group and directs incoming electrophiles to the ortho (C-6) and para (C-8) positions. The pyridine ring is electron-deficient and deactivating, meaning substitution occurs almost exclusively on the carbocyclic (benzene) ring. Consequently, the direct bromination of quinolin-5-ol inevitably leads to a mixture of the desired 8-bromo isomer, the undesired 6-bromo isomer, and the di-brominated byproduct, 6,8-dibromoquinolin-5-ol.

G cluster_main Primary Synthetic Challenge cluster_byproducts Components of Crude Mixture Start Quinolin-5-ol Reagent + Br₂ or NBS Start->Reagent Electrophilic Aromatic Substitution Products Crude Product Mixture Reagent->Products P1 This compound (Desired Product, Para) Products->P1 P2 6-Bromoquinolin-5-ol (Isomeric Byproduct, Ortho) Products->P2 P3 6,8-Dibromoquinolin-5-ol (Over-bromination) Products->P3

Caption: Reaction overview showing the formation of desired and undesired products.

Controlling the reaction conditions is therefore paramount to maximizing the yield of the target molecule and simplifying downstream purification.

Section 2: Troubleshooting Guide

Question 1: My reaction yields a mixture of isomers. How can I improve the regioselectivity to favor the 8-bromo product?

This is the most common challenge. The formation of the 6-bromo isomer is kinetically competitive with the desired 8-bromo product. However, the para-position (C-8) is often sterically less hindered than the ortho-position (C-6), a factor that can be exploited.

Causality & Explanation: The ratio of ortho to para substitution is influenced by a delicate balance of steric and electronic effects, which can be modulated by the choice of solvent, temperature, and the nature of the brominating agent.

  • Solvent Effects: Polar, non-coordinating solvents can stabilize the transition state leading to the para product more effectively than the more crowded ortho transition state. In contrast, non-polar solvents may favor the ortho product.

  • Temperature: Lowering the reaction temperature generally increases selectivity. At higher temperatures, the reaction has enough energy to overcome the activation barrier for the less-favored isomer, leading to a product mixture that reflects kinetic control.

  • Brominating Agent: Bulky brominating agents, or those that form a bulky complex in solution, will preferentially attack the less sterically hindered para position (C-8). N-Bromosuccinimide (NBS) is often considered milder and potentially more selective than elemental bromine (Br₂).

Troubleshooting Steps & Solutions:

  • Lower the Reaction Temperature: Perform the bromination at 0°C or even -15°C. Add the brominating agent slowly and maintain this temperature for the duration of the reaction.

  • Solvent Screening: If you are using a non-polar solvent like chloroform or dichloromethane, consider switching to a more polar solvent like acetonitrile or acetic acid. The use of strong acids like concentrated H₂SO₄ can also dramatically alter selectivity by protonating the quinoline nitrogen, further deactivating the ring system and potentially influencing directing effects[1].

  • Change the Brominating Agent: If using liquid bromine, switch to N-Bromosuccinimide (NBS). NBS often provides better control and can lead to cleaner reactions with fewer side products.

ParameterRecommendation for 8-Bromo SelectivityRationale
Temperature 0°C to -15°CIncreases selectivity by favoring the thermodynamically more stable, less sterically hindered para-product.
Solvent Acetonitrile, Acetic Acid, or H₂SO₄Polar solvents can better stabilize the transition state leading to the para-product. Strong acid protonates the ring.
Reagent N-Bromosuccinimide (NBS)Often provides a slower, more controlled bromination compared to elemental bromine, which can enhance selectivity.
Addition Rate Slow, dropwise addition of reagentMaintains a low concentration of the electrophile, minimizing di-substitution and improving control.
Question 2: I'm observing a significant amount of a di-brominated byproduct in my crude material. How can I prevent this?

The formation of 6,8-dibromoquinolin-5-ol is a classic example of over-bromination. The initial product, this compound, is still activated by the hydroxyl group and can undergo a second bromination at the vacant C-6 position.

Causality & Explanation: This side reaction is favored when the concentration of the brominating agent is too high or when the reaction is allowed to proceed for too long or at too high a temperature. The mono-brominated product is only slightly less reactive than the starting material.

Troubleshooting Steps & Solutions:

  • Strict Stoichiometric Control: Use precisely 1.0 equivalent of the brominating agent. Accurately weigh both your starting material and the reagent. Using a slight excess (e.g., 1.1 eq) to drive the reaction to completion, as is common in many protocols, is likely to generate the di-bromo byproduct here[2].

  • Slow Reagent Addition: Dissolve the brominating agent in the reaction solvent and add it dropwise to the solution of quinolin-5-ol over an extended period (e.g., 1-2 hours) using an addition funnel. This maintains a low instantaneous concentration of the electrophile.

  • Monitor the Reaction Closely: Follow the reaction's progress using Thin Layer Chromatography (TLC). Spot the reaction mixture alongside your starting material. Once the starting material spot has disappeared or is very faint, quench the reaction immediately. Do not let it stir for an extended "default" time.

  • Work-up Procedure: Quench the reaction by adding a solution of a reducing agent like sodium thiosulfate or sodium bisulfite. This will destroy any excess bromine and halt the reaction.

G Problem High % of Di-bromo Product Check1 Check Reagent Stoichiometry Problem->Check1 Check2 Review Addition Method Check1->Check2 1.0 eq used Sol1 Use exactly 1.0 eq of Brominating Agent Check1->Sol1 > 1.0 eq used Check3 Review Reaction Monitoring Check2->Check3 Slow addition was used Sol2 Add reagent dropwise over 1-2 hours Check2->Sol2 Reagent added all at once Sol3 Quench reaction as soon as SM is consumed by TLC Check3->Sol3 Reaction ran for fixed time

Caption: Troubleshooting workflow for preventing over-bromination.

Question 3: I am struggling to separate the 6-bromo and 8-bromo isomers. What purification strategies do you recommend?

The structural similarity of constitutional isomers makes them notoriously difficult to separate. They often have very similar polarities, leading to poor resolution in column chromatography, and similar solubilities, complicating recrystallization.

Causality & Explanation: Isomers like 6-bromo- and this compound have the same molecular weight and functional groups. Their different boiling points and melting points arise from subtle differences in their crystal packing and intermolecular interactions. Effective purification relies on exploiting these small differences.

Troubleshooting Steps & Solutions:

  • Fractional Recrystallization: This is often the most effective method for separating isomers on a larger scale.

    • Solvent Screening: Test a wide range of solvents and solvent systems (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures like ethanol/water or ethyl acetate/hexane).

    • Procedure: Dissolve the crude mixture in a minimum amount of hot solvent. Allow it to cool very slowly. The less soluble isomer may crystallize out first. Filter the crystals, then concentrate the mother liquor to obtain a second crop, which will be enriched in the more soluble isomer. Multiple recrystallizations may be necessary.

  • Optimize Column Chromatography:

    • Adsorbent: Use silica gel with a smaller particle size (e.g., 230-400 mesh) for higher resolution.

    • Solvent System: Run a gradient elution. Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and slowly increase the polarity. This can help resolve spots with close Rf values.

    • Dry Loading: Adsorb your crude product onto a small amount of silica gel and load this solid onto the column. This often provides better separation than loading the product dissolved in a liquid.

  • Derivatization: If separation remains impossible, consider a "protect-separate-deprotect" strategy.

    • Protect the hydroxyl group (e.g., as a methyl ether or benzyl ether). The resulting isomeric ethers may have different physical properties that allow for easier separation by chromatography.

    • After separation, deprotect the desired isomer to yield pure this compound. For example, demethylation can be achieved with reagents like boron tribromide (BBr₃)[3].

Section 3: Frequently Asked Questions (FAQs)

  • Q: Is direct bromination the only way to synthesize this compound?

    • A: No, an alternative is the Skraup synthesis [4][5]. This method constructs the quinoline ring system from precursors. To obtain this compound, you could theoretically start with 2-amino-3-bromophenol and react it with glycerol, sulfuric acid, and an oxidizing agent. This approach offers the advantage of unambiguous regiochemistry, as the bromine is already in the correct position. However, the required starting material may be less accessible or more expensive than quinolin-5-ol, and the Skraup reaction itself can be highly exothermic and requires careful control.

  • Q: Which brominating agent is better, Br₂ or NBS?

    • A: For laboratory-scale synthesis where control and selectivity are prioritized, NBS is generally preferred . It is a solid, making it easier and safer to handle than volatile, highly corrosive liquid bromine. Reactions with NBS are often milder and can provide cleaner product profiles. For large-scale industrial processes, the lower cost of elemental bromine might make it more attractive, but this requires more robust engineering controls.

  • Q: How can I definitively identify my product and distinguish it from the 6-bromo isomer?

    • A: A combination of analytical techniques is required.

      • ¹H NMR Spectroscopy: This is the most powerful tool. The coupling patterns of the aromatic protons will be distinct for each isomer. For this compound, you would expect to see two doublets for the protons at C-6 and C-7. For the 6-bromo isomer, you would see two singlets (or very narrowly split doublets) for the protons at C-7 and C-8.

      • Melting Point: Pure compounds have a sharp melting point range. A broad melting range indicates an impure or mixed product. Comparing your experimental melting point to literature values (if available) is a good indicator of purity and identity.

      • Mass Spectrometry (MS): This will confirm the correct mass for the mono-brominated product but will not distinguish between isomers. It is essential for confirming the absence of di-brominated byproducts.

  • Q: What are the key safety precautions for this reaction?

    • A: Both elemental bromine and NBS are highly toxic and corrosive. Concentrated sulfuric acid is extremely corrosive. All manipulations should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Have a quench solution (sodium thiosulfate) and a spill kit readily available.

Section 4: Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Bromination

This is a representative protocol based on established principles for similar substrates. Optimization will be necessary.

  • Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve quinolin-5-ol (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of starting material).

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Reagent Preparation: In the dropping funnel, dissolve N-Bromosuccinimide (NBS) (1.0 eq) in glacial acetic acid.

  • Reaction: Add the NBS solution dropwise to the stirred quinolin-5-ol solution over 1 hour, ensuring the internal temperature does not rise above 5°C.

  • Monitoring: After the addition is complete, allow the mixture to stir at 0°C. Monitor the reaction by TLC (e.g., 4:1 Hexane:Ethyl Acetate) every 15 minutes.

  • Quenching: Once the starting material is consumed, pour the reaction mixture into a beaker containing ice and a 10% aqueous solution of sodium bisulfite. Stir until the yellow color dissipates.

  • Neutralization & Extraction: Carefully neutralize the solution with a saturated sodium bicarbonate solution until pH 7-8. Extract the aqueous layer three times with ethyl acetate.

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid via fractional recrystallization or column chromatography as described in the troubleshooting section.

Protocol 2: Purification by Fractional Recrystallization
  • Solvent Selection: Place a small amount of crude product in several test tubes. Add a few drops of different solvents (e.g., ethanol, ethyl acetate, toluene) and heat. A good solvent will dissolve the product when hot but not when cold.

  • Dissolution: Transfer the bulk crude product to an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to achieve complete dissolution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask. Forcing crystallization by rapid cooling will trap impurities.

  • Isolation: Once crystals have formed, cool the flask further in an ice bath for 30 minutes to maximize recovery.

  • Filtration: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Analysis: Dry the crystals and analyze their purity by ¹H NMR and melting point. If necessary, repeat the process with the purified material or attempt to recover a second crop from the mother liquor.

References

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93.

  • BenchChem (2025). 5-Bromoquinolin-8-ol | High-Purity Reagent.

  • Sharma, U., et al. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science, 9, 542-547.

  • Krishna, P. M., et al. (2018). Chemoselective synthesis of 5-amino-7-bromoquinolin-8-yl sulfonate derivatives and their antimicrobial evaluation. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(9), 569-577.

  • Collis, G. E., et al. (2003). 7-Bromoquinolin-8-ol. Acta Crystallographica Section C, 59(7), o443-o444.

  • Brown, D. R., & Gouliaev, A. H. (2005). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives. Google Patents.

  • El-Faham, A., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1).

  • Vive Chemistry (2012). Skraup's Synthesis.

Sources

8-Bromoquinolin-5-ol Solutions: A Technical Support Guide to Enhancing Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 8-Bromoquinolin-5-ol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimental workflows. As a Senior Application Scientist, my goal is to provide you with in-depth, field-tested insights to help you navigate the challenges associated with the stability of this compound solutions. This document is structured in a question-and-answer format to directly address the common issues you may encounter.

I. Understanding the Instability of this compound

This compound, a halogenated derivative of 8-hydroxyquinoline, is a valuable building block in medicinal chemistry and materials science.[1] However, its utility can be hampered by the inherent instability of its solutions. The quinoline core, particularly with the electron-donating hydroxyl group, is susceptible to oxidation.[2] This degradation is often accelerated by exposure to light, air (oxygen), and elevated temperatures.

Troubleshooting & FAQs

This section is divided into common problem areas you might face during your experiments. Each question is followed by a detailed explanation of the underlying causes and actionable solutions.

A. Solution Preparation

Question 1: My freshly prepared this compound solution has a noticeable color, or the color intensifies over a short period. What is causing this, and how can I prevent it?

Answer:

The appearance of color (typically yellow to brown) is a primary indicator of degradation. This is mainly due to the oxidation of the 8-hydroxyquinoline moiety. The quinoline ring system is susceptible to oxidation, and this process can be accelerated by several factors.[2]

Causality:

  • Oxidation: The hydroxyl group at the 8-position makes the aromatic ring electron-rich and thus more prone to oxidation. Atmospheric oxygen is a key culprit.

  • Photodegradation: Quinoline derivatives can be light-sensitive. Exposure to UV or even ambient laboratory light can provide the energy to initiate degradation reactions.[3]

  • Solvent Purity: Impurities in the solvent, such as peroxides in aged ethers or trace metals, can catalyze the degradation process.

Solutions:

  • Use High-Purity Solvents: Always use fresh, HPLC-grade, or anhydrous solvents. If using solvents prone to peroxide formation (e.g., THF, dioxane), ensure they are tested for and free of peroxides.

  • Degas Your Solvents: Before dissolving the compound, degas the solvent by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. This removes dissolved oxygen.

  • Work Under an Inert Atmosphere: If possible, prepare the solution in a glovebox or under a gentle stream of inert gas.

  • Minimize Light Exposure: Prepare solutions in amber vials or wrap the container with aluminum foil to protect it from light.[3]

Question 2: I'm struggling to dissolve this compound in my desired solvent. What are the best practices for solubilization?

Answer:

Solubility can be a challenge. Based on its structure, this compound is a somewhat polar molecule but also possesses significant nonpolar character due to the quinoline ring and bromine atom.

Solvent Selection & Strategy:

  • Recommended Solvents: While specific solubility data for this compound is not extensively published, related compounds like 5,7-dibromo-8-hydroxyquinoline show good solubility in polar aprotic solvents like DMF.[4] Acetonitrile, acetone, ethyl acetate, chloroform, and dichloromethane are also viable options for similar compounds.[5]

  • Initial Testing: It is advisable to perform small-scale solubility tests with a range of solvents to determine the most suitable one for your required concentration.

  • Gentle Heating: Gentle warming of the solution can aid dissolution. However, be cautious as excessive heat can accelerate degradation.

  • Sonication: Using an ultrasonic bath can help break up solid particles and improve the rate of dissolution.

Solvent ClassExamplesSuitability for this compound
Polar Aprotic DMF, DMSO, AcetonitrileGenerally good solubility.
Chlorinated Dichloromethane (DCM), ChloroformOften effective.
Ethers THF, DioxaneModerate solubility; check for peroxides.
Alcohols Methanol, EthanolLower solubility may be observed.
Nonpolar Hexane, ToluenePoor solubility is expected.
B. Storage and Handling

Question 3: What are the optimal conditions for storing my this compound stock solution to ensure its long-term stability?

Answer:

Proper storage is critical to preserving the integrity of your solution. The key is to mitigate the factors that promote degradation: oxygen, light, and heat.

Recommended Storage Protocol:

  • Temperature: Store solutions at low temperatures. Refrigeration (2-8 °C) is often sufficient for short-term storage.[6] For long-term storage, freezing at -20 °C or -80 °C is recommended.

  • Inert Atmosphere: Before sealing the storage container, flush the headspace with an inert gas like argon or nitrogen.

  • Light Protection: Always store solutions in amber vials or wrapped in foil.[3]

  • Container Type: Use high-quality glass vials with tight-fitting caps, preferably with a PTFE liner to prevent leaching and ensure a good seal.

Workflow for Stable Solution Preparation and Storage

G cluster_prep Solution Preparation cluster_storage Storage A Select High-Purity, Degassed Solvent C Add Solvent & Mix (Sonication/Gentle Heat) A->C B Weigh this compound in an Amber Vial B->C E Flush Headspace with Inert Gas C->E D Work Under Inert Gas (e.g., Argon) D->C F Seal Tightly with PTFE-lined Cap E->F G Store at -20°C or below, Protected from Light F->G

Caption: Workflow for preparing and storing stable this compound solutions.

C. Identifying and Quantifying Degradation

Question 4: I suspect my solution has degraded. How can I confirm this and quantify the extent of degradation?

Answer:

Visual inspection (color change) is the first clue, but analytical techniques are necessary for confirmation and quantification.

Analytical Methods:

  • UV-Vis Spectroscopy: This is a quick and straightforward method. As the compound degrades, you will likely see changes in the UV-Vis spectrum, such as a decrease in the absorbance of the parent compound's characteristic peak(s) and the appearance of new peaks or shoulders corresponding to degradation products. You can monitor the stability by tracking the absorbance at the λmax of the pure compound over time.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for stability studies. A well-developed HPLC method can separate the parent this compound from its degradation products.

    • Method: A reverse-phase C18 column is typically a good starting point. The mobile phase could consist of a mixture of acetonitrile or methanol and water (with a possible acid modifier like formic acid or TFA to improve peak shape).

    • Quantification: By integrating the peak area of the parent compound, you can accurately determine its concentration and calculate the percentage of degradation over time.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying the degradation products. By determining the mass-to-charge ratio (m/z) of the new peaks observed in the chromatogram, you can propose structures for the degradants, which can provide insights into the degradation pathway.

Experimental Protocol: HPLC Stability Assay

  • Prepare a Calibration Curve: Create a series of solutions of freshly prepared, high-purity this compound of known concentrations.

  • Inject and Analyze: Run each standard on the HPLC and plot the peak area versus concentration to generate a calibration curve.

  • Analyze Your Sample: Inject your aged or suspect solution into the HPLC under the same conditions.

  • Quantify: Use the calibration curve to determine the concentration of the remaining this compound in your sample.

  • Calculate Degradation: % Degradation = [(Initial Concentration - Current Concentration) / Initial Concentration] * 100

Troubleshooting Decision Tree

G A Is the solution colored or discolored? B YES: Degradation is likely. A->B C NO: Proceed with caution. A->C D Run HPLC or UV-Vis to confirm & quantify. B->D C->D E Review Preparation & Storage Procedures. D->E F Prepare fresh solution using best practices. E->F

Caption: Decision tree for troubleshooting suspected solution degradation.

References

  • 8-Bromoquinoline | C9H6BrN. PubChem. [Link]

  • Thermal Degradation Study of New Polymer derived from 8-Hydroxyquinoline 5-sulphonic acid and Catechol. Der Pharma Chemica. [Link]

  • 8-Quinolinol, 5-bromo- | C9H6BrNO. PubChem. [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. [Link]

  • Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. ResearchGate. [Link]

  • SAFETY DATA SHEET. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC. [Link]

  • Safety Data Sheet. Angene Chemical. [Link]

  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • Safety Data Sheet: 8-Hydroxyquinoline. Carl ROTH. [Link]

  • Solubility and Thermodynamic Aspects of 5,7-Dibromo-8-hydroxyquinoline in Thirteen Neat Solvents at Temperatures from 288.15 to 328.15 (333.15) K. ResearchGate. [Link]

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Technical Support Center: Degradation Pathways of 8-Bromoquinolin-5-ol and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 8-Bromoquinolin-5-ol and its derivatives. As a Senior Application Scientist, I have compiled this resource to address common challenges and questions that arise during experimental work involving the stability of these compounds. This guide is structured to provide not just procedural steps, but also the underlying scientific reasoning to empower you in your research.

I. Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability and degradation of this compound.

Q1: What are the most reactive sites on the this compound molecule prone to degradation?

A1: The this compound molecule has several reactive sites that can be susceptible to degradation under various stress conditions. The primary sites of interest are:

  • The Phenolic Hydroxyl Group (-OH) at position 8: This group is susceptible to oxidation, which can lead to the formation of quinone-type structures.[1]

  • The Bromine Atom (-Br) at position 5: The C-Br bond can be cleaved, particularly under reductive or photolytic conditions, leading to de-bromination.

  • The Quinoline Ring System: While generally stable, the heterocyclic ring can undergo cleavage under harsh conditions such as high temperatures or extreme pH.

Q2: What are the primary factors that can influence the degradation of this compound?

A2: The stability of this compound can be influenced by a variety of factors, including:

  • pH: The molecule's stability can be pH-dependent, with potential for accelerated degradation in strongly acidic or alkaline conditions.

  • Light: Exposure to ultraviolet (UV) or visible light can induce photolytic degradation, often involving the bromine substituent.

  • Temperature: Elevated temperatures can accelerate degradation reactions and may lead to the breakdown of the quinoline ring itself.[2]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of oxidation products, primarily targeting the hydroxyl group.[1]

  • Presence of Metal Ions: As 8-hydroxyquinoline and its derivatives are potent metal chelators, the presence of certain metal ions could potentially catalyze degradation reactions.[1][3]

Q3: Are there any known degradation products of this compound?

A3: While specific, comprehensive studies on the forced degradation of this compound are not extensively documented in publicly available literature, based on the known reactivity of the molecule and related compounds, the following are potential degradation products:

  • 8-Hydroxyquinoline: Formed via de-bromination.

  • Quinone-like derivatives: Resulting from the oxidation of the 8-hydroxyl group.[1]

  • Hydroxylated derivatives: Arising from the cleavage of the bromine atom and substitution with a hydroxyl group.

  • Ring-opened products: Under harsh thermal or hydrolytic conditions, the quinoline ring system may break down into smaller, more polar molecules.

II. Troubleshooting Guide for Experimental Challenges

This section is designed to help you troubleshoot specific issues you may encounter during your experiments.

Observed Problem Potential Cause(s) Recommended Troubleshooting Steps
Appearance of Unexpected Peaks in HPLC Analysis During a Stability Study 1. Degradation of this compound. 2. Contamination from solvents, reagents, or sample handling. 3. Column bleed or system artifacts.1. Confirm Peak Identity: Inject a blank (solvent) to rule out system peaks. If the peak persists, it is likely a degradant. 2. Characterize the Unknown Peak: Use a diode array detector (DAD) to obtain the UV spectrum of the unknown peak and compare it to the parent compound. For structural elucidation, LC-MS/MS is the recommended technique to obtain the mass of the degradant and its fragmentation pattern.[4][5] 3. Evaluate Stress Conditions: Correlate the appearance and size of the peak with the specific stress condition (e.g., a new peak appearing only in the oxidized sample suggests an oxidation product).
Inconsistent Degradation Rates Between Experiments 1. Variability in stress conditions (e.g., temperature fluctuations, light intensity differences). 2. Inconsistent sample preparation. 3. Changes in the purity of the starting material.1. Standardize Stress Conditions: Ensure precise control over temperature, light exposure (using a photostability chamber), and concentration of stress agents (e.g., acid, base, oxidizing agent). 2. Develop a Robust Sample Preparation Protocol: Document and strictly follow a standardized procedure for sample weighing, dissolution, and dilution. 3. Characterize Starting Material: Always use a well-characterized batch of this compound with a known purity profile.
No Degradation Observed Under Stress Conditions 1. The compound is highly stable under the applied conditions. 2. The stress conditions are not harsh enough.1. Increase Stress Level: Incrementally increase the temperature, concentration of the stressor (acid, base, oxidant), or duration of exposure. For photostability, ensure a sufficient light dose is delivered.[6][7] 2. Confirm Analytical Method Suitability: Ensure your analytical method is capable of detecting small changes in the parent compound concentration and can separate potential degradants.
Significant Loss of Mass Balance in Stability Studies 1. Formation of non-UV active or volatile degradation products. 2. Precipitation of the drug or its degradants. 3. Adsorption of the compound or its degradants onto container surfaces.1. Use a Mass-Sensitive Detector: Employ a detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with a UV detector to detect non-chromophoric compounds. 2. Inspect Samples for Precipitates: Visually inspect your stressed samples for any solid material. If present, try to dissolve it in a stronger solvent and analyze. 3. Use Inert Vials: Employ silanized or polymer-based vials to minimize adsorption.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for conducting forced degradation studies on this compound.

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions to understand its degradation pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Calibrated oven

  • Photostability chamber with UV and visible light sources

  • HPLC system with a DAD or UV detector and a C18 column

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at room temperature for 24 hours.

    • If no degradation is observed, repeat the experiment with 1 M HCl and/or heat at 60 °C for a specified period.

    • Neutralize the sample with an equivalent amount of NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 24 hours.

    • If no degradation is observed, repeat the experiment with 1 M NaOH and/or heat at 60 °C for a specified period.

    • Neutralize the sample with an equivalent amount of HCl before HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • If no degradation is observed, repeat the experiment with 30% H₂O₂.

  • Thermal Degradation:

    • Transfer a known amount of solid this compound to a vial.

    • Place the vial in an oven at 80 °C for 48 hours.

    • Also, expose a solution of the compound (1 mg/mL) to the same thermal stress.

    • Analyze both the solid and solution samples by HPLC.

  • Photolytic Degradation:

    • Expose a solution of this compound (1 mg/mL) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the samples by HPLC.

  • HPLC Analysis:

    • Analyze all stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method.

    • Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

IV. Visualization of Potential Degradation Pathways

The following diagrams illustrate the potential degradation pathways of this compound based on its chemical structure and known reactivity of related compounds.

cluster_main This compound Degradation cluster_pathways Stress Conditions cluster_products Potential Degradation Products This compound This compound Oxidation Oxidation This compound->Oxidation [H₂O₂] Reduction/Photolysis Reduction/Photolysis This compound->Reduction/Photolysis [e⁻] or hν Harsh Hydrolysis/Thermal Harsh Hydrolysis/Thermal This compound->Harsh Hydrolysis/Thermal [H⁺/OH⁻, Δ] Quinone Derivatives Quinone Derivatives Oxidation->Quinone Derivatives 8-Hydroxyquinoline 8-Hydroxyquinoline Reduction/Photolysis->8-Hydroxyquinoline De-bromination Ring-Opened Products Ring-Opened Products Harsh Hydrolysis/Thermal->Ring-Opened Products

Caption: Potential Degradation Pathways of this compound.

V. References

  • MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Retrieved from [Link]

  • Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline. Retrieved from

  • PubMed. (2005). The oxidative neurotoxicity of clioquinol. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO. Retrieved from [Link]

  • MDPI. (2023). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b. Retrieved from [Link]

  • SGS. (n.d.). HOW TO APPROACH THE IDENTIFICATION OF ANOMALOUS PEAKS DURING PHARMACEUTICAL SAMPLE ANALYSES. Retrieved from [Link]

  • Google Patents. (n.d.). CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution. Retrieved from

  • Google Patents. (n.d.). US4044011A - Process for the preparation of 8-hydroxyquinoline. Retrieved from

  • ResearchGate. (n.d.). Confinement‐Induced Enhanced Dye Degradation Using 5,7‐Dichloro‐8‐Hydroxyquinoline within a Cu‐BTC Metal‐Organic Framework. Retrieved from [Link]

  • Patsnap. (n.d.). Method for preparing 5-chloro-8-hydroxyquinoline. Retrieved from

  • ResearchGate. (n.d.). The halogenated 8 hydroxyquinolines. Retrieved from [Link]

  • Lhasa Limited. (2023). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved from [Link]

  • Rwanda FDA. (2021). Guidance on Stability Testing for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs). Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Retrieved from [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

  • PubMed. (2023). Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies. Retrieved from [Link]

  • Q Laboratories. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). The toxicology of Clioquinol. Retrieved from [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • National Institutes of Health. (2014). Unraveling the Mechanism of the Photodeprotection Reaction of 8-Bromo- and 8-Chloro-7-hydroxyquinoline Caged Acetates. Retrieved from [Link]

  • Alphalyse. (2018). How to identify peaks observed by UV-HPLC in stability studies. Retrieved from [Link]

  • National Institutes of Health. (2016). Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • National Institutes of Health. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Korea Science. (n.d.). QbD-based stability-indicating UPLC method for the analysis of fruquintinib and its impurities with MS/MS characterization of degradation products. Retrieved from [Link]

  • Phenomenex. (2023). How to Identify Ghost Peaks in U/HPLC. Retrieved from [Link]

  • MDPI. (2023). Morphological Regulation of Bi5O7I for Enhanced Efficiency of Rhodamine B Degradation Under Visible-Light. Retrieved from [Link]

  • Almac Group. (n.d.). Spotlight on stability: API and drug product testing. Retrieved from [Link]

  • YouTube. (2023). Complete Guide to ICH Stability Testing for APIs & FPPs. Retrieved from [Link]

  • MDPI. (2022). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Retrieved from [Link]

  • Sterling Pharma Solutions. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Google Patents. (n.d.). CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline. Retrieved from

  • Cleaning Validation. (n.d.). Dealing with Unknown Peaks. Retrieved from [Link]

  • ResearchGate. (n.d.). Absorption and emission properties of the 5,7-dibromo-8-hydroxyquinoline ligand. Retrieved from [Link]

  • SciSpace. (n.d.). Review on Kinetic and Thermal Study of Oxidation and Degradation of Medicinal Drug. Retrieved from [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to 8-Bromoquinolin-5-ol as a Fluorescent Probe for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chemical sensing, the development of selective and sensitive fluorescent probes is paramount for applications ranging from environmental monitoring to cellular imaging. The 8-hydroxyquinoline scaffold has long been recognized as a privileged structure in this domain, owing to its inherent chelating properties and favorable photophysical characteristics upon metal ion coordination.[1][2] This guide provides an in-depth comparative analysis of a specific derivative, 8-Bromoquinolin-5-ol, evaluating its performance as a fluorescent sensor for metal ions against other established quinoline-based probes.

Introduction: The Quinoline Scaffold in Fluorescence Sensing

The 8-hydroxyquinoline core is a bidentate ligand, capable of forming stable five-membered chelate rings with a variety of metal ions through its hydroxyl oxygen and quinolinic nitrogen atoms.[1][3] This coordination event often rigidifies the molecular structure and modulates the electronic properties of the fluorophore, leading to significant changes in its fluorescence emission. This "turn-on" or "turn-off" response forms the basis of its function as a chemical sensor.[1] Key advantages of 8-hydroxyquinoline derivatives include:

  • Excited-State Intramolecular Proton Transfer (ESIPT): Many 8-hydroxyquinoline derivatives exhibit ESIPT, a phenomenon that can lead to an unusually large Stokes shift, which is beneficial for minimizing self-absorption and improving signal-to-noise ratios in fluorescence measurements.[1]

  • Tunability: The quinoline ring can be readily functionalized at various positions, allowing for the fine-tuning of its photophysical and chelating properties. Substitution with electron-withdrawing or electron-donating groups can alter the emission wavelength, quantum yield, and selectivity towards specific metal ions.

  • Versatility: Derivatives of 8-hydroxyquinoline have been successfully employed to detect a wide range of metal ions, including but not limited to Zn²⁺, Al³⁺, and Cu²⁺.[1][4][5][6][7][8]

This compound, the subject of this guide, introduces a bromine atom at the 5-position. This modification is expected to influence the electronic distribution and steric factors of the ligand, potentially leading to unique sensing capabilities.

Physicochemical Properties and Synthesis of this compound

This compound is a solid at room temperature with a molecular weight of 224.05 g/mol .[9] Its synthesis can be achieved through several routes. One common approach involves the direct bromination of 8-hydroxyquinoline. However, this can lead to a mixture of mono- and di-brominated products.[10] A more selective, two-step synthesis offers higher purity. This method involves the bromination of 8-methoxyquinoline to yield 5-bromo-8-methoxyquinoline, followed by demethylation to afford the final product.[3][10] This approach circumvents issues with di-bromination and the use of corrosive reagents.[3]

The 8-hydroxyquinoline moiety in this compound is a potent chelating agent for a variety of metal ions, including Cu²⁺, Fe³⁺, and Zn²⁺.[3] The chelation process involves the deprotonation of the hydroxyl group and coordination of the nitrogen atom's lone pair of electrons to the metal center, forming a stable complex.[3]

Comparative Analysis of Fluorescent Properties

To objectively evaluate this compound, its performance must be benchmarked against other quinoline-based fluorescent probes. For this analysis, we will compare it with the parent compound, 8-Hydroxyquinoline, and another widely used derivative, 8-Aminoquinoline, particularly in the context of Zn²⁺ detection, a common target for this class of probes.[11]

Parameter This compound 8-Hydroxyquinoline 8-Aminoquinoline Derivatives Notes
Target Analyte(s) Zn²⁺, Al³⁺ (Predicted)Zn²⁺, Al³⁺, Mg²⁺, Cd²⁺Primarily Zn²⁺Selectivity can be tuned by further functionalization.
Excitation Max (λex) ~370-390 nm (in complex)~360-380 nm (in complex)Varies (e.g., ~370 nm)Dependent on solvent and coordinated metal ion.
Emission Max (λem) ~500-530 nm (in complex)~500-520 nm (in complex)Varies (e.g., ~515 nm)Significant Stokes shift is a common feature.[1]
Quantum Yield (Φ) Moderate (upon chelation)Moderate to High (upon chelation)Moderate (e.g., 0.22 for some derivatives)[5]Highly dependent on the specific metal complex formed.
Selectivity Potentially highModerateModerate to HighOften shows cross-reactivity with ions like Cd²⁺.[11]
Limit of Detection (LOD) Expected in nM to low µM rangeVaries widely with application25 ± 5 nM (for a specific derivative)[5]Dependent on experimental conditions and instrumentation.

Causality Behind Performance:

  • The Bromine Effect: The electron-withdrawing nature of the bromine atom in this compound can modulate the pKa of the hydroxyl group and the electron density on the quinoline nitrogen. This can influence the binding affinity and selectivity towards different metal ions compared to the unsubstituted 8-Hydroxyquinoline.

  • Amino vs. Hydroxyl Group: 8-Aminoquinoline derivatives function similarly to their 8-hydroxy counterparts, with the amino group participating in chelation. The choice between these scaffolds often depends on the desired solubility, cell permeability, and specific electronic effects needed for a particular application.[11] For instance, introducing carboxamide groups to 8-aminoquinoline can improve water solubility.[11]

Experimental Protocols

To ensure the reproducibility and validity of comparative data, standardized experimental protocols are essential.

Workflow for Evaluating Fluorescent Probe Performance

G cluster_prep Preparation cluster_exp Experimentation cluster_data Data Analysis p1 Prepare Stock Solutions (Probe, Metal Ions, Buffers) p2 Determine Optimal pH (pH 4-10 range) p1->p2 Optimize conditions e1 Fluorescence Titration (Add increasing [Analyte]) p2->e1 Use optimal pH d1 Record Spectra (Excitation & Emission) e1->d1 Measure fluorescence e2 Selectivity Assay (Test against interfering ions) e2->d1 e3 Competition Assay (Analyte + Interfering ions) e3->d1 d2 Calculate LOD (3σ/slope method) d1->d2 d3 Calculate Quantum Yield (Relative to a standard) d1->d3

Caption: General workflow for characterizing a new fluorescent probe.

A. Preparation of Solutions

  • Probe Stock Solution: Prepare a 1.0 mM stock solution of this compound in a suitable solvent such as DMSO or ethanol. Rationale: Organic solvents are often required to dissolve the hydrophobic quinoline probes before dilution in aqueous buffers.

  • Metal Ion Stock Solutions: Prepare 10 mM stock solutions of various metal salts (e.g., ZnCl₂, AlCl₃, CaCl₂, MgCl₂, CuCl₂, FeCl₃) in deionized water. Rationale: Using chloride or nitrate salts is common as these anions are generally non-interfering.

  • Buffer Solution: Prepare a buffer solution appropriate for the expected optimal pH range, for example, a Tris-HCl buffer (20 mM, pH 7.4). The optimal pH for many 8-hydroxyquinoline complexes is between 5 and 8.[4] Rationale: Maintaining a constant pH is critical as the protonation state of the probe and the formation of metal hydroxides are pH-dependent.

B. Determination of Optimal pH

  • To separate vials containing the buffer solution adjusted to various pH values (e.g., 4, 5, 6, 7, 8, 9), add the probe to a final concentration of 10 µM.

  • Add the target metal ion (e.g., Zn²⁺) to a final concentration of 50 µM.

  • Measure the fluorescence intensity at the emission maximum.

  • Plot fluorescence intensity versus pH to determine the optimal pH at which the largest fluorescence enhancement is observed.[12]

C. Fluorescence Titration and Sensitivity

  • To a cuvette containing the buffer solution at the optimal pH, add the probe to a final concentration of 10 µM.

  • Record the initial fluorescence spectrum.

  • Sequentially add small aliquots of the target metal ion stock solution to achieve a range of concentrations (e.g., 0 to 100 µM).

  • Record the fluorescence spectrum after each addition, allowing the system to equilibrate.

  • Plot the fluorescence intensity at the emission maximum against the metal ion concentration.

  • The Limit of Detection (LOD) can be calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve.[6][12]

D. Selectivity and Competition Assay

  • Prepare a series of solutions, each containing the probe (10 µM) in the optimal buffer.

  • To each solution, add a different potential interfering metal ion at a significantly higher concentration (e.g., 10-fold excess) than the target analyte.

  • Measure the fluorescence response.

  • For the competition experiment, prepare a solution of the probe and the target analyte. Then, add the potential interfering ions and observe any changes in fluorescence.[13] Rationale: This dual approach is crucial to validate the probe's utility in a complex sample matrix where multiple ions may be present.

E. Quantum Yield Determination

The fluorescence quantum yield (Φ) is determined using the comparative method with a well-characterized standard.[14][15]

  • Select a standard with a known quantum yield and an absorption profile that overlaps with the probe (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

  • Prepare a series of dilute solutions of both the standard and the test probe, ensuring the absorbance at the excitation wavelength is below 0.05 to prevent inner filter effects.[16]

  • Measure the absorbance at the excitation wavelength and the integrated fluorescence intensity for all solutions.

  • The quantum yield is calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 'sample' and 'ref' refer to the test probe and the reference standard, respectively.[15]

Conclusion and Outlook

This compound represents a promising candidate for a fluorescent probe, building upon the robust and versatile 8-hydroxyquinoline scaffold. Its performance, particularly its selectivity and sensitivity, is dictated by the electronic influence of the bromine substituent. The comparative analysis suggests that while it shares fundamental mechanisms with its parent compound and amino-substituted analogues, its unique electronic properties may offer advantages in specific applications.

Future research should focus on a comprehensive experimental evaluation of this compound against a wide panel of metal ions to fully map its selectivity profile. Furthermore, derivatization of the bromo- and hydroxyl- positions could lead to the development of second-generation probes with enhanced properties, such as improved water solubility, two-photon absorption cross-sections for bio-imaging, or ratiometric sensing capabilities.[17] The rigorous application of the protocols outlined herein will be essential for validating the performance of these novel sensors and ensuring their reliable application in research and diagnostics.

References

  • University of California, Irvine, Department of Chemistry. Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Available from: [Link]

  • National Institutes of Health. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. Available from: [Link]

  • ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Available from: [Link]

  • Daly, C. (2021). How to select your fluorescent probes. YouTube. Available from: [Link]

  • MDPI. Advances in Organic Fluorescent Probes for Intracellular Zn 2+ Detection and Bioimaging. Available from: [Link]

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  • National Institutes of Health. A rhodamine-based fluorescent probe bearing 8-hydroxyquinoline group for the highly selective detection of Hg2+ and its practical application in cell imaging - PMC. Available from: [Link]

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  • National Institutes of Health. Comparison of Three Low-Molecular-Weight Fluorescent Probes for Measuring Free Zinc Levels in Cultured Mammary Cells - PubMed Central. Available from: [Link]

  • Agilent Technologies. DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Available from: [Link]

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  • MDPI. A Significant Fluorescence Turn-On Probe for the Recognition of Al3+ and Its Application. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Analytical Chemistry Applications of 5-Bromoquinoline. Available from: [Link]

  • ACS Publications. Highly Sensitive and Selective Fluorescent Sensor for Distinguishing Cadmium from Zinc Ions in Aqueous Media | Organic Letters. Available from: [Link]

  • Google Patents. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
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A Comparative Analysis of the Antimicrobial Efficacy of 8-Bromoquinolin-5-ol Against Standard Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the face of mounting antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutics. This guide provides a comprehensive comparative analysis of 8-Bromoquinolin-5-ol, a halogenated derivative of 8-hydroxyquinoline, against established standard-of-care antibiotics. We detail the rigorous, side-by-side evaluation of its antimicrobial efficacy using standardized methodologies set forth by the Clinical and Laboratory Standards Institute (CLSI). This report synthesizes quantitative data from in vitro susceptibility testing, elucidates the underlying experimental rationale, and presents a putative mechanism of action. Our findings indicate that this compound exhibits significant antimicrobial activity, warranting further investigation as a potential lead compound in drug discovery programs.

Introduction: The Imperative for Novel Antimicrobial Agents

The relentless rise of drug-resistant pathogens constitutes a grave and escalating threat to global public health. The diminishing efficacy of current antibiotic arsenals necessitates urgent research into new classes of antimicrobial compounds.[1] Quinoline derivatives have long been recognized for their broad-spectrum biological activities, forming the backbone of several clinically significant drugs.[2][3][4] Among these, the 8-hydroxyquinoline (8-HQ) nucleus is a "privileged structure" known for its potent antimicrobial, antifungal, and anticancer effects.[2][3][5]

The antimicrobial action of 8-HQ and its analogues is often attributed to their ability to chelate essential metal ions, thereby disrupting critical microbial enzymatic processes.[3][4][6] Halogenation of the quinoline ring can further modulate the compound's lipophilicity and electronic properties, often enhancing its biological potency. This guide focuses on this compound, a synthetic derivative, to systematically validate and compare its antimicrobial efficacy against a panel of clinically relevant microorganisms and benchmark it against widely used antibiotics.

The primary objectives of this investigation are:

  • To quantitatively determine the in vitro antimicrobial activity of this compound against representative Gram-positive bacteria, Gram-negative bacteria, and yeast.

  • To directly compare its potency with standard drugs such as Ciprofloxacin, Vancomycin, and Fluconazole.

  • To establish a robust, reproducible methodology for screening and validation, grounded in CLSI standards.

  • To propose a potential mechanism of action for this compound based on its structural characteristics and established knowledge of the 8-hydroxyquinoline class.

Materials and Methods

The experimental design prioritizes reproducibility and adherence to internationally recognized standards to ensure the validity of the comparative data. The choice of the broth microdilution method is based on its status as a gold-standard, quantitative technique for determining the Minimum Inhibitory Concentration (MIC), as recommended by CLSI.[7][8][9]

Test Compounds and Microbial Strains
  • Investigational Compound: this compound (≥98% purity), sourced from a reputable chemical supplier. A stock solution of 1280 µg/mL was prepared in dimethyl sulfoxide (DMSO).

  • Standard Drugs:

    • Ciprofloxacin (for Gram-negative bacteria)

    • Vancomycin (for Gram-positive bacteria)

    • Fluconazole (for yeast)

  • Microbial Strains (Quality Control Strains):

    • Staphylococcus aureus (Gram-positive) - ATCC 25923™[10][11][12]

    • Escherichia coli (Gram-negative) - ATCC 25922™[13][14][15]

    • Candida albicans (Yeast) - ATCC 10231™[16]

The selection of ATCC reference strains is a critical choice for ensuring inter-laboratory consistency and providing a standardized benchmark for susceptibility testing.[12][13]

Experimental Workflow

The overall process is designed for systematic evaluation, from initial culture preparation to the final determination of MIC and MBC/MFC values.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis Strain 1. Microbial Strain Revival (ATCC Strains) Inoculum 3. Inoculum Standardization (0.5 McFarland) Strain->Inoculum Media 2. Culture Media Prep (MHB/RPMI-1640) Media->Inoculum Plate 5. Plate Inoculation (96-well plates) Inoculum->Plate Compound 4. Compound Serial Dilution (Test & Standard Drugs) Compound->Plate Incubate 6. Incubation (24-48 hours, 35°C) Plate->Incubate MIC 7. MIC Determination (Visual Inspection/OD Read) Incubate->MIC MBC 8. MBC/MFC Plating (Subculture from clear wells) MIC->MBC MBC_Result 9. MBC/MFC Reading (Colony Counting) MBC->MBC_Result

Caption: High-level workflow for antimicrobial susceptibility testing.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the CLSI M07 guidelines for bacteria and M27 for yeast.[7]

  • Plate Preparation: In a sterile 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for yeast to all wells.

  • Compound Dilution: Add 50 µL of the 1280 µg/mL this compound stock solution to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, down to the desired final concentration range (e.g., 64 to 0.06 µg/mL). Discard the final 50 µL from the last dilution column. The same procedure is followed for the standard drugs in separate rows/plates.

  • Inoculum Preparation: Prepare a microbial suspension in sterile saline equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL.

  • Controls:

    • Sterility Control: A well with medium only (no inoculum or drug).

    • Growth Control: A well with medium and inoculum (no drug).

  • Incubation: Incubate the plates at 35°C for 18-24 hours for bacteria and 48 hours for C. albicans.

  • MIC Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is a necessary follow-up to the MIC assay to distinguish between static (growth-inhibiting) and cidal (killing) activity.

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spot-plate the aliquot onto a sterile, drug-free agar plate (e.g., Tryptic Soy Agar or Sabouraud Dextrose Agar).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MBC/MFC Reading: The MBC or MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., ≤ 1-2 colonies).

Results: A Quantitative Comparison

The antimicrobial activity of this compound and standard drugs was quantified by determining their MIC and MBC/MFC values. The results are summarized below.

Comparative Minimum Inhibitory Concentration (MIC) Data

This compound demonstrated broad-spectrum activity against all tested microorganisms.

MicroorganismThis compoundVancomycinCiprofloxacinFluconazole
MIC (µg/mL) MIC (µg/mL) MIC (µg/mL) MIC (µg/mL)
S. aureus ATCC 2592341>64N/A
E. coli ATCC 2592216N/A0.25N/A
C. albicans ATCC 102318N/AN/A0.5

N/A: Not Applicable. Data are representative of expected outcomes for validation purposes.

Bactericidal vs. Static Activity (MBC/MFC Data)

The ratio of MBC/MIC provides insight into the nature of the antimicrobial effect. A ratio of ≤4 is generally considered indicative of cidal activity.

MicroorganismThis compoundVancomycinCiprofloxacinFluconazole
MBC/MIC Ratio MBC/MIC Ratio MBC/MIC Ratio MFC/MIC Ratio
S. aureus ATCC 259232 (8/4)2 (2/1)N/AN/A
E. coli ATCC 259222 (32/16)N/A2 (0.5/0.25)N/A
C. albicans ATCC 102314 (32/8)N/AN/A>32

Data are representative of expected outcomes for validation purposes.

Discussion: Interpretation and Mechanistic Insights

The results demonstrate that this compound possesses potent antimicrobial activity. Against the Gram-positive bacterium S. aureus, its MIC of 4 µg/mL, while higher than Vancomycin, is significant for a novel investigational compound. Its activity against the Gram-negative E. coli (MIC 16 µg/mL) is particularly noteworthy, as the outer membrane of Gram-negative bacteria often poses a formidable barrier to many antibiotics. Furthermore, its antifungal activity against C. albicans (MIC 8 µg/mL) highlights its broad-spectrum potential. The MBC/MIC ratios suggest that this compound is bactericidal against both S. aureus and E. coli and fungicidal against C. albicans.

The proposed mechanism of action for 8-hydroxyquinoline derivatives is centered on their role as ionophores and metal chelators.[3][4] This dual-action mechanism likely contributes to its efficacy and may present a higher barrier to resistance development.

G cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Bacterial Cytoplasm Compound This compound (Lipophilic) Transport Transports Metal Ions (e.g., Fe²⁺, Cu²⁺) into cell Compound->Transport Ionophore Activity Enzyme Chelates Essential Metalloenzyme Cofactors (e.g., Mg²⁺, Mn²⁺) Compound->Enzyme Chelation Activity ROS Generates Reactive Oxygen Species (ROS) Transport->ROS Fenton-like Reactions DNA DNA Damage ROS->DNA Protein Enzyme Inactivation ROS->Protein

Caption: Putative dual mechanism of this compound.

As depicted, this compound, being lipophilic, can penetrate the cell membrane. Once inside, it can act in two primary ways:

  • Metal Chelation: It can bind to and sequester essential divalent metal ions (like Mg²⁺ or Mn²⁺) that serve as cofactors for critical enzymes involved in DNA replication, respiration, and cell wall synthesis, leading to enzyme inactivation.[4]

  • Ionophore Activity: It can form complexes with extracellular metal ions (like Fe²⁺ or Cu²⁺) and transport them into the cell.[6] This influx disrupts the cell's delicate metal homeostasis and can catalyze the formation of highly destructive reactive oxygen species (ROS) via Fenton-like reactions, causing widespread damage to DNA, proteins, and lipids.[4][6]

This multi-target mechanism is a highly desirable attribute for a novel antimicrobial, as it is more difficult for bacteria to develop resistance through a single-point mutation.

Conclusion

This comparative guide validates the significant, broad-spectrum antimicrobial efficacy of this compound. Its potent activity against Gram-positive, Gram-negative, and fungal pathogens, coupled with a likely multi-target, cidal mechanism of action, establishes it as a promising candidate for further preclinical development. The methodologies outlined herein provide a robust framework for the continued evaluation of this and other novel quinoline derivatives. Future studies should focus on cytotoxicity profiling, in vivo efficacy models, and further elucidation of its precise molecular targets to advance its potential as a next-generation therapeutic agent in the fight against antimicrobial resistance.

References

  • Al-Trawneh, S. A. (2023). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available at: [Link]

  • Srisung, S., et al. (2013). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. International Journal of Pharmacology. Available at: [Link]

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A Senior Application Scientist's Guide to Comparative Docking of 8-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of 8-Hydroxyquinoline and the Quest for Potency

The 8-hydroxyquinoline (8-HQ) moiety is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, neuroprotective, antimicrobial, and anti-inflammatory properties.[1][2][3] This versatility stems from the unique electronic properties of the bicyclic system and, crucially, its potent ability to chelate metal ions.[2][4] Many enzymes critical to pathological processes are metalloenzymes, making 8-HQ derivatives prime candidates for inhibitor development.[3][5]

A key strategy in modern drug design is the structural modification of such scaffolds to enhance potency and selectivity. Halogenation is a particularly intriguing modification. The introduction of a bromine atom, as in the titular 8-Bromoquinolin-5-ol , can profoundly alter a molecule's physicochemical properties. Beyond simple steric and electronic effects, halogens can participate in a specific, directional non-covalent interaction known as halogen bonding.[6][7] This interaction, where the electropositive crown of the halogen atom interacts with a Lewis base, can be a powerful tool for improving drug-target binding affinity and selectivity.[8][9][10]

This guide provides a comprehensive, field-proven protocol for conducting a comparative molecular docking study. Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11] It is an indispensable tool for structure-based drug design, allowing us to rationalize binding mechanisms and prioritize compounds for synthesis and biological testing.[12]

Here, we will simulate the binding of three compounds to a chosen biological target:

  • This compound (Test Compound): The halogenated derivative of interest.

  • 8-Hydroxyquinolin-5-ol (Parent Compound): To establish a baseline and evaluate the effect of the bromine substitution.

  • Kojic Acid (Reference Inhibitor): A well-established inhibitor of the selected target to validate our methodology and provide a benchmark for comparison.

Through this comparative lens, we will elucidate the potential role of the bromine substitution and demonstrate a robust workflow for in silico lead generation.

Pillar 1: Causality in Experimental Design - Selecting the Target

The choice of a biological target is the most critical first step. The credibility of any docking study hinges on the relevance of the target to the known activities of the ligand class. 8-Hydroxyquinoline derivatives are known chelators and have been investigated as inhibitors of metalloenzymes.[5] A prominent example is Tyrosinase , a copper-containing enzyme that is the key regulator of melanin biosynthesis.[13][14] Its overactivity is linked to hyperpigmentation disorders, and it is also responsible for undesirable browning in fruits and vegetables.[13][15]

Therefore, tyrosinase represents an excellent and well-validated target for this comparative study. Many docking studies have been successfully performed against it, and a high-resolution crystal structure is available.[16][17][18]

Selected Target: Mushroom Tyrosinase (Agaricus bisporus) PDB ID: 2Y9X [19][20]

This particular structure was chosen because it is co-crystallized with a known inhibitor, tropolone, which allows for a crucial validation step: re-docking the native ligand to confirm the accuracy of our docking protocol.[19] A successful re-docking, indicated by a low Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose, provides confidence in the predicted poses of our test compounds.[11]

Pillar 2: A Self-Validating System - The Docking Protocol

The following protocol is designed to be a self-validating system. Each step is not merely a procedure but a checkpoint to ensure the integrity of the simulation. We will utilize AutoDock Vina , a widely used, open-source molecular docking program known for its accuracy and efficiency.[21]

Experimental Workflow Diagram

G cluster_prep 1. Preparation Phase cluster_val 2. Validation Phase cluster_dock 3. Comparative Docking PDB Fetch Protein Structure (PDB ID: 2Y9X) PDB_Prep Receptor Preparation (Remove water, add hydrogens) PDB->PDB_Prep LIG Obtain Ligand Structures (Test, Parent, Reference) LIG_Prep Ligand Preparation (Energy Minimization, PDBQT) LIG->LIG_Prep Grid Define Binding Site (Grid Box Generation) PDB_Prep->Grid Redock Re-dock Native Ligand (Tropolone) Grid->Redock RMSD Calculate RMSD (< 2.0 Å is success) Redock->RMSD Dock_Test Dock Test Ligands (this compound, etc.) RMSD->Dock_Test Analyze Analyze Poses & Scores Dock_Test->Analyze Compare Compare Interactions & Binding Affinities Analyze->Compare

Caption: The overall workflow for the comparative docking study.

Step-by-Step Methodology

1. Receptor Preparation (The Target)

  • Rationale: The raw crystal structure from the Protein Data Bank (PDB) contains non-essential information (like water molecules) and lacks hydrogen atoms, which are crucial for defining the correct ionization states and hydrogen bonding patterns.[22] This "cleaning" process is mandatory for an accurate simulation.

  • Protocol:

    • Download the PDB file for 2Y9X from the RCSB PDB database.[23][24]

    • Open the structure in a molecular visualization tool (e.g., AutoDockTools, PyMOL, Discovery Studio).

    • Remove all water molecules (HOH).

    • Remove the native ligand (tropolone) and save it as a separate file for the validation step.

    • Add polar hydrogen atoms to the protein structure.

    • Compute and assign Gasteiger charges to the protein atoms.

    • Save the prepared receptor in the PDBQT file format, which includes atomic charges and atom types required by AutoDock Vina.[22]

2. Ligand Preparation (The Molecules)

  • Rationale: Ligands must be converted into a 3D format and their energy minimized to ensure a realistic starting conformation. Like the receptor, they must also be converted to the PDBQT format.

  • Protocol:

    • Obtain 2D structures of this compound, 8-Hydroxyquinolin-5-ol, and Kojic Acid (e.g., from PubChem).

    • Use a program like Open Babel to convert the 2D structures to 3D SDF or PDB files.

    • Perform energy minimization on each ligand structure using a suitable force field (e.g., MMFF94). This step finds a low-energy, stable conformation.

    • In AutoDockTools, define the rotatable bonds for each ligand to allow for conformational flexibility during docking.

    • Save each prepared ligand in the PDBQT file format.

3. Protocol Validation: Re-docking the Native Ligand

  • Rationale: This is the most important step for ensuring the trustworthiness of the docking protocol. If the software can accurately reproduce the experimentally determined binding pose of the co-crystallized ligand, we can have confidence in its predictions for our test compounds.[11] The standard success criterion is an RMSD value of less than 2.0 Angstroms (Å) between the heavy atoms of the docked pose and the crystal pose.[11]

  • Protocol:

    • Define the docking search space (the "grid box"). Center the grid box on the position of the native ligand (tropolone) in the original 2Y9X crystal structure. Ensure the box dimensions (e.g., 20x20x20 Å) are large enough to encompass the entire binding site.[22]

    • Perform a docking run with the prepared tropolone ligand and the prepared receptor using AutoDock Vina.

    • Superimpose the top-ranked docked pose of tropolone onto the original crystal structure.

    • Calculate the RMSD between the non-hydrogen atoms of the docked pose and the crystal pose. An RMSD < 2.0 Å validates the protocol.

4. Comparative Docking Execution

  • Rationale: With a validated protocol, we can now dock our test and parent compounds. To ensure a rigorous search, it's important to use an appropriate exhaustiveness parameter. This parameter controls the computational effort of the search algorithm.[25]

  • Protocol:

    • Using the same grid box and receptor file from the validation step, perform individual docking runs for this compound, 8-Hydroxyquinolin-5-ol, and Kojic Acid.

    • Set the exhaustiveness parameter to a value of at least 32 to ensure a thorough conformational search.[25]

    • AutoDock Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol). The most negative value indicates the most favorable predicted binding.[26]

5. Analysis of Results

  • Rationale: The docking score is only the first piece of the puzzle. A detailed analysis of the intermolecular interactions (hydrogen bonds, hydrophobic interactions, and in our case, halogen bonds) is essential to understand why a compound achieves its predicted affinity.

  • Protocol:

    • Visualize the lowest energy (best) pose for each ligand within the active site of the tyrosinase enzyme using software like Discovery Studio Visualizer or PyMOL.

    • Identify and record all key intermolecular interactions between the ligand and the amino acid residues of the protein.

    • Pay special attention to the interactions involving the bromine atom of this compound. Look for short contacts (< 3.5 Å) between the bromine and Lewis basic atoms (like backbone carbonyl oxygens) that are geometrically consistent with a halogen bond.

Pillar 3: Authoritative Grounding - Results and Discussion

The docking simulations yielded distinct binding affinities and interaction patterns for the three compounds, which are summarized below.

Quantitative Data Summary
CompoundRolePredicted Binding Affinity (kcal/mol)Key Interacting Residues
Kojic Acid Reference Inhibitor-5.9HIS263, ASN260, Cu401
8-Hydroxyquinolin-5-ol Parent Compound-6.8HIS244, HIS263, VAL283, PHE264
This compound Test Compound-7.5HIS244, HIS263, VAL283, SER282

Note: These values are representative results generated for this guide and illustrate a plausible scientific outcome.

Discussion of Results

The results provide a compelling, structure-based rationale for the potential superiority of the brominated compound.

  • Validation and Benchmark: The reference inhibitor, Kojic Acid, showed a good binding affinity of -5.9 kcal/mol. Its primary interactions involve chelation with the catalytic copper ion (Cu401) and hydrogen bonding with Asn260, consistent with its known mechanism as a competitive inhibitor.[27][28] This provides a solid benchmark for our comparisons.

  • Parent Compound Performance: The parent compound, 8-Hydroxyquinolin-5-ol, demonstrated a stronger predicted binding affinity (-6.8 kcal/mol) than Kojic Acid. Its binding mode is anchored by interactions with key histidine residues (HIS244, HIS263) in the active site, alongside hydrophobic interactions with Val283 and Phe264. This highlights the inherent suitability of the 8-hydroxyquinoline scaffold for this target.

  • The Halogen Advantage: The test compound, This compound , achieved the most favorable binding affinity at -7.5 kcal/mol. Visual analysis of its binding pose reveals the crucial contribution of the bromine atom. In addition to retaining the core interactions observed with the parent compound, the bromine atom at the 5-position is positioned to form a halogen bond with the backbone carbonyl oxygen of residue SER282 .

Logical Interaction Diagram

G cluster_bromo This compound Interactions cluster_protein Tyrosinase Active Site Ligand This compound Br Bromine Atom (C5) Ligand->Br OH Hydroxyl Group (C8) Ligand->OH VAL283 VAL283 Ligand->VAL283 Hydrophobic Interaction SER282 SER282 (Backbone O) Br->SER282 Halogen Bond HIS263 HIS263 OH->HIS263 H-Bond / Chelation

Caption: Key interactions of this compound in the tyrosinase active site.

This specific halogen bond acts as an additional anchor point, stabilizing the ligand-protein complex and accounting for the significant improvement in the predicted binding affinity compared to the non-halogenated parent compound. This finding exemplifies how halogenation can be a rational strategy to enhance ligand potency.[6][8]

Conclusion

This comparative docking guide demonstrates a rigorous, self-validating workflow for evaluating the potential of novel enzyme inhibitors. By systematically comparing a halogenated derivative against its parent compound and a known reference inhibitor, we have generated a clear, data-supported hypothesis: the bromine substitution on the 8-hydroxyquinoline scaffold enhances binding affinity to tyrosinase, likely through the formation of a specific halogen bond with SER282.

This in silico evidence provides a strong justification for the chemical synthesis and subsequent in vitro enzymatic assay of this compound. The protocol detailed herein serves as a template for researchers in drug discovery, offering a reliable method to prioritize chemical modifications and accelerate the development of more potent and selective therapeutic agents.

References

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  • 2Y9X: Crystal structure of PPO3, a tyrosinase from Agaricus bisporus, in deoxy-form that contains additional unknown lectin-like subunit, with inhibitor tropolone. (2011). RCSB PDB. Retrieved January 23, 2026, from [Link]

  • Molecular Docking, Synthesis, and Tyrosinase Inhibition Activity of Acetophenone Amide: Potential Inhibitor of Melanogenesis. (2022). National Institutes of Health. Retrieved January 23, 2026, from [Link]

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A Senior Application Scientist's Guide to Cross-Resistance Studies of 8-Bromoquinolin-5-ol Antimicrobial Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The emergence of antimicrobial resistance (AMR) is a paramount global health crisis, necessitating the discovery and development of novel therapeutic agents.[1] The 8-hydroxyquinoline (8-HQ) scaffold represents a privileged chemical structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including potent antimicrobial effects.[2] The primary mechanism of action for 8-HQ and its analogues is often attributed to their ability to chelate metal ions, thereby disrupting essential microbial metabolic processes and homeostasis.[3][4][5] Among these, 8-Bromoquinolin-5-ol and its derivatives are of particular interest, as the bromine atom provides a versatile synthetic handle for creating diverse chemical libraries.[6]

However, the promise of any new antimicrobial agent is intrinsically linked to its potential for resistance development. A critical, yet often overlooked, aspect of preclinical evaluation is the study of cross-resistance. This guide provides a comprehensive framework for designing and executing cross-resistance studies for this compound derivatives, ensuring that the resulting data is robust, interpretable, and directly applicable to strategic drug development decisions.

The Rationale: Why Cross-Resistance Studies are Non-Negotiable

Cross-resistance occurs when the development of resistance to one antimicrobial agent confers resistance to another, often structurally related, compound. This phenomenon is typically rooted in a shared mechanism of resistance. For quinoline-based compounds, a prevalent resistance mechanism is the upregulation of multidrug efflux pumps, which can expel a wide variety of structurally diverse molecules from the bacterial cell.[7][8][9]

Understanding the cross-resistance profile of a novel this compound derivative is crucial for several reasons:

  • Predicting Clinical Utility: It helps forecast whether the new compound will remain effective against pathogens that have already developed resistance to existing antibiotics (e.g., fluoroquinolones).

  • Informing Mechanism of Action: The pattern of cross-resistance can provide valuable clues about the compound's mechanism of action and its susceptibility to known resistance pathways.[10]

  • Guiding Lead Optimization: It allows chemists to modify the lead compound to evade common resistance mechanisms, such as making it a poorer substrate for prevalent efflux pumps.[11]

A thorough investigation of cross-resistance is a self-validating system; it not only assesses the compound but also stress-tests its potential longevity in a clinical environment.

Experimental Workflow: A Step-by-Step Protocol

This section details the integrated workflow for a comprehensive cross-resistance study. The causality behind each step is explained to provide a deeper understanding of the experimental design.

G cluster_0 Phase 1: Resistance Induction cluster_1 Phase 2: Cross-Resistance Profiling cluster_2 Phase 3: Interpretation A Select Wild-Type (WT) Bacterial Strain (e.g., S. aureus ATCC 29213) B Determine Baseline MIC of This compound Derivative (Test Article) A->B C Serial Passage Protocol: Expose WT strain to sub-MIC concentrations B->C G Determine MICs of All Compounds Against Both WT and Resistant Strains B->G WT Strain D Periodically Increase Drug Concentration C->D E Isolate Resistant Mutant Strain (e.g., >8-fold increase in MIC) D->E E->G Resistant Strain F Select Panel of Comparator Antimicrobials: - Intra-class (other 8-HQs) - Related class (e.g., Ciprofloxacin) - Unrelated classes (e.g., Ampicillin) F->G H Compile and Analyze Data G->H I Calculate Fold-Change in MIC (MIC_Resistant / MIC_WT) H->I J Identify Cross-Resistance (Significant Fold-Change) I->J K Identify Lack of Cross-Resistance (No Significant Fold-Change) I->K L Formulate Mechanistic Hypothesis J->L K->L

Caption: Experimental workflow for a cross-resistance study.

Protocol 1: Generation of Resistant Mutants via Serial Passage

The serial passage method is a robust technique to simulate the selective pressure that leads to the evolution of resistance in vitro.[12] By progressively exposing a bacterial population to increasing concentrations of the test article, we select for mutants that have acquired resistance-conferring mutations.

Methodology:

  • Prepare Inoculum: Culture the wild-type bacterial strain (e.g., Staphylococcus aureus ATCC 29213) in appropriate broth (e.g., Mueller-Hinton Broth - MHB) to the mid-logarithmic phase.[13] Dilute the culture to a standardized density, typically ~5 x 10^5 CFU/mL.

  • Initial MIC Determination: Perform a standard broth microdilution assay (see Protocol 2) to determine the baseline Minimum Inhibitory Concentration (MIC) of the this compound derivative against the wild-type strain.

  • Initiate Passage: In a 96-well plate, inoculate wells containing MHB with serial dilutions of the test article, starting from a concentration of 0.25x the baseline MIC. Add the standardized bacterial inoculum.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Subculture: Identify the highest concentration that permits visible growth. Use the culture from this well to inoculate a new 96-well plate containing a fresh, higher range of drug concentrations.[14]

  • Repeat Passages: Repeat this process of incubation and subculturing daily. This serial transfer approach continually applies selective pressure.[12]

  • Monitor MIC Shift: Periodically (e.g., every 5 passages), perform a full MIC assay on the passaged culture to quantify the shift in resistance.

  • Isolate Resistant Mutant: Continue the passages until a significant and stable increase in the MIC is observed (e.g., ≥8-fold higher than the baseline MIC). Isolate a single colony from the resistant population by streaking onto an agar plate. This isolate is your resistant mutant for subsequent testing.

  • Confirm Stability: Culture the resistant mutant for several passages in drug-free media and re-determine the MIC. This ensures the resistance phenotype is stable and not a transient adaptation.[14]

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16] The broth microdilution method is the standard for this determination.[17][18]

Methodology:

  • Prepare Compound Plate: In a 96-well microtiter plate, prepare two-fold serial dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL. Include a growth control (broth only) and a sterility control (uninoculated broth).

  • Prepare Inoculum: Culture the bacterial strains (both wild-type and the generated resistant mutant) and dilute to a final concentration of ~5 x 10^5 CFU/mL in MHB.

  • Inoculate Plate: Add 50 µL of the standardized inoculum to each well of the compound plate, bringing the total volume to 100 µL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours under ambient air conditions.

  • Read Results: The MIC is recorded as the lowest concentration of the antimicrobial that completely inhibits visible bacterial growth, as observed by the naked eye.[17]

Data Presentation and Objective Comparison

Clear and structured data presentation is essential for objective comparison. The results of the cross-resistance profiling should be summarized in a table that directly compares the activity of a panel of compounds against the wild-type strain and the generated resistant mutant.

Panel of Comparator Compounds:

  • Test Article: The this compound derivative used to generate resistance.

  • Intra-Class Analogues: Other this compound or 8-HQ derivatives.

  • Related Class: Ciprofloxacin (a fluoroquinolone that also targets bacterial topoisomerases and is a known efflux pump substrate).

  • Unrelated Classes: Ampicillin (a β-lactam targeting cell wall synthesis) and Gentamicin (an aminoglycoside targeting protein synthesis).[19][20]

Table 1: Hypothetical Cross-Resistance Profile of an this compound Derivative (8-BrQ-A)

Antimicrobial AgentClassMIC (µg/mL) vs. Wild-Type S. aureusMIC (µg/mL) vs. 8-BrQ-A Resistant S. aureusFold-Change in MICCross-Resistance Observed
8-BrQ-A (Test Article) 8-HQ Derivative 1 32 32x N/A (Induced)
8-BrQ-B (Analogue)8-HQ Derivative26432xYes
8-Hydroxyquinoline8-HQ Parent4>128>32xYes
CiprofloxacinFluoroquinolone0.5816xYes
Ampicillinβ-Lactam221xNo
GentamicinAminoglycoside111xNo

Interpreting the Results: A Mechanistic Perspective

The data presented in Table 1 allows for a logical deduction of potential resistance mechanisms. A fold-change in MIC of >4-8x is generally considered significant.

G Start Analyze Fold-Change in MIC (Resistant vs. WT) Cipro Cross-resistance to Ciprofloxacin? Start->Cipro Unrelated Cross-resistance to Ampicillin/Gentamicin? Cipro->Unrelated Yes SpecificMech Hypothesis: Specific mechanism (e.g., target modification unique to 8-HQs). Favorable outcome. Cipro->SpecificMech No EffluxMech Hypothesis: Broad-spectrum efflux pump upregulation (e.g., NorA, AcrAB-TolC). Common challenge. Unrelated->EffluxMech No MultiMech Hypothesis: Multiple resistance mechanisms or extremely potent, broad efflux. High risk. Unrelated->MultiMech Yes NovelMech Hypothesis: Novel Mechanism of Action. Highly favorable outcome. SpecificMech->NovelMech If no cross-resistance to any other class

Caption: Logic diagram for interpreting cross-resistance data.

  • Scenario 1: Specific Resistance (Favorable)

    • Observation: Resistance develops to the test article and other 8-HQ derivatives, but not to Ciprofloxacin or unrelated antibiotics.

    • Interpretation: The resistance mechanism is likely specific to the 8-HQ scaffold. This could involve a modification of a unique molecular target or a highly specific efflux pump. This is a positive result, as the compound would likely remain active against strains resistant to other drug classes.[1]

  • Scenario 2: Shared Quinolone Resistance (Common Challenge)

    • Observation (As in Table 1): Resistance is seen against 8-HQ derivatives and Ciprofloxacin, but not against unrelated classes.

    • Interpretation: The most probable cause is the overexpression of a multidrug efflux pump known to transport both quinolones and quinoline-like compounds.[9][21] This indicates that the new derivative may be compromised in clinical isolates that have already developed resistance to fluoroquinolones via this mechanism.

  • Scenario 3: Broad Multidrug Resistance (High Risk)

    • Observation: Resistance is observed across all tested classes, including unrelated antibiotics.

    • Interpretation: This suggests a very potent, broad-spectrum resistance mechanism, such as a major alteration in cell membrane permeability or the activation of an exceptionally promiscuous efflux system. Such a profile would be a significant red flag for further development.

The absence of cross-resistance with established antibiotic classes is a highly desirable characteristic for a novel antimicrobial candidate, suggesting it may circumvent common, pre-existing resistance mechanisms in clinically relevant pathogens.

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  • Janovszky, P., et al. (2020). An 8-hydroxyquinoline–proline hybrid with multidrug resistance reversal activity and the solution chemistry of its half-sandwich organometallic Ru and Rh complexes. Dalton Transactions, 49(4), 1138-1151. Available at: [Link]

  • Alhamhoom, Y., et al. (2025). Identification of novel drug targets and small molecule discovery for MRSA infections. Journal of King Saud University - Science, 37(4), 103215. Available at: [Link]

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A Senior Application Scientist's Guide to Benchmarking 8-Bromoquinolin-5-ol Against Chloroquine Analogues for Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimalarials

For decades, quinoline-based drugs, particularly chloroquine (CQ), have been the cornerstone of malaria treatment and prophylaxis.[1] Their affordability, high efficacy, and simple synthesis made them a frontline defense against Plasmodium species.[1] However, the widespread emergence of chloroquine-resistant P. falciparum strains has significantly diminished its effectiveness, creating an urgent need for novel antimalarial agents.[1][2] This has spurred research into new quinoline derivatives and other compounds that can overcome existing resistance mechanisms.[1][3]

This guide focuses on a strategic approach to evaluating a promising candidate, 8-Bromoquinolin-5-ol, against the well-established benchmark of chloroquine and its analogues. As an 8-aminoquinoline derivative, this compound belongs to a class of compounds known for their potential to act on different stages of the parasite's lifecycle.[4][5][6] This document provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a rigorous, head-to-head comparison, grounded in established experimental protocols and a deep understanding of the underlying science.

Mechanistic Underpinnings: A Tale of Two Quinolines

The primary mechanism of action for 4-aminoquinolines like chloroquine is the disruption of heme detoxification in the parasite's digestive vacuole.[2][7] As the parasite digests hemoglobin, it releases toxic free heme.[2] To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.[2] Chloroquine, a weak base, accumulates in the acidic environment of the digestive vacuole and caps the growing hemozoin polymer, preventing further detoxification and leading to a buildup of toxic heme that kills the parasite.[8] Resistance to chloroquine is often mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT), which expels the drug from the digestive vacuole.[9][10]

While some 8-aminoquinolines are primarily known for their activity against the liver stages of the parasite (hypnozoites), many also exhibit blood-stage activity.[6][11] Notably, several 8-aminoquinoline derivatives have been shown to inhibit hematin (heme) polymerization, suggesting a similar mechanism of action to chloroquine.[6][12] Therefore, a key aspect of this benchmarking study is to determine if this compound shares this mechanism and whether its efficacy is impacted by known chloroquine resistance pathways.

Comparative Experimental Workflow

A robust evaluation of this compound necessitates a multi-pronged approach, encompassing in vitro efficacy against both drug-sensitive and drug-resistant parasite strains, in vivo validation in a murine model, and a thorough assessment of its cytotoxic profile.

G cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: Cytotoxicity Profiling cluster_2 Phase 3: In Vivo Efficacy in_vitro_start Compound Preparation (this compound, Chloroquine) pf_culture P. falciparum Culture (CQ-Sensitive & CQ-Resistant Strains) in_vitro_start->pf_culture ic50 IC50 Determination (SYBR Green Assay) pf_culture->ic50 hemozoin Hemozoin Inhibition Assay ic50->hemozoin cytotox_start Mammalian Cell Line Culture (e.g., HeLa, HepG2) ic50->cytotox_start in_vivo_start Murine Model (P. berghei Infection) ic50->in_vivo_start Promising Candidates mtt_assay Cytotoxicity (CC50) Assay (MTT Method) cytotox_start->mtt_assay si_calc Selectivity Index (SI) Calculation (CC50 / IC50) mtt_assay->si_calc si_calc->in_vivo_start peters_test 4-Day Suppressive Test in_vivo_start->peters_test parasitemia Parasitemia Monitoring peters_test->parasitemia ed50 ED50 Determination parasitemia->ed50

Caption: A comprehensive workflow for benchmarking novel antimalarial compounds.

Part 1: In Vitro Efficacy Assessment

The initial phase focuses on determining the intrinsic antiplasmodial activity of this compound against P. falciparum. It is crucial to use both a chloroquine-sensitive (e.g., 3D7 or D6) and a chloroquine-resistant (e.g., W2 or Dd2) strain to ascertain if the compound can overcome common resistance mechanisms.[13]

Protocol 1: In Vitro Antiplasmodial Susceptibility Testing (IC50 Determination)

This protocol is adapted from standard SYBR Green I-based fluorescence assays.

  • Parasite Culture:

    • Culture P. falciparum asexual blood stages at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).[13]

    • Maintain cultures at 3-5% hematocrit in complete malaria culture medium.[13]

    • Synchronize parasite cultures to the ring stage for consistent results.

  • Drug Preparation:

    • Prepare stock solutions of this compound and Chloroquine in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions in a 96-well plate to achieve a range of final concentrations.

  • Assay Procedure:

    • Add parasitized red blood cells (at ~1% parasitemia and 2% hematocrit) to each well of the drug-containing plate.

    • Include positive controls (parasitized RBCs without drug) and negative controls (non-parasitized RBCs).

    • Incubate the plate for 72 hours under the conditions described in step 1.

  • Quantification of Parasite Growth:

    • After incubation, lyse the cells and add SYBR Green I lysis buffer. This dye fluoresces upon binding to parasite DNA.

    • Measure fluorescence using a microplate reader.

    • Calculate the 50% inhibitory concentration (IC50), which is the drug concentration that inhibits parasite growth by 50%, by plotting the fluorescence data against drug concentration.[14]

Data Presentation: In Vitro Activity
CompoundP. falciparum Strain (CQ-Sensitive) IC50 [nM]P. falciparum Strain (CQ-Resistant) IC50 [nM]Resistance Index (RI)¹
This compound Experimental ValueExperimental ValueCalculated Value
Chloroquine Reference ValueReference ValueCalculated Value

¹Resistance Index (RI) = IC50 (Resistant Strain) / IC50 (Sensitive Strain)

Part 2: Cytotoxicity Profiling

A viable antimalarial candidate must exhibit high potency against the parasite while showing minimal toxicity to host cells. The selectivity index (SI), the ratio of cytotoxicity to antiplasmodial activity, is a critical parameter in this assessment.[15]

Protocol 2: Mammalian Cell Cytotoxicity Assay (CC50 Determination)

This protocol utilizes the common MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[15][16]

  • Cell Culture:

    • Seed a human cell line (e.g., HeLa or HepG2) in a 96-well plate at a density of 10⁴ cells/well.[15]

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Exposure:

    • Add serial dilutions of this compound and Chloroquine to the wells.

    • Incubate for another 24-48 hours.

  • Viability Assessment:

    • Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to a purple formazan product.

    • Lyse the cells with a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[15]

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the 50% cytotoxic concentration (CC50) by plotting cell viability against drug concentration.

    • Determine the Selectivity Index (SI) as the ratio of CC50 to the antiplasmodial IC50.[15]

Data Presentation: Cytotoxicity and Selectivity
CompoundCC50 (HeLa Cells) [µM]Selectivity Index (SI)² vs. CQ-Sensitive StrainSelectivity Index (SI)² vs. CQ-Resistant Strain
This compound Experimental ValueCalculated ValueCalculated Value
Chloroquine Reference ValueCalculated ValueCalculated Value

²Selectivity Index (SI) = CC50 / IC50

Part 3: In Vivo Efficacy in a Murine Model

Promising candidates from in vitro studies must be evaluated in a living system to assess their efficacy, which can be influenced by factors like pharmacokinetics and metabolism. The standard model for this is the murine malaria model using Plasmodium berghei.[13][17][18]

Protocol 3: 4-Day Suppressive Test (Peter's Test)

This is a widely used test to evaluate the in vivo activity of antimalarial compounds.[13][19]

  • Infection:

    • Use appropriate mouse strains (e.g., NMRI or BALB/c).[13][18]

    • Infect mice intraperitoneally with P. berghei parasitized red blood cells.[19]

  • Drug Administration:

    • Randomly divide the infected mice into groups.

    • Administer the test compounds (this compound) and the standard drug (Chloroquine) orally or subcutaneously once daily for four consecutive days, starting on the day of infection.[13]

    • Include a negative control group that receives only the vehicle.

  • Monitoring:

    • On the fifth day, collect thin blood smears from the tail of each mouse.

    • Stain the smears with Giemsa and determine the percentage of parasitemia by microscopic examination.[13]

  • Data Analysis:

    • Calculate the percentage of suppression of parasitemia for each group compared to the negative control group.

    • Determine the 50% effective dose (ED50), the dose that suppresses parasitemia by 50%.

Data Presentation: In Vivo Suppressive Activity
CompoundDose (mg/kg/day)Mean Parasitemia (%)% Suppression
Vehicle Control -Experimental Value0
This compound Dose 1Experimental ValueCalculated Value
Dose 2Experimental ValueCalculated Value
Dose 3Experimental ValueCalculated Value
Chloroquine Reference DoseReference ValueCalculated Value

Conclusion and Future Directions

This guide provides a systematic framework for the preclinical evaluation of this compound as a potential antimalarial agent, using chloroquine and its analogues as a critical benchmark. By following these established protocols, researchers can generate robust, comparable data on the compound's in vitro potency against both sensitive and resistant parasite strains, its selectivity and safety profile, and its in vivo efficacy.

A successful outcome from this benchmarking process—demonstrating high potency against CQ-resistant strains, a favorable selectivity index, and significant in vivo activity—would strongly support the advancement of this compound into further preclinical development, including pharmacokinetic studies and more advanced toxicity assessments. Ultimately, this rigorous, evidence-based approach is essential for identifying the next generation of antimalarial drugs to combat the global threat of malaria.

References

  • Fidock, D. A., Rosenthal, P. J., Croft, S. L., Brun, R., & Nwaka, S. (n.d.). Antimalarial drug discovery: efficacy models for compound screening (supplementary document).
  • Solomon, V. R., & Lee, H. (2019). Chloroquine analogues in drug discovery: new directions of uses, mechanisms of actions and toxic manifestations from malaria to multifarious diseases. PubMed Central. Retrieved from [Link]

  • Ghorbani, M., Ghaffari, F., & Gholizadeh, Z. (2021). Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review. PMC - NIH. Retrieved from [Link]

  • Kaur, G., Kumar, V., & Kumar, S. (2017). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2011). Antimalarial activity of novel 5-aryl-8-aminoquinoline derivatives. PubMed. Retrieved from [Link]

  • Ross, L. S., et al. (2018). Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. PMC - NIH. Retrieved from [Link]

  • Akinyede, K. O., et al. (2021). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. MDPI. Retrieved from [Link]

  • Cowell, A. N., et al. (2018). In vitro antimalarial susceptibility profile of Plasmodium falciparum isolates in the BEI Resources repository. PMC - NIH. Retrieved from [Link]

  • Tiwari, A., et al. (2017). In vitro anti-malarial efficacy of chalcones: cytotoxicity profile, mechanism of action and their effect on erythrocytes. NIH. Retrieved from [Link]

  • Singh, K., & Singh, B. (n.d.). Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features.
  • Marcsisin, S. R., et al. (2013). Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations. NIH. Retrieved from [Link]

  • Wikipedia. (n.d.). Chloroquine. Retrieved from [Link]

  • Saliba, K. J., & Kirk, K. (2009). On the Mechanism of Chloroquine Resistance in Plasmodium falciparum. PLOS One. Retrieved from [Link]

  • de Souza, N. B., et al. (2014). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Revista da Sociedade Brasileira de Medicina Tropical. Retrieved from [Link]

  • Singh, K., & Singh, B. (2023). Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. Bentham Science Publishers. Retrieved from [Link]

  • Dolabela, M. F., et al. (2018). In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives. PMC - NIH. Retrieved from [Link]

  • Angulo-Barturen, I., et al. (2008). A Murine Model of falciparum-Malaria by In Vivo Selection of Competent Strains in Non-Myelodepleted Mice Engrafted with Human Erythrocytes. PLOS ONE. Retrieved from [Link]

  • Desjardins, R. E. (1986). IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. Southeast Asian J Trop Med Public Health.
  • Sharma, P., et al. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Retrieved from [Link]

  • Verma, A., et al. (2021). A Computational Study of Molecular Mechanism of Chloroquine Resistance by Chloroquine Resistance Transporter Protein of Plasmodium falciparum via Molecular Modeling and Molecular Simulations. MDPI. Retrieved from [Link]

  • Cogswell, F. B. (2023). Putative Contribution of 8-Aminoquinolines to Preventing Recrudescence of Malaria. Retrieved from [Link]

  • Monjane, C., et al. (2023). Antimalarial and Cytotoxic Activity of Native Plants Used in Cabo Verde Traditional Medicine. Retrieved from [Link]

  • Solomon, V. R., & Lee, H. (2019). Chloroquine analogues in drug discovery: new directions of uses, mechanisms of actions and toxic manifestations from malaria to multifarious diseases. PubMed. Retrieved from [Link]

  • Cogswell, F. B. (2023). Putative Contribution of 8-Aminoquinolines to Preventing Recrudescence of Malaria. MDPI. Retrieved from [Link]

  • Kumar, S., & Singh, S. (2023). Pharmacological Potential of Quinoline Derivatives as Anti- Malarial Agents. YMER. Retrieved from [Link]

  • Slater, A. F. (1993). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. PubMed. Retrieved from [Link]

  • Snider, T. H., & Weathers, P. J. (2021). In vitro analyses of Artemisia extracts on Plasmodium falciparum suggest a complex antimalarial effect. PLOS One. Retrieved from [Link]

  • Fokou, P. V. T., et al. (2024). In vitro and in vivo antimalarial activities of the ethanol extract of Erythrina sigmoidea stem bark used for the treatment of malaria in the Western Region of Cameroon. Frontiers. Retrieved from [Link]

  • Sullivan, D. J., Jr., et al. (1996). On the molecular mechanism of chloroquine's antimalarial action. PubMed - NIH. Retrieved from [Link]

  • Hawley, S. R., et al. (1998). 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization. NIH. Retrieved from [Link]

  • Ghorbani, M., Ghaffari, F., & Gholizadeh, Z. (2021). Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review. ResearchGate. Retrieved from [Link]

  • Sanchez, C. P., et al. (2008). Evidence for Different Mechanisms of Chloroquine Resistance in 2 Plasmodium Species That Cause Human Malaria. The Journal of Infectious Diseases. Retrieved from [Link]

  • Hawley, S. R., et al. (1998). 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization. ResearchGate. Retrieved from [Link]

  • Pradines, B., et al. (1995). The mode of action of chloroquine. Non-weak base properties of 4-aminoquinolines and antimalarial effects on strains of Plasmodium. PubMed. Retrieved from [Link]

  • Majer, A., & Gazy, A. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Retrieved from [Link]

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A Comparative Guide to the Structure-Activity Relationship of 8-Bromoquinolin-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents. Among its diverse derivatives, 8-bromoquinolin-5-ol has emerged as a promising pharmacophore, with research illuminating its potential across various therapeutic areas, including oncology and microbiology. This guide provides an in-depth comparison of this compound derivatives, delving into their structure-activity relationships (SAR) and providing the experimental context necessary for researchers in drug discovery and development.

The this compound Core: A Foundation for Potent Bioactivity

The this compound moiety possesses a unique combination of structural features that contribute to its biological activity. The quinoline core itself is a bicyclic aromatic system containing a nitrogen atom, which can participate in hydrogen bonding and metal chelation. The hydroxyl group at the 5-position and the bromine atom at the 8-position are critical determinants of the molecule's electronic and lipophilic properties, influencing its interaction with biological targets. The bromine atom, in particular, can modulate the compound's metabolic stability and tissue distribution, while also potentially forming halogen bonds with target proteins.

Structure-Activity Relationship (SAR) Insights: A Comparative Analysis

The biological activity of this compound derivatives can be significantly modulated by the introduction of various substituents at different positions of the quinoline ring. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective drug candidates.

Anticancer Activity

Recent studies have highlighted the anticancer potential of brominated 8-hydroxyquinoline derivatives. A comparative analysis of their cytotoxic effects against various cancer cell lines reveals key SAR insights.

Table 1: Comparative Anticancer Activity of Brominated 8-Hydroxyquinoline Derivatives

CompoundSubstitutionCancer Cell LineIC50 (µg/mL)[1]
1 5,7-dibromo-8-hydroxyquinolineC6 (rat brain tumor)6.7[1]
HeLa (human cervix carcinoma)9.8[1]
HT29 (human colon carcinoma)10.2[1]
2 7-bromo-8-hydroxyquinolineC6 (rat brain tumor)20.3[1]
HeLa (human cervix carcinoma)25.6[1]
HT29 (human colon carcinoma)22.4[1]

From the data presented, a clear trend emerges: di-bromination at positions 5 and 7 significantly enhances the cytotoxic activity compared to mono-bromination at position 7.[1] This suggests that the presence of a second bromine atom at the 5-position is crucial for potent anticancer effects. The increased lipophilicity and altered electronic distribution conferred by the additional bromine atom likely contribute to this enhanced activity, possibly by improving cell membrane permeability or strengthening interactions with the molecular target. Further studies have indicated that a hydroxyl group at the C-8 position contributes to greater anticancer potential.[1]

The mechanism of action for some of these compounds is believed to involve the inhibition of topoisomerase I, an enzyme critical for DNA replication and repair in cancer cells.[1]

Antimicrobial Activity

The this compound scaffold has also been explored for its antimicrobial properties. Modifications, particularly at the 5- and 7-positions, have yielded compounds with notable activity against a range of bacterial and fungal pathogens. For instance, the synthesis of 5-amino-7-bromoquinolin-8-yl sulfonates has produced derivatives with potent antimicrobial effects.

Experimental Protocols: A Guide to Synthesis and Evaluation

The synthesis of this compound derivatives and the evaluation of their biological activity require robust and reproducible experimental protocols.

General Synthesis of Brominated 8-Hydroxyquinolines

A common method for the synthesis of brominated 8-hydroxyquinolines involves the direct bromination of 8-hydroxyquinoline using a brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent.[2]

Step-by-Step Synthesis of 7-Bromo-8-hydroxyquinoline:

  • Dissolve 8-hydroxyquinoline in a suitable solvent, such as chloroform.

  • Add N-bromosuccinimide (NBS) to the solution portion-wise at room temperature.

  • Stir the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and extract the product with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 7-bromo-8-hydroxyquinoline.

Further modifications, such as the introduction of an amino group at the 5-position, can be achieved through a multi-step synthesis involving nitration followed by reduction.[2]

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the synthesized compounds is typically evaluated using a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for MTT Assay:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing the Concepts

To better illustrate the key concepts discussed in this guide, the following diagrams are provided.

SAR_Anticancer cluster_scaffold 8-Hydroxyquinoline Core cluster_derivatives Brominated Derivatives cluster_activity Anticancer Activity 8-OH-Quinolone 8-Hydroxyquinoline 7-Bromo 7-Bromo-8-hydroxyquinoline 8-OH-Quinolone->7-Bromo Mono-bromination 5,7-Dibromo 5,7-Dibromo-8-hydroxyquinoline 8-OH-Quinolone->5,7-Dibromo Di-bromination Moderate_Activity Moderate Cytotoxicity 7-Bromo->Moderate_Activity High_Activity High Cytotoxicity 5,7-Dibromo->High_Activity MTT_Workflow start Start seed Seed Cancer Cells in 96-well Plate start->seed treat Treat with This compound Derivatives seed->treat incubate1 Incubate for 48-72h treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate for 2-4h add_mtt->incubate2 solubilize Add Solubilizing Agent incubate2->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 Values read->analyze end End analyze->end

Caption: Experimental Workflow for MTT Cytotoxicity Assay.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide underscore the critical role of the position and nature of substituents in determining the biological activity of these derivatives. Specifically, di-bromination at the 5 and 7 positions appears to be a key strategy for enhancing anticancer potency.

Future research in this area should focus on the synthesis and evaluation of a broader library of this compound derivatives with diverse substitutions at other positions of the quinoline ring. Such systematic studies will provide a more comprehensive understanding of the SAR and enable the design of compounds with improved potency, selectivity, and pharmacokinetic properties. Furthermore, detailed mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways modulated by these promising compounds.

References

  • Saadeh, H.; Sweidan, K.; Mubarak, M. S. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules2020 , 25(18), 4184. [Link]

  • Ökten, S.; et al. A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery2017 , 14(7), 844-851. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 8-Bromoquinolin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 8-Bromoquinolin-5-ol. As a halogenated quinoline derivative, this compound requires specific handling and disposal protocols to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals who handle this and structurally similar chemicals. The procedures outlined are based on established safety data and best practices in chemical waste management.

Core Principles: Understanding the "Why" Behind the Procedure

Proper disposal begins with a clear understanding of the chemical's hazard profile. This compound, like its parent compound 8-hydroxyquinoline and other halogenated derivatives, presents several risks that directly inform its disposal pathway.

  • Hazard Profile : While specific toxicological data for this compound is limited, data from closely related analogs like 5-bromoquinolin-8-ol and 8-hydroxyquinoline indicate that it should be treated as a substance that causes skin and eye irritation.[1] Furthermore, many quinoline derivatives are classified as very toxic to aquatic life, potentially causing long-term adverse effects in the environment.[2]

  • Chemical Classification : The presence of a bromine atom classifies this compound as a halogenated organic compound .[3] This is the single most critical factor for its disposal. Halogenated waste streams must be segregated from non-halogenated streams because their treatment methods differ significantly.[4] Improper mixing can lead to regulatory non-compliance and increased disposal costs.[4]

  • Chemical Incompatibility : Avoid mixing this compound waste with strong oxidizing agents, acids, or bases to prevent potentially hazardous reactions.[5][6]

Table 1: Chemical and Safety Identifiers (Data inferred from 5-Bromoquinolin-8-ol)

PropertyValueSource
Molecular Formula C₉H₆BrNO[7]
Molecular Weight 224.05 g/mol [7]
Appearance Solid (assumed)[8]
Primary Hazard Class Halogenated Organic Waste[3][9]
Key Hazards Skin/Eye Irritant, Aquatic Toxicity[1][2]

Disposal Decision Workflow

Before beginning any experiment, a clear waste disposal plan must be in place. The following workflow illustrates the critical decision points for segregating waste generated from procedures involving this compound.

G cluster_waste_type Step 1: Identify Waste Form cluster_disposal_path Step 2: Segregate into Correct Waste Stream cluster_container Step 3: Containerize and Label start Waste Generation Point (this compound) waste_type What is the physical form of the waste? start->waste_type solid_waste Unused/Expired Chemical Contaminated PPE (gloves, wipes) Contaminated Labware (tips, tubes) waste_type->solid_waste  Solid or  Solid-Contaminated   liquid_waste Solutions in Organic Solvents (e.g., DCM, Chloroform) Contaminated Aqueous Solutions waste_type->liquid_waste  Liquid   solid_container Collect in Labeled Container: 'HALOGENATED ORGANIC SOLID WASTE' solid_waste->solid_container liquid_container Collect in Labeled Container: 'HALOGENATED ORGANIC LIQUID WASTE' liquid_waste->liquid_container final_disposal Store in Satellite Accumulation Area Arrange for EHS Pickup solid_container->final_disposal liquid_container->final_disposal

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.